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Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 5-(Bromomethyl)-2-methylheptane: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of halogenated branched alkanes requires a rigorous understanding of stereochemical dynamics and empirical additivity rules. 5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated branched alkanes requires a rigorous understanding of stereochemical dynamics and empirical additivity rules. 5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) presents a unique analytical model due to its branched aliphatic backbone and the presence of a chiral center adjacent to a heavy halogen. This whitepaper provides an in-depth, field-proven guide to predicting, acquiring, and validating the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this compound. By synthesizing theoretical shift causality with a self-validating experimental workflow, this guide serves as a definitive reference for drug development professionals and analytical chemists.

Stereochemical Topography & Spin System Dynamics

Before analyzing the spectral data, it is critical to map the molecule's topography. The parent chain is a heptane backbone with a methyl group at C2 and a bromomethyl group (-CH 2​ Br) at C5.

The most analytically significant feature of this molecule is the C5 carbon , which is a stereocenter. Because C5 is bonded to four distinct groups (a hydrogen, a bromomethyl group, an ethyl group, and a 3-methylbutyl group), it creates an asymmetric local environment. This asymmetry renders the two protons on the adjacent -CH 2​ Br group diastereotopic . Instead of appearing as a simple doublet, these protons couple with each other (geminal coupling) and with the C5 methine proton (vicinal coupling), generating a complex ABX spin system [1].

ABX_System Chiral C5 Stereocenter (Asymmetric Environment) Diast Diastereotopic Protons (H_A & H_B on C5-CH2Br) Chiral->Diast Gem Geminal Coupling (2J_AB ≈ 10-12 Hz) Diast->Gem Vic Vicinal Coupling (3J_AX, 3J_BX ≈ 5-7 Hz) Diast->Vic Signal ABX Multiplet (Two dd signals at 3.3-3.5 ppm) Gem->Signal Vic->Signal

Figure 1: Causality of the ABX spin system generation at the C5-bromomethyl group.

Proton ( 1 H) Resonance Mapping & Mechanistic Causality

The 1 H NMR spectrum of 5-(bromomethyl)-2-methylheptane is dominated by shielded aliphatic signals, punctuated by the highly deshielded bromomethyl protons. The inductive electron-withdrawing effect of the bromine atom pulls electron density away from the adjacent protons, reducing their diamagnetic shielding and shifting their resonance downfield[1].

Table 1: Predicted 1 H NMR Chemical Shifts
PositionMultiplicityIntegrationPredicted Shift ( δ , ppm)Causality / Spin-Spin Coupling
C1, C2-CH 3​ Doublet (d)6H0.86Shielded terminal methyls; 3J coupled to the C2 methine proton.
C7 Triplet (t)3H0.91Terminal methyl; 3J coupled to the C6 methylene protons.
C3, C4, C6 Multiplet (m)6H1.10 - 1.45Overlapping aliphatic methylenes in a highly shielded environment.
C2 Multiplet (m)1H1.55Methine proton split by adjacent methyls and the C3 methylene.
C5 Multiplet (m)1H1.75Methine proton; slight deshielding via the β -inductive effect of Br.
C5-CH 2​ Br Doublet of doublets (dd)2H3.35, 3.45Strong α -inductive deshielding by Br. Diastereotopic ABX system.

Carbon-13 ( 13 C) Isotropic Shifts & Empirical Additivity

The 13 C NMR spectrum can be accurately modeled using the empirical additivity rules established by Pretsch et al.[2]. The introduction of the bromine atom exerts specific α (deshielding), β (deshielding), and γ (steric shielding) effects on the carbon skeleton. Notably, the heavy-atom effect of bromine causes the α -carbon to resonate slightly further upfield than it would with a lighter halogen like chlorine, though it remains the most deshielded carbon in the molecule[2].

Table 2: Predicted 13 C NMR Chemical Shifts
PositionCarbon TypePredicted Shift ( δ , ppm)Causality / Additivity Effect
C7 Primary (CH 3​ )11.5Standard terminal alkane shift.
C4 Secondary (CH 2​ )20.5Upfield shift due to γ -gauche steric shielding from the Br atom.
C1, C2-CH 3​ Primary (CH 3​ )22.6Isobutyl-like terminal methyls; highly shielded.
C6 Secondary (CH 2​ )26.0 γ -effect from the bromomethyl group.
C2 Tertiary (CH)28.0Standard methine shift in an isobutyl fragment.
C3 Secondary (CH 2​ )36.5Deshielded by proximity to the C2 branching point.
C5-CH 2​ Br Secondary (CH 2​ )39.5Strong α -deshielding by the electronegative bromine atom.
C5 Tertiary (CH)41.0 β -deshielding from Br combined with the tertiary carbon base shift.

Self-Validating Acquisition & Processing Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that any instrumental artifacts or sample impurities are immediately mathematically flagged during processing.

Step-by-Step Methodology
  • Sample Preparation & Matrix Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ provides the necessary deuterium lock signal, while TMS acts as the internal 0.00 ppm benchmark, ensuring the chemical shift axis is perfectly calibrated.

  • Probe Tuning & 3D Gradient Shimming: Insert the sample and execute automated 3D gradient shimming (Z0-Z5). Causality: Perfect magnetic field (B 0​ ) homogeneity is non-negotiable. Poor shimming will artificially broaden the peaks, obscuring the critical 5–7 Hz vicinal coupling constants of the ABX system at 3.35 ppm.

  • Pulse Sequence & Relaxation Delays:

    • For 1 H: Utilize a standard 30° pulse (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.

    • For 13 C: Utilize a proton-decoupled sequence (zgpg30), 512 scans, and a D1 of 2.0 seconds. Causality: The 2.0s D1 for carbon ensures adequate longitudinal relaxation ( T1​ ) for the quaternary-like tertiary carbons, preventing signal attenuation.

  • Algorithmic Self-Validation (The Integration Check): Post-Fourier Transform, phase the spectrum manually. Set the integration of the C1/C2-CH 3​ doublet (0.86 ppm) to exactly 6.00 . The Validation: If the system is pure and the acquisition parameters were correct, the ABX multiplet at 3.35–3.45 ppm must integrate to exactly 2.00 ± 0.05 . Any deviation mathematically proves the presence of co-eluting aliphatic impurities or incomplete relaxation, invalidating the run.

NMR_Workflow Sample 1. Sample Preparation (15-20 mg in CDCl3 + 0.03% TMS) Lock 2. Lock & Shim (2H Lock, 3D Gradient Shimming) Sample->Lock Pulse 3. Pulse Sequence Selection (1H: zg30 | 13C: zgpg30) Lock->Pulse Acq 4. Data Acquisition (Optimize D1 relaxation delay) Pulse->Acq Process 5. Signal Processing (Zero-filling, Apodization, FT) Acq->Process Analyze 6. Spectral Analysis (Integration, ABX Modeling) Process->Analyze

Figure 2: Standardized high-resolution NMR acquisition and processing workflow.

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Exploratory

Strategic Integration of 5-(Bromomethyl)-2-methylheptane in Drug Discovery: Physicochemical Profiling and Synthetic Methodologies

Executive Summary In contemporary drug design and formulation science, the precise modulation of lipophilicity is critical for optimizing membrane permeability, target binding, and pharmacokinetic profiles. 5-(Bromomethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug design and formulation science, the precise modulation of lipophilicity is critical for optimizing membrane permeability, target binding, and pharmacokinetic profiles. 5-(Bromomethyl)-2-methylheptane is a highly specialized, branched alkylating agent utilized to introduce complex aliphatic topologies into active pharmaceutical ingredients (APIs) and drug delivery systems, such as cationic lipids for Lipid Nanoparticles (LNPs). Unlike linear alkyl halides, the dual-branching architecture of this molecule provides a unique balance of steric compactness and electrophilic reactivity, making it a high-value building block in advanced synthetic workflows.

Structural and Physicochemical Profiling

The utility of 5-(Bromomethyl)-2-methylheptane is rooted in its highly specific molecular architecture. It is a C9 aliphatic chain featuring a primary bromide leaving group, but critically, it possesses β -branching relative to the electrophilic carbon, alongside an isobutyl-like termination.

Summarized below are the core physicochemical properties that dictate its behavior in both synthetic environments and biological systems.

PropertyValue
Chemical Name 5-(Bromomethyl)-2-methylheptane
CAS Registry Number 859774-04-2
Molecular Formula C9H19Br
Molecular Weight 207.15 g/mol
Physical State Colorless to pale yellow liquid
Predicted Density ~1.08 g/cm³
Predicted Boiling Point ~190 – 200 °C
Predicted LogP ~4.6
The Pharmacokinetic Impact of Alkyl Branching

In drug discovery, the substitution of a linear alkyl chain with a branched isomer like 5-(Bromomethyl)-2-methylheptane is a deliberate design choice. Branching increases the spatial compactness of the aliphatic tail. This compactness causes less disruption to the hydrogen-bonding network of surrounding water molecules compared to a linear chain of the same carbon count. Consequently, branching subtly lowers the overall lipophilicity (LogP) while increasing the steric volume, allowing the moiety to more effectively fill specific hydrophobic pockets in receptor targets without unnecessarily driving up the molecule's toxicity or aggregation propensity 1.

Mechanistic Dynamics: The S_N2 Paradigm

From a synthetic standpoint, 5-(Bromomethyl)-2-methylheptane undergoes bimolecular nucleophilic substitution (S_N2). The reaction relies on the HOMO–LUMO interaction, where the nucleophile donates electron density into the unfilled σ

  • antibonding orbital between the central carbon and the bromide leaving group 2.

However, the β -branching at the C5 position introduces significant steric hindrance. While it reacts faster than a secondary bromide, the backside attack trajectory is partially occluded by the adjacent aliphatic bulk. Therefore, standard room-temperature alkylation protocols are often insufficient, necessitating thermal activation and highly polar aprotic solvents to maximize nucleophile energy.

Self-Validating Experimental Protocol: N-Alkylation Workflow

To demonstrate the practical application of this compound, the following protocol details the synthesis of a lipophilic tertiary amine (e.g., a lipidoid precursor). This protocol is designed as a self-validating system , embedding causality and in-process controls (IPCs) to ensure scientific rigor and prevent common failure modes like over-alkylation 3.

Step-by-Step Methodology

Step 1: Reagent Assembly & Atmosphere Control

  • Action: In an oven-dried Schlenk flask, dissolve the secondary amine (1.0 equiv) and 5-(Bromomethyl)-2-methylheptane (1.1 equiv) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Purge the system with Argon.

  • Causality: Argon prevents oxidative degradation of the amine at elevated temperatures. Anhydrous MeCN is selected as a polar aprotic solvent because it poorly solvates anions, thereby raising the ground-state energy of the nucleophile and accelerating the sterically hindered S_N2 displacement.

Step 2: Acid Scavenging Integration

  • Action: Add finely milled, anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv) to the solution.

  • Causality: The S_N2 reaction generates stoichiometric hydrobromic acid (HBr). If unneutralized, HBr will rapidly protonate the unreacted secondary amine, forming an ammonium salt that is entirely non-nucleophilic, thereby stalling the reaction. K₂CO₃ acts as a heterogeneous base that scavenges HBr without competing as a nucleophile.

Step 3: Thermal Activation

  • Action: Heat the biphasic suspension to 75 °C under reflux with vigorous stirring (800 rpm).

  • Causality: The thermal energy specifically overcomes the high activation barrier imposed by the β -branching of the alkyl bromide, ensuring the reaction proceeds at a synthetically useful rate.

Step 4: In-Process Control (IPC) & System Validation

  • Action: At t=4 hours and t=8 hours, withdraw a 50 µL aliquot, dilute in 1 mL Methanol, filter, and analyze via LC-MS.

  • Causality (Self-Validation): The reaction is validated by tracking the disappearance of the secondary amine's [M+H]+ peak and the emergence of the tertiary amine product. Crucially, this step monitors for the formation of quaternary ammonium byproducts (over-alkylation). If quaternary species are detected >5% , the temperature must be immediately reduced to 60 °C.

Step 5: Quenching and Isolation

  • Action: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃). Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation Framework

To confirm the structural integrity of the alkylated product, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the characteristic −CH2​Br protons (typically a doublet around 3.3–3.4 ppm) and the appearance of a new −CH2​−N signal shifted upfield (typically 2.2–2.6 ppm). The complex multiplet of the highly branched aliphatic tail (0.8–1.5 ppm) should integrate proportionally to the 19 protons of the C9 chain.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should yield an [M+H]+ peak corresponding to the exact mass of the newly formed tertiary amine, confirming the successful addition of the C9​H19​ mass ( +127.15 Da to the original amine fragment).

Pathway Visualization

The following diagram maps the logical relationship between the structural features of 5-(Bromomethyl)-2-methylheptane, its chemical behavior, and its ultimate applications in drug development.

G Struct 5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) Prop1 Primary Bromide Electrophilic Center Struct->Prop1 Prop2 Alkyl Branching Compact Topology Struct->Prop2 Mech S_N2 Alkylation Pathway Prop1->Mech Enables Nucleophilic Attack Prop2->Mech Induces Steric Hindrance Pharm Optimized Lipophilicity (LogP Modulation) Prop2->Pharm Drives Membrane Permeability App1 Lipid Nanoparticles (Cationic Lipids) Mech->App1 App2 API Modification (Lipophilic Prodrugs) Mech->App2 Pharm->App1 Pharm->App2

Logical workflow mapping the structural properties of 5-(Bromomethyl)-2-methylheptane to its applications.

References

  • MDPI. "Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity". MDPI. Available at: [Link]

  • Wikipedia Contributors. "SN2 reaction". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • DTIC. "A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines". Defense Technical Information Center. Available at:[Link]

Sources

Foundational

Synthesis Pathways for 5-(Bromomethyl)-2-methylheptane: A Technical Guide to Alkyl Bromide Conversion

Executive Summary The conversion of primary alcohols to their corresponding alkyl bromides is a fundamental transformation in organic synthesis. However, when dealing with sterically encumbered or branched substrates suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of primary alcohols to their corresponding alkyl bromides is a fundamental transformation in organic synthesis. However, when dealing with sterically encumbered or branched substrates such as 5-(hydroxymethyl)-2-methylheptane—systematically recognized in IUPAC nomenclature as 2-ethyl-5-methylhexan-1-ol[1]—the choice of halogenation pathway is critical. As a Senior Application Scientist, I approach this synthesis with a strict mandate: maximize chemoselectivity, prevent carbon skeleton rearrangement, and ensure a self-validating experimental workflow. This whitepaper details the mechanistic rationale and step-by-step protocols for synthesizing 5-(bromomethyl)-2-methylheptane using the Appel reaction and Phosphorus Tribromide (PBr₃) activation.

Substrate Analysis & Mechanistic Rationale

The starting material, 2-ethyl-5-methylhexan-1-ol, is a primary alcohol featuring a β-branch (the ethyl group at C2)[1]. While primary alcohols typically undergo direct nucleophilic substitution (S_N2), the adjacent steric bulk at the β-position introduces a significant risk if harsh, acidic conditions are employed.

If this substrate were treated with strong acids like Hydrobromic acid (HBr), the protonation of the hydroxyl group would form an oxonium ion. Due to the steric hindrance slowing down the S_N2 attack by the bromide ion, the reaction could easily pivot to an S_N1-like pathway. The transient primary carbocation would immediately undergo a 1,2-hydride shift to form a highly stable tertiary carbocation at C2, ultimately yielding a rearranged tertiary alkyl bromide byproduct[2].

To preserve the carbon skeleton and maintain the integrity of the adjacent chiral center (if utilizing enantiopure starting material like (2R)-2-ethyl-5-methylhexan-1-ol), strictly neutral or mildly basic S_N2 conditions are mandatory[1]. The Appel reaction and PBr₃ pathways are the premier choices for this transformation[3][4].

PathwaySelection Start 2-Ethyl-5-methylhexan-1-ol (Primary Alcohol) Acid HBr / Strong Acid (Protonation) Start->Acid High Temp Mild Mild Activation (PBr3 or Appel) Start->Mild Low Temp, Neutral/Basic Carbocation Oxonium Ion Formation & Potential Hydride Shift Acid->Carbocation SN2 Direct SN2 Displacement (Inversion/Retention of Skeleton) Mild->SN2 Excellent Leaving Group Rearrangement Rearranged Byproducts (Tertiary Bromide) Carbocation->Rearrangement 1,2-Hydride Shift Target 5-(Bromomethyl)-2-methylheptane (Target Product) SN2->Target

Figure 1: Logical relationship and mechanistic divergence in primary alcohol halogenation.

Pathway A: The Appel Reaction (Neutral Conditions)

The Appel reaction is the gold standard for converting β-branched primary alcohols to alkyl bromides[4]. It utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to achieve the transformation under completely neutral conditions, entirely eliminating the risk of acid-catalyzed rearrangement[4][5].

Mechanistic Causality

The reaction is driven by the highly thermodynamic formation of the P=O bond in triphenylphosphine oxide (TPPO)[4][5]. PPh₃ attacks CBr₄ to generate an electrophilic halomethylphosphonium salt. The alcohol oxygen then attacks the phosphorus, forming a stable alkoxyphosphonium intermediate and releasing a bromide ion[6]. The bromide ion subsequently executes a clean backside S_N2 attack on the primary carbon, displacing TPPO and yielding 5-(bromomethyl)-2-methylheptane[6]. Because the reaction occurs strictly at C1, the stereochemistry at the adjacent C2 position is perfectly preserved.

AppelWorkflow Step1 1. Reagent Preparation Dissolve Alcohol + PPh3 in DCM (0 °C) Step2 2. Halogen Addition Dropwise addition of CBr4 in DCM Step1->Step2 Step3 3. Reaction Progression Stir at RT, Monitor via TLC Step2->Step3 Step4 4. Quench & Filtration Filter out Triphenylphosphine Oxide (TPPO) Step3->Step4 Step5 5. Liquid-Liquid Extraction Wash with Water & Brine Step4->Step5 Step6 6. Purification Column Chromatography (Hexanes) Step5->Step6 Product Purified 5-(Bromomethyl)-2-methylheptane Step6->Product

Figure 2: Step-by-step experimental workflow for the Appel reaction.

Self-Validating Experimental Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 2-ethyl-5-methylhexan-1-ol (1.0 equiv) and PPh₃ (1.2 equiv) in anhydrous dichloromethane (DCM, 10 volumes). Cool the mixture to 0 °C using an ice-water bath[7].

  • Halogen Addition: Dissolve CBr₄ (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution[7]. Causality: Dropwise addition controls the exothermic formation of the halomethylphosphonium salt, preventing localized heating[4].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Self-Validation: As the reaction progresses, TPPO will begin to precipitate as a white solid, providing a visual cue of conversion[7]. Monitor via TLC (9:1 Hexanes:Ethyl Acetate).

  • Quench & Filtration: Once TLC indicates complete consumption of the alcohol, add cold hexanes to crash out the remaining TPPO. Filter the mixture through a pad of Celite to remove the bulk of the phosphorus byproducts[7].

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃, water, and brine[7]. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using 100% hexanes to isolate the pure 5-(bromomethyl)-2-methylheptane[7].

Pathway B: Phosphorus Tribromide (PBr₃) with Pyridine

While the Appel reaction is exceptionally mild, it suffers from poor atom economy due to the stoichiometric generation of TPPO[5]. Phosphorus tribromide (PBr₃) offers a highly efficient alternative where one mole of PBr₃ can theoretically convert three moles of alcohol[2].

Mechanistic Causality & Optimization

The electrophilic phosphorus activates the alcohol oxygen to form an alkyl dibromophosphite intermediate, turning the hydroxyl into an excellent leaving group for subsequent S_N2 displacement by the displaced bromide ion[8][9].

However, the reaction generates HBr as a byproduct. For a β-branched substrate, trace HBr can induce the aforementioned S_N1 rearrangement or catalyze the formation of symmetric ethers[8]. To engineer a self-validating and safe system, two critical optimizations are required: inverse addition and pyridine buffering [3][8].

Self-Validating Experimental Protocol
  • Setup & Inverse Addition: In a flame-dried flask, dissolve PBr₃ (0.4 equiv) in anhydrous diethyl ether or DCM. Cool to 0 °C[8]. Causality: Employ an inverse addition strategy by adding a solution of the alcohol (1.0 equiv) and anhydrous pyridine (0.1 equiv) dropwise to the PBr₃ solution[8]. This ensures PBr₃ is always in excess, minimizing the concentration of unreacted alcohol available for nucleophilic attack, thereby preventing ether formation[8].

  • Activation & Substitution: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Causality: Pyridine acts as a critical acid scavenger, neutralizing the HBr byproduct and preventing acid-catalyzed S_N1 pathways or S_Ni internal return mechanisms[3][9].

  • Quench: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of ice-cold water[8]. Self-Validation: Temperature control is critical here; a rapid temperature spike indicates unreacted PBr₃ hydrolyzing too quickly.

  • Extraction & Washing: Separate the layers. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize residual acid), and brine[8].

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The product can be purified by short-path distillation or flash chromatography[8].

Quantitative Data & Pathway Comparison

To assist in pathway selection for scale-up or specific laboratory constraints, the following table summarizes the operational metrics of both methodologies:

ParameterAppel Reaction (PPh₃ / CBr₄)Phosphorus Tribromide (PBr₃)
Typical Yield 85 - 95%75 - 85%
Primary Byproducts Triphenylphosphine oxide (TPPO), BromoformPhosphorous acid (H₃PO₃), trace HBr
Reaction Temperature 0 °C to Room Temperature-10 °C to 0 °C (Exothermic control)
Risk of Rearrangement Negligible (Strictly neutral conditions)Low (When buffered with Pyridine)
Atom Economy Low (Produces stoichiometric TPPO mass)High (1 mole PBr₃ converts up to 3 moles alcohol)
Purification Complexity Moderate (Requires TPPO removal via filtration/column)Low (Aqueous workup and distillation usually sufficient)

Conclusion & Analytical Validation

Both the Appel reaction and the buffered PBr₃ protocol provide robust, high-yielding pathways to synthesize 5-(bromomethyl)-2-methylheptane while circumventing the carbocation rearrangement risks inherent to branched primary alcohols.

Analytical Validation: To confirm the success of the transformation, ¹H NMR spectroscopy should be utilized. The diagnostic shift of the methylene protons adjacent to the hydroxyl group (–CH₂ –OH) typically resonates around δ 3.4 - 3.6 ppm. Upon successful conversion to the bromide (–CH₂ –Br), these protons will undergo an upfield shift to approximately δ 3.2 - 3.4 ppm due to the decreased electronegativity of bromine compared to oxygen. Furthermore, GC-MS analysis will reveal the characteristic 1:1 isotopic molecular ion peak cluster (M⁺ and M+2) indicative of a single bromine atom.

References

  • PubChem. "(2R)-2-ethyl-5-methylhexan-1-ol". National Institutes of Health.[Link]

  • OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)". [Link]

  • OrgoSolver. "Alcohol → Alkyl Bromide with PBr₃". [Link]

  • Organic Synthesis. "Alcohol to Bromide/Chloride/Iodide using Appel reaction".[Link]

  • Wikipedia. "Appel reaction".[Link]

  • Organic Chemistry Portal. "Appel Reaction".[Link]

  • Chemistry Steps. "SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides".[Link]

  • BYJU'S. "PBr3 Reaction". [Link]

Sources

Exploratory

Thermodynamic Stability and Boiling Point Dynamics of 5-(Bromomethyl)-2-methylheptane: A Comprehensive Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper / Core Methodological Guide Executive Summary 5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Whitepaper / Core Methodological Guide

Executive Summary

5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) is a highly branched, primary alkyl bromide with the molecular formula C9H19Br and a molecular weight of 207.15 g/mol . As a sterically hindered alkylating agent, understanding its thermodynamic stability and phase transition properties (such as boiling point) is critical for optimizing reaction conditions, predicting reaction kinetics, and designing purification workflows in synthetic organic chemistry and pharmaceutical development.

Structural Topology and Conformational Landscape

While commonly referred to in commercial catalogs as 5-(bromomethyl)-2-methylheptane, its systematic IUPAC name is 1-bromo-2-ethyl-5-methylhexane . The molecule features a primary bromide center adjacent to a methine carbon bearing an ethyl group (beta-branching).

Causality of Steric Hindrance: The beta-branching introduces significant steric bulk near the electrophilic carbon. This topology drastically alters the conformational landscape compared to its linear isomer, 1-bromononane. The bulky bromine atom must navigate gauche interactions with both the ethyl and hexyl chains. This leads to a restricted rotational profile and specific conformer preferences that dictate its overall thermodynamic stability and reactivity (e.g., significantly retarding SN2 substitution rates).

Thermodynamic Stability Profile

The thermodynamic stability of an alkyl halide is fundamentally described by its standard enthalpy of formation (ΔHf°).

Branching vs. Strain: In general alkane thermodynamics, branched isomers are more thermodynamically stable (exhibit more negative ΔHf°) than their linear counterparts due to increased s-character in the C-C bonds and enhanced hyperconjugative stabilization [5]. However, 5-(bromomethyl)-2-methylheptane contains competing forces. The stabilizing effect of the methyl and ethyl branches is partially offset by the destabilizing steric strain (gauche interactions) introduced by the beta-ethyl group pressing against the bromomethyl moiety.

Using [5], the molecule is predicted to be thermodynamically more stable than the linear 1-bromononane, but slightly less stable than a purely unhindered branched isomer due to this localized steric crowding.

BranchingEffects A Alkyl Chain Branching (C2-Methyl, C5-Ethyl) B Reduced Surface Area A->B C Increased Steric Hindrance A->C D Weaker Dispersion Forces B->D F Gauche Interactions C->F E Lower Boiling Point (~185-192 °C) D->E G Altered Thermodynamic Stability (ΔHf) F->G

Figure 1: Logical causality of alkyl branching on thermophysical and thermodynamic properties.

Phase Thermodynamics & Boiling Point Dynamics

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, a property governed entirely by intermolecular forces. For alkyl bromides, these forces are primarily London dispersion forces (dependent on molecular surface area and polarizability) and dipole-dipole interactions originating from the polar C-Br bond.

The Branching Effect: The linear isomer, 1-bromononane, has an empirical boiling point of 201 °C[1]. In contrast, the secondary linear isomer 2-bromononane exhibits a boiling point of 208–209 °C[2]. 5-(Bromomethyl)-2-methylheptane possesses two branches (a methyl and an ethyl group). Branching reduces the effective surface area of the molecule, making it more spherical and decreasing the contact area for London dispersion forces between adjacent molecules.

According to the [4], each alkyl branch typically depresses the boiling point by 5–8 °C relative to the linear chain. Consequently, the boiling point of 5-(Bromomethyl)-2-methylheptane is estimated to be significantly lower than 1-bromononane, projected in the range of 185–192 °C .

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems to empirically determine the thermophysical properties of 5-(Bromomethyl)-2-methylheptane.

Protocol A: High-Precision Boiling Point Determination via DSC

Causality: Traditional capillary methods (e.g., Siwoloboff) rely on visual observation of bubble formation, which is subjective and prone to error with high-boiling alkyl halides that may undergo slight thermal decomposition. Differential Scanning Calorimetry (DSC) measures the endothermic heat flow of vaporization directly, providing an objective, thermodynamically rigorous onset point [6]. Self-Validating System: The protocol requires the use of a known reference standard immediately prior to sample analysis. If the instrument fails to report the exact known boiling point of the standard, the run is automatically invalidated, ensuring the subsequent data for the target molecule is inherently trustworthy.

Step-by-Step Methodology:

  • Calibration & Validation: Run a 5.0 mg sample of high-purity 1-bromononane (known BP: 201 °C[1]) in a hermetic aluminum pan with a 50 μm laser-drilled pinhole. Note: The pinhole is critical; it maintains liquid-vapor equilibrium and prevents premature evaporation signals until the internal pressure reaches exactly 1 atm.

  • Validation Check: If the extrapolated onset temperature of the endothermic peak deviates by >0.5 °C from 201 °C, recalibrate the DSC cell temperature using indium and zinc standards.

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of 5-(Bromomethyl)-2-methylheptane into an identical pinhole pan. Seal the pan using a sample press.

  • Thermal Program: Equilibrate the DSC cell at 100 °C. Ramp the temperature at a rate of 5 °C/min up to 220 °C under a dry nitrogen purge (50 mL/min).

  • Data Analysis: Determine the boiling point by calculating the extrapolated onset temperature of the vaporization endotherm.

Protocol B: Thermodynamic Stability via Oxygen Bomb Calorimetry

Causality: Direct measurement of the enthalpy of formation (ΔHf°) from elemental carbon, hydrogen, and bromine is physically impossible. Instead, we measure the heat of combustion (ΔHc°) and apply Hess's Law to calculate ΔHf°. Self-Validating System: The combustion of an alkyl bromide produces HBr gas, which must be fully captured to ensure the thermodynamic cycle is closed. The system validates complete combustion by titrating the recovered bromide. A recovery of <99.5% invalidates the thermal data, preventing the reporting of artificially low combustion enthalpies.

Step-by-Step Methodology:

  • Calorimeter Calibration: Combust a 1.0 g pellet of NIST-traceable benzoic acid to determine the exact heat capacity (energy equivalent) of the calorimeter.

  • Sample Loading: Place 0.5 g of 5-(Bromomethyl)-2-methylheptane into a halogen-resistant quartz crucible.

  • Bomb Preparation: Pipette exactly 10.0 mL of 0.1 M NaOH into the bottom of the bomb cylinder to absorb the evolved HBr gas. Pressurize the bomb with high-purity oxygen to 30 atm.

  • Combustion: Submerge the bomb in the calorimeter water bath, equilibrate to 25.000 °C, and ignite the sample. Record the temperature rise (ΔT) to the nearest 0.0001 °C.

  • Validation Titration: Post-combustion, depressurize the bomb through a scrubber. Wash the interior of the bomb and combine the washings with the initial NaOH solution. Titrate the solution with standardized 0.1 M AgNO3 using a potentiometric endpoint. Calculate the moles of recovered bromide. If recovery is <99.5% of the theoretical yield, discard the calorimetric data.

  • Calculation: Compute ΔHc° from ΔT and the calorimeter's heat capacity. Use standard enthalpies of formation for CO2, H2O, and HBr to calculate the ΔHf° of the target molecule via Hess's Law.

Workflow A Sample Prep: 5-(Bromomethyl)-2-methylheptane B Purity Verification (GC-FID / NMR) A->B C Thermophysical Analysis B->C D Thermodynamic Analysis B->D E Boiling Point Determination (DSC Method) C->E F Vapor Pressure Curve (Antoine Equation) C->F G Heat of Formation (Bomb Calorimetry) D->G H Conformational Stability (DFT Calculations) D->H

Figure 2: Self-validating experimental workflow for thermodynamic and thermophysical characterization.

Quantitative Data Summary

The following table summarizes the comparative thermophysical data for C9H19Br isomers, highlighting the impact of structural topology on bulk properties.

Compound NameIUPAC NomenclatureMolecular WeightBranching TopologyBoiling Point (°C)
1-Bromononane 1-Bromononane207.15 g/mol Linear (Unbranched)201 °C (Empirical)
2-Bromononane 2-Bromononane207.15 g/mol Internal Halide208–209 °C (Empirical)
5-(Bromomethyl)-2-methylheptane 1-Bromo-2-ethyl-5-methylhexane207.15 g/mol Beta-Ethyl, Omega-Methyl185–192 °C (Estimated)

References

  • [1] ChemWhat. "1-Bromononane CAS#: 693-58-3 • ChemWhat | Database of Chemicals & Biologicals". ChemWhat. URL:

  • [2] Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Bromononane". Thermo Fisher. URL:

  • Sigma-Aldrich. "2-methylheptane | Sigma-Aldrich: 5-(bromomethyl)-2-methylheptane". Sigma-Aldrich. URL:

  • [4] Joback, K. E., & Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions." Chemical Engineering Communications, 57(1-6), 233-243. URL:[Link]

  • [5] Cohen, N., & Benson, S. W. (1993). "Estimation of heats of formation of organic compounds by additivity methods." Chemical Reviews, 93(7), 2419-2438. URL:[Link]

  • [6] ASTM International. "ASTM E537-20 Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry." ASTM. URL:[Link]

Sources

Foundational

Mechanism and Synthesis of 5-(Bromomethyl)-2-methylheptane: A Technical Guide to Primary Alcohol Bromination

Executive Summary The synthesis of primary alkyl bromides from their corresponding alcohols is a foundational transformation in organic chemistry and drug development. However, when the aliphatic chain possesses dense br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of primary alkyl bromides from their corresponding alcohols is a foundational transformation in organic chemistry and drug development. However, when the aliphatic chain possesses dense branching—as is the case with 5-(bromomethyl)-2-methylheptane (CAS 859774-04-2)—the choice of bromination methodology becomes a critical parameter. This technical whitepaper dissects the mechanistic pathways for synthesizing this specific alkyl halide, emphasizing the causality behind reagent selection, the imperative to avoid carbocation-mediated rearrangements, and the execution of self-validating experimental protocols.

Structural Nuances & Retrosynthetic Precursor

To synthesize 5-(bromomethyl)-2-methylheptane, we must first establish its exact structural topology. Based on strict IUPAC nomenclature, the longest carbon chain containing the primary functional group dictates that the molecule is synonymous with 1-bromo-2-ethyl-5-methylhexane . Consequently, its direct synthetic precursor is the primary alcohol 5-(hydroxymethyl)-2-methylheptane , universally cataloged in chemical databases as 2-ethyl-5-methyl-1-hexanol [1].

A critical structural feature of this precursor is the C5 position (using the heptane backbone numbering). C5 is a chiral, tertiary carbon bonded to an isopentyl group, an ethyl group, a hydrogen atom, and the primary hydroxymethyl group. Because the bromination occurs exclusively at the adjacent primary carbon, the stereocenter at C5 is preserved—provided the reaction mechanism does not generate a carbocation intermediate.

The Mechanistic Imperative: Mitigating Carbocation Rearrangement

The fundamental challenge in brominating 5-(hydroxymethyl)-2-methylheptane is the proximity of the primary hydroxyl group to the tertiary C5 carbon.

If harsh, protic conditions are employed (e.g., concentrated HBr and H2​SO4​ ), the hydroxyl group is protonated and leaves as water, generating a transient primary carbocation[2][3]. Because primary carbocations are highly unstable, the molecule will immediately undergo a 1,2-hydride shift from the adjacent tertiary C5 carbon[3]. This shifts the positive charge to C5, forming a highly stable tertiary carbocation. Subsequent bromide attack yields the rearranged byproduct 5-bromo-5-ethyl-2-methylheptane , destroying the target molecular architecture.

To prevent this, we must utilize mild, concerted, or SN​2 -driven methodologies that bypass carbocation formation entirely. The two most authoritative approaches are the Appel Reaction and Phosphorus Tribromide ( PBr3​ ) activation [2][4].

RearrangementRisk A 5-(Hydroxymethyl)-2-methylheptane (Precursor) B Harsh Acidic Bromination (e.g., HBr / H2SO4) A->B C Mild Bromination (Appel or PBr3) A->C D Primary Carbocation Intermediate B->D -H2O H Activated Phosphonium/ Phosphite Intermediate C->H E 1,2-Hydride Shift D->E F Tertiary Carbocation at C5 E->F G Rearranged Byproduct (5-Bromo-5-ethyl-2-methylheptane) F->G Br- Attack I Direct SN2 Displacement (No Carbocation) H->I J Target Product (5-(Bromomethyl)-2-methylheptane) I->J Br- Attack

Fig 1: Logical pathway: carbocation rearrangement risk vs. mild SN2 bromination.

Pathway A: The Appel Reaction Mechanism

The Appel reaction utilizes triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ ) to convert alcohols to alkyl bromides under exceptionally mild, neutral conditions[5]. This method is highly favored in drug development because it guarantees high functional group tolerance and completely suppresses carbocation rearrangements[5][6].

Mechanistic Flow
  • Activation: PPh3​ acts as a nucleophile, attacking a bromine atom on CBr4​ to form a bromotriphenylphosphonium ion [Ph3​P-CBr3​]+ and a bromide ion ( Br− ).

  • Alcohol Addition: The oxygen of 5-(hydroxymethyl)-2-methylheptane attacks the phosphonium phosphorus, displacing the tribromomethyl anion, which quickly abstracts the hydroxyl proton to form bromoform ( HCBr3​ ).

  • Displacement: The resulting alkoxyphosphonium intermediate transforms the hydroxyl into an exceptional leaving group (driven by the high thermodynamic stability of the P=O bond). The free bromide ion executes a clean SN​2 backside attack on the primary carbon, yielding 5-(bromomethyl)-2-methylheptane and triphenylphosphine oxide ( OPPh3​ ).

AppelMechanism A PPh3 + CBr4 (Reagents) B [Ph3P-CBr3]+ Br- (Phosphonium Salt) A->B Activation D [Ph3P-O-R]+ Br- (Alkoxyphosphonium) B->D Alcohol Addition (-HCBr3) C 5-(Hydroxymethyl)- 2-methylheptane C->D E SN2 Attack by Br- D->E F 5-(Bromomethyl)- 2-methylheptane E->F Displacement (+ OPPh3)

Fig 2: Appel reaction mechanism for the synthesis of 5-(bromomethyl)-2-methylheptane.

Experimental Protocol: Appel Bromination

Causality Note: The reaction is initiated at 0∘C to control the highly exothermic formation of the phosphonium salt. Hexane is used during workup because the byproduct, OPPh3​ , is highly soluble in dichloromethane but precipitates quantitatively in non-polar solvents, simplifying purification.

  • Preparation: Charge a flame-dried round-bottom flask with 5-(hydroxymethyl)-2-methylheptane (1.0 eq) and CBr4​ (1.2 eq). Dissolve in anhydrous dichloromethane (DCM) ( 0.2M concentration).

  • Cooling: Purge the system with Argon and cool the mixture to 0∘C using an ice-water bath.

  • Activation: Add PPh3​ (1.2 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the reaction to stir at 0∘C for 30 minutes, then warm to room temperature. Monitor via TLC (Hexanes/EtOAc 9:1) until the alcohol is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to roughly 20% of its original volume.

  • Precipitation: Pour the concentrated residue into vigorously stirring cold hexane ( 10× volume). The OPPh3​ byproduct will precipitate as a white solid.

  • Purification: Filter the suspension through a pad of Celite, concentrate the filtrate, and purify via short-path silica gel chromatography (100% Hexanes) to yield the pure bromide.

Pathway B: Phosphorus Tribromide ( PBr3​ ) Activation

For larger industrial scales, Phosphorus Tribromide ( PBr3​ ) is often preferred due to its atom economy—one mole of PBr3​ can theoretically brominate three moles of alcohol[7][8]. Like the Appel reaction, it operates via an SN​2 mechanism, preventing carbocation shifts[4].

Experimental Protocol: PBr3​ Bromination

Causality Note: A slight stoichiometric excess of PBr3​ (0.4 eq instead of the theoretical 0.33 eq) is utilized to ensure complete conversion of the intermediate alkyl phosphites, which can otherwise stall the reaction.

  • Preparation: Dissolve 5-(hydroxymethyl)-2-methylheptane (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cooling: Cool the solution to −10∘C under an inert atmosphere.

  • Addition: Add PBr3​ (0.4 eq) dropwise via a syringe pump over 30 minutes. The reaction is exothermic; maintain the internal temperature below 0∘C .

  • Stirring: Stir at 0∘C for 1 hour, then slowly allow the mixture to reach room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice. Neutralize the aqueous phase with saturated aqueous NaHCO3​ to neutralize the generated phosphorous acid ( H3​PO3​ ) and HBr [4].

  • Extraction: Extract the aqueous layer with diethyl ether ( ). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via vacuum distillation to obtain 5-(bromomethyl)-2-methylheptane as a clear liquid.

Quantitative Method Comparison

To aid in process development, the following table summarizes the quantitative metrics and strategic trade-offs between the evaluated bromination methods.

MetricAppel Reaction ( CBr4​ / PPh3​ ) PBr3​ Bromination HBr / H2​SO4​ (Aqueous)
Typical Yield 85% – 95%75% – 85%< 20% (Target Product)
Major Byproducts OPPh3​ , HCBr3​ H3​PO3​ Rearranged tertiary bromides
Scalability Low/Medium (High mass waste)High (Excellent atom economy)High (But unusable for this substrate)
E-Factor High (~5-8)Low (~1-2)Low
Mechanistic Advantage Mildest conditions, zero rearrangementScalable, avoids strong protic acidsNone for branched primary alcohols

Analytical Validation

To validate the successful formation of 5-(bromomethyl)-2-methylheptane and the absence of rearranged byproducts, the protocol requires rigorous spectroscopic analysis:

  • 1H NMR: The precursor's hydroxymethyl protons ( −CH2​OH ) typically appear as a multiplet/doublet around 3.50 – 3.70 ppm . Upon successful bromination, the bromomethyl protons ( −CH2​Br ) will shift upfield to approximately 3.30 – 3.45 ppm , appearing as a distinct doublet due to coupling with the adjacent C5 methine proton.

  • 13C NMR: This is the most diagnostic self-validating metric. The primary carbon shifts from ~65 ppm (alcohol) to ~35-40 ppm (bromide). If a rearrangement occurred, a tertiary quaternary carbon signal would appear around 65-75 ppm (C-Br at C5).

  • GC-MS: The product will elute as a single peak, displaying a characteristic 1:1 isotopic molecular ion doublet ( [M]+ and [M+2]+ ) at m/z 206 and 208, confirming the presence of a single bromine atom.

References

  • Appel, R. (1975). "The Cleavage of O-H, S-H, and N-H Bonds by Triphenylphosphine/Carbon Tetrachloride and Related Reagents". Angewandte Chemie International Edition in English, 14(12), 801-811.[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]

  • Phosphorus tribromide. Wikipedia, The Free Encyclopedia.[Link]

Sources

Exploratory

Thermodynamic Solubility and Solvation Dynamics of 5-(Bromomethyl)-2-methylheptane in Polar Aprotic Solvents

Executive Summary 5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2)[1] is a highly specialized, branched primary alkyl bromide. In modern drug development, it serves as a critical lipophilic building block, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2)[1] is a highly specialized, branched primary alkyl bromide. In modern drug development, it serves as a critical lipophilic building block, particularly in the synthesis of active pharmaceutical ingredients (APIs) and ionizable cationic lipids for lipid nanoparticle (LNP) delivery vectors. Because the molecule features a highly hydrophobic branched aliphatic tail coupled with a moderately polar, polarizable carbon-bromine (C-Br) bond, its thermodynamic behavior in polar aprotic solvents dictates the kinetic efficiency of downstream nucleophilic substitution ( SN​2 ) reactions[2]. This whitepaper provides a comprehensive framework for understanding, measuring, and leveraging the solubility profile of this compound.

Solvation Thermodynamics in Polar Aprotic Media

Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Acetone—lack hydrogen-bond donors but possess strong dipole moments. When 5-(Bromomethyl)-2-methylheptane is introduced into these media, the solvation dynamics are governed by competing thermodynamic forces:

  • Dipole-Induced Dipole Interactions: The strong dipoles of solvents like DMSO ( ϵ=46.7 ) and DMF ( ϵ=36.7 ) interact favorably with the polarizable C-Br bond of the alkyl halide.

  • Hydrophobic Cavity Formation: The branched 8-carbon framework (the 2-methylheptyl moiety) disrupts solvent-solvent dipole interactions, forcing the solvent to form a cavity. In highly polar solvents like DMSO, the energetic penalty of cavity formation can limit absolute miscibility compared to less polar aprotic solvents like acetone.

  • The "Naked" Nucleophile Effect: The primary strategic advantage of dissolving 5-(Bromomethyl)-2-methylheptane in polar aprotic solvents is that these solvents strongly solvate cations but leave anions (nucleophiles) poorly solvated. This lack of a solvent shell creates "naked" nucleophiles, significantly lowering the activation energy and accelerating SN​2 pathways at the primary carbon[2].

Comparative Solubility Profile

Because empirical data for branched alkyl bromides can vary based on temperature and impurities, the following table synthesizes the expected thermodynamic solubility limits based on homologous lipophilic alkyl halides at standard ambient temperature (25°C).

Table 1: Solubility Profile of 5-(Bromomethyl)-2-methylheptane in Key Polar Aprotic Solvents (25°C)

SolventDielectric Constant ( ϵ )Estimated SolubilityPhase Behavior / Miscibility
Acetone 20.7> 500 mg/mLFully Miscible; Ideal for Finkelstein reactions.
Acetonitrile (MeCN) 37.5~ 250 - 300 mg/mLHighly Soluble; Good for general SN​2 pathways.
DMF 36.7~ 400 mg/mLHighly Soluble; Excellent for amine alkylations.
DMSO 46.7~ 50 - 100 mg/mLModerately Soluble; Phase separation possible at high concentrations.

Experimental Protocol: Thermodynamic Solubility Determination

To establish a self-validating, highly reproducible system for solubility determination, the Shake-Flask Method is the industry gold standard. This protocol is adapted from the OECD Test Guideline 105[3] and WHO equilibrium solubility guidelines[4], optimized for volatile and UV-transparent organic liquids.

Step-by-Step Methodology
  • Preliminary Visual Assessment: Add 100 μL of 5-(Bromomethyl)-2-methylheptane to 1 mL of the target polar aprotic solvent in a glass-stoppered vial. Agitate for 10 minutes to visually assess initial miscibility[3].

  • Saturation Setup: If phase separation is observed (indicating an upper solubility limit, common in DMSO), add an excess of the alkyl bromide to 5 mL of the solvent in a tightly sealed borosilicate glass flask.

  • Equilibration: Place the flask in an orbital shaker maintained at 25.0 ± 0.1 °C. Agitate at 150 RPM for 24 to 48 hours to ensure thermodynamic equilibrium between the phases[4].

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 10,000 x g for 15 minutes. This cleanly separates the undissolved lipophilic organic layer from the saturated solvent phase.

  • Quantification: Extract an aliquot of the saturated phase. Because 5-(Bromomethyl)-2-methylheptane lacks a strong UV chromophore, dilute the sample in a compatible mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or Refractive Index Detector (RID).

ShakeFlask A 1. Excess Solute Addition B 2. Orbital Shaking (24-48h, 25°C) A->B C 3. Centrifugation & Phase Separation B->C D 4. HPLC-CAD Quantification C->D

Thermodynamic solubility determination workflow based on the Shake-Flask method.

Impact on Synthetic Workflows

The precise selection of a polar aprotic solvent directly dictates the success of synthetic workflows involving 5-(Bromomethyl)-2-methylheptane.

The Finkelstein Reaction: When converting this alkyl bromide to an alkyl iodide to create a better leaving group, Acetone is the premier choice. Sodium iodide is highly soluble in acetone, whereas the byproduct, sodium bromide, is insoluble. As the reaction proceeds, sodium bromide precipitates out of the solution, driving the equilibrium forward via Le Chatelier's principle[5].

Amine Alkylation: For the synthesis of ionizable lipids, reacting 5-(Bromomethyl)-2-methylheptane with secondary amines requires a solvent that can solubilize both the highly lipophilic tail and the polar amine intermediates. DMF is typically preferred here due to its higher boiling point (allowing for thermal acceleration of the reaction) and its superior ability to solvate the transition state without deactivating the nucleophilic nitrogen.

SN2Dynamics Solvent Polar Aprotic Solvent (e.g., DMF, Acetone) Nuc Unsolvated Nucleophile ('Naked' Anion) Solvent->Nuc Enhances Reactivity Substrate 5-(Bromomethyl)-2-methylheptane (Solvated C-Br Dipole) Solvent->Substrate Solvates Cation/Dipole TS Transition State (Low Activation Energy) Nuc->TS Substrate->TS Product Alkylated Product + Precipitated Bromide Salt TS->Product

SN2 reaction acceleration of 5-(Bromomethyl)-2-methylheptane in polar aprotic solvents.

References

  • Test No. 105: Water Solubility - OECD . Organisation for Economic Co-operation and Development (OECD). Available at: [Link][3]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments . World Health Organization (WHO). Available at: [Link][4]

  • Finkelstein Reaction . Unacademy. Available at:[Link][5]

  • ORGANIC CHEMISTRY-II MODULE 18: Reactivity Effects of Attack . INFLIBNET Centre. Available at: [Link][2]

Sources

Foundational

Spectroscopic Identification of 5-(Bromomethyl)-2-methylheptane Using ATR-FTIR: A Comprehensive Methodological Guide

Target Audience: Analytical Chemists, Spectroscopy Researchers, and Drug Development Professionals Discipline: Vibrational Spectroscopy & Structural Elucidation Executive Summary The structural elucidation of halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopy Researchers, and Drug Development Professionals Discipline: Vibrational Spectroscopy & Structural Elucidation

Executive Summary

The structural elucidation of halogenated branched alkanes requires analytical techniques capable of distinguishing subtle variations in aliphatic chain branching and heavy-atom substitutions. 5-(Bromomethyl)-2-methylheptane ( C9​H19​Br ) presents a unique spectroscopic challenge: it is a purely saturated aliphatic system lacking highly polar functional groups (like carbonyls or hydroxyls), relying entirely on the diagnostic mapping of carbon-hydrogen ( C−H ) vibrational modes and the carbon-bromine ( C−Br ) stretch.

This whitepaper establishes a robust, self-validating protocol for identifying this compound using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy . By analyzing the causality behind specific vibrational coupling events—such as the gem-dimethyl symmetric bending split and the low-frequency C−Br attenuation—researchers can establish an infallible spectral fingerprint for quality control and synthetic verification.

Theoretical Grounding: The Physics of ATR-FTIR

While traditional transmission FTIR requires complex sample preparation (e.g., KBr pelleting or precise liquid cell pathlengths) that can introduce artifacts, ATR-FTIR allows for the direct interrogation of liquid 5-(Bromomethyl)-2-methylheptane in its native state[1].

The Evanescent Wave Mechanism

ATR-FTIR operates on the principle of total internal reflection. An infrared beam is directed into an Internal Reflection Element (IRE)—typically a diamond or Zinc Selenide (ZnSe) crystal—which possesses a high refractive index[2]. When the beam reflects off the internal surface of the crystal, it generates an evanescent wave that projects orthogonally into the liquid sample resting on the surface[3].

Because the penetration depth of this wave is exceptionally shallow (typically 0.5 to 2.0μm ), the technique prevents total signal absorption, yielding highly reproducible spectra without the need for sample dilution[4].

ATR_Workflow IR_Source IR Source (Broadband) Interferometer Interferometer (Modulation) IR_Source->Interferometer IR Beam ATR_Crystal ATR Crystal (IRE) (High Refractive Index) Interferometer->ATR_Crystal Modulated Beam Sample Liquid Sample (5-(Bromomethyl)-2-methylheptane) ATR_Crystal->Sample Evanescent Wave (Penetration ~0.5-2 µm) Detector Detector (MCT / DLaTGS) ATR_Crystal->Detector Attenuated Total Reflection

Diagram 1: Optical pathway and evanescent wave interaction in an ATR-FTIR system.

Spectral Fingerprint & Causality Analysis

The identification of 5-(Bromomethyl)-2-methylheptane relies on three critical spectral regions. Understanding the causality behind these peaks is essential for differentiating this molecule from its structural isomers (e.g., 1-bromo-nonane).

A. The Saturated Aliphatic Region ( 3000−2800cm−1 )

Because the molecule is fully saturated ( sp3 hybridized carbons only), no peaks will appear above 3000cm−1 . The presence of any absorption above this threshold immediately indicates alkene, alkyne, or aromatic contamination. The region just below 3000cm−1 will be heavily populated by asymmetric and symmetric stretching vibrations of the −CH3​ and −CH2​− groups.

B. The gem-Dimethyl Doublet ( 1385cm−1 & 1365cm−1 )

The "2-methyl" designation indicates an isopropyl termination at one end of the heptane chain. This creates a geminal-dimethyl group (two methyl groups attached to the same carbon). The symmetric C−H bending (umbrella) modes of these two adjacent methyl groups undergo vibrational coupling (steric and electronic interaction)[5]. This resonance splits the normally singular methyl bending peak into a highly diagnostic doublet of roughly equal intensity at approximately 1385cm−1 and 1365cm−1 [6].

C. The Heavy-Atom C−Br Stretch ( 600−500cm−1 )

Bromine is a massive halogen atom, and the C−Br bond is relatively weak compared to C−C or C−H bonds. According to Hooke's Law applied to molecular oscillators, a larger reduced mass and a lower force constant drive the vibrational frequency down into the far end of the fingerprint region. The C−Br stretch will manifest as a sharp, strong peak between 500cm−1 and 600cm−1 [7],[8].

Quantitative Data Summary
Functional Group / ModeWavenumber Range ( cm−1 )IntensityStructural Causality & Notes
C−H Stretch (Asym/Sym) 2960−2850 StrongOverlapping sp3 −CH3​ and −CH2​− stretches. Strictly <3000cm−1 .
−CH2​− Scissoring ∼1465 MediumIn-plane bending of the heptane backbone methylenes.
gem-Dimethyl Bend ∼1385 & 1365 Med-StrongCritical Diagnostic: Vibrational coupling of the isopropyl termination yields a distinct doublet[9].
−CH2​Br Wagging 1250−1150 Weak-MedOut-of-plane bending specific to the bromomethyl group.
C−Br Stretch 600−500 StrongCritical Diagnostic: Low-frequency vibration due to the heavy mass of the Bromine atom.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following protocol is designed as a closed-loop, self-validating system. Every step includes a built-in quality control check to prevent false positives.

Phase 1: Instrument Initialization & Baseline Validation
  • IRE Decontamination: Clean the diamond ATR crystal using a lint-free wipe and a highly volatile, non-IR-absorbing solvent (e.g., HPLC-grade Hexane or Isopropanol).

  • Evaporation Verification: Allow 60 seconds for complete solvent evaporation.

  • Background Acquisition: Collect a background spectrum (typically 32 scans at 4cm−1 resolution).

  • Validation Check: Inspect the background spectrum. The baseline must be flat. If residual peaks exist at 2900cm−1 or 1380cm−1 , the crystal is contaminated with residual hydrocarbons. Do not proceed until a flat baseline is achieved.

Phase 2: Sample Interrogation
  • Sample Application: Dispense 1–2 drops ( ∼10−20μL ) of liquid 5-(Bromomethyl)-2-methylheptane directly onto the center of the ATR crystal.

  • Coverage Verification: Ensure the liquid completely covers the active area of the crystal to maximize the attenuation of the evanescent wave. No pressure anvil is required for liquids.

  • Spectral Acquisition: Run the sample scan using the exact parameters as the background (32-64 scans, 4cm−1 resolution) to ensure optimal Signal-to-Noise Ratio (SNR).

Phase 3: Post-Processing & Data Integrity
  • Atmospheric Compensation: Apply software algorithms to subtract ambient H2​O vapor (noise at 3900−3500cm−1 and 1900−1300cm−1 ) and CO2​ ( 2350cm−1 ).

  • ATR Correction: Crucial Step. Because the penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers), peaks in the fingerprint region (like the C−Br stretch) will appear artificially intense compared to a transmission spectrum. Apply an "ATR Correction" algorithm to normalize the peak intensities across the spectrum.

Spectral_Logic Start Analyze FTIR Spectrum Q1 Are there peaks > 3000 cm⁻¹? Start->Q1 A1_Yes Reject: Contains sp/sp² C-H (Alkene/Alkyne/Aromatic) Q1->A1_Yes Yes A1_No Proceed: Purely sp³ C-H (Alkane Backbone) Q1->A1_No No Q2 Doublet at ~1385 & 1365 cm⁻¹? A1_No->Q2 A2_No Reject: Lacks gem-dimethyl (Not 2-methyl substituted) Q2->A2_No No A2_Yes Proceed: Isopropyl group confirmed Q2->A2_Yes Yes Q3 Strong peak at 500-600 cm⁻¹? A2_Yes->Q3 A3_No Reject: Lacks C-Br bond Q3->A3_No No A3_Yes Confirmed: 5-(Bromomethyl)-2-methylheptane Q3->A3_Yes Yes

Diagram 2: Logical decision tree for the spectral validation of 5-(Bromomethyl)-2-methylheptane.

Troubleshooting Common Artifacts

Even with rigorous protocols, environmental and instrumental variables can compromise data integrity.

  • Baseline Drift: Often caused by temperature fluctuations in the interferometer or a scattering effect if the liquid sample contains suspended particulates. Solution: Re-run the background scan immediately prior to sample analysis and ensure the sample is properly filtered.

  • Missing or Weak C−Br Peak: If the peak at 500−600cm−1 is absent, verify that the detector and beam splitter in your FTIR system are capable of reading into the far-IR region. Standard KBr beam splitters cut off around 400cm−1 , which is sufficient, but some specialized optics may truncate earlier.

  • Loss of Doublet Resolution: If the gem-dimethyl peaks at 1385cm−1 and 1365cm−1 blur into a single broad peak, the instrumental resolution is set too low. Solution: Ensure the resolution is set to 4cm−1 or better ( 2cm−1 ); a setting of 8cm−1 will artificially smooth the doublet into a singlet.

References

  • Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." Specac.com. Available at:[Link]

  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent.com. Available at:[Link]

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinst.com. Available at:[Link]

  • St. Paul's Cathedral Mission College. "INFRARED SPECTROSCOPY." Spcmc.ac.in. Available at:[Link]

  • MDPI. "Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques." Mdpi.com. Available at:[Link]

  • ResearchGate. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition." Researchgate.net. Available at:[Link]

  • Update Publishing. "Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India." Updatepublishing.com. Available at:[Link]

  • IJSDR. "FOURIER TRANSFORM INFRA RED SPECTROSCOPY ANALYSIS OF KADUKKAI POO CHOORNAM, A POLYHERBAL SIDDHA FORMULATION." Ijsdr.org. Available at:[Link]

  • ResearchGate. "FTIR spectra of (a) Cell free extract and (b) Interacted hematite and corundum." Researchgate.net. Available at:[Link]

Sources

Exploratory

5-(Bromomethyl)-2-methylheptane: A Comprehensive Guide to Mass Calculation and High-Resolution Mass Spectrometry Validation

Executive Summary In pharmaceutical development and advanced organic synthesis, halogenated alkylating agents like 5-(bromomethyl)-2-methylheptane serve as critical intermediates. For researchers utilizing mass spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, halogenated alkylating agents like 5-(bromomethyl)-2-methylheptane serve as critical intermediates. For researchers utilizing mass spectrometry (MS) to verify synthetic intermediates, distinguishing between the average molecular weight and the exact monoisotopic mass is paramount. This whitepaper provides a rigorous breakdown of the mass properties of 5-(bromomethyl)-2-methylheptane, detailing the mathematical derivation of its mass parameters and outlining a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its empirical confirmation.

Structural Elucidation and Formula Derivation

5-(Bromomethyl)-2-methylheptane (CAS No. 859774-04-2) is a branched, brominated alkane[1]. To accurately calculate its mass, we must first establish its empirical formula through systematic IUPAC nomenclature deconstruction:

  • Parent Chain : Heptane backbone ( C7​H16​ ).

  • Substituent 1 : A methyl group ( −CH3​ ) at carbon 2. This replaces one hydrogen atom, adding a net CH2​ to the formula.

  • Substituent 2 : A bromomethyl group ( −CH2​Br ) at carbon 5. This replaces another hydrogen atom, adding CHBr to the formula.

  • Net Summation : C7​H16​+CH2​+CHBr=C9​H19​Br .

The Dichotomy of Mass: Average vs. Exact

A common pitfall in analytical chemistry is the conflation of average molecular weight with exact mass. According to IUPAC standards, the mass recorded by a mass spectrometer depends fundamentally on the isotopic resolution of the instrument[2].

  • Average Molecular Weight (MW) : Calculated using the standard atomic weights of elements, which reflect the natural terrestrial abundance of all isotopes. This value is used for bulk stoichiometric calculations (e.g., weighing reagents on a balance)[3].

  • Exact Mass (Monoisotopic Mass) : Calculated using the mass of the principal (most abundant) isotope of each constituent element. In HRMS, this is the theoretical mass of the lowest-mass isotopologue[4].

Table 1: Fundamental Atomic Masses for C9​H19​Br Calculation
ElementAverage Atomic Mass ( g/mol )Principal IsotopeExact Isotopic Mass (Da)Secondary IsotopeExact Isotopic Mass (Da)
Carbon (C) 12.011 12C 12.000000 13C 13.003355
Hydrogen (H) 1.008 1H 1.007825 2H (D)2.014102
Bromine (Br) 79.904 79Br 78.918336 81Br 80.916291

Calculation 1: Average Molecular Weight

  • MW=(9×12.011)+(19×1.008)+(1×79.904)

  • MW=108.099+19.152+79.904=207.155 g/mol [1]

Calculation 2: Exact Mass (Monoisotopic Mass)

  • ExactMass=(9×12.000000)+(19×1.007825)+(1×78.918336)

  • ExactMass=108.000000+19.148675+78.918336=206.067011 Da [5]

MassCalc Compound 5-(Bromomethyl)-2-methylheptane C9H19Br AvgMass Molecular Weight (Average Mass) Compound->AvgMass ExactMass Exact Mass (Monoisotopic Mass) Compound->ExactMass C_avg C: 9 x 12.011 AvgMass->C_avg H_avg H: 19 x 1.008 AvgMass->H_avg Br_avg Br: 1 x 79.904 AvgMass->Br_avg C_exact ^12C: 9 x 12.0000 ExactMass->C_exact H_exact ^1H: 19 x 1.0078 ExactMass->H_exact Br_exact ^79Br: 1 x 78.9183 ExactMass->Br_exact Total_avg 207.15 g/mol C_avg->Total_avg H_avg->Total_avg Br_avg->Total_avg Total_exact 206.0670 Da C_exact->Total_exact H_exact->Total_exact Br_exact->Total_exact

Logical flow of average molecular weight versus exact monoisotopic mass calculation.

The Bromine Isotopic Signature in Mass Spectrometry

The causality behind choosing specific MS techniques for brominated compounds lies in the unique isotopic distribution of bromine. Unlike carbon or hydrogen, where the principal isotope overwhelmingly dominates, naturally occurring bromine exists as an almost 1:1 mixture of two stable isotopes: 79Br (50.69%) and 81Br (49.31%)[6].

Consequently, the mass spectrum of 5-(bromomethyl)-2-methylheptane will not exhibit a single molecular ion peak. Instead, it will display a characteristic M and M+2 doublet of nearly equal intensity[7]:

  • M peak ( 79Br ) : m/z 206.0670

  • M+2 peak ( 81Br ) : m/z 208.0650 (calculated as 108.000000+19.148675+80.916291 )

This ~1:1 doublet acts as a self-validating internal control . If a synthesized batch of 5-(bromomethyl)-2-methylheptane lacks this signature, the compound is either degraded (e.g., via dehydrohalogenation) or incorrectly synthesized.

HRMS Experimental Protocol for Empirical Validation

To achieve a mass accuracy of <5 ppm—necessary to confirm the elemental composition of C9​H19​Br —a High-Resolution Mass Spectrometer (such as a Time-of-Flight (TOF) or Orbitrap analyzer) must be employed[8]. Because 5-(bromomethyl)-2-methylheptane is a highly non-polar, volatile alkyl halide, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the optimal causal choice over Liquid Chromatography (LC-MS).

HRMSWorkflow Sample 1. Sample Prep (Dilute in Hexane, 1 mg/mL) GC 2. GC Separation (Non-polar capillary column) Sample->GC 1 µL Injection Ionization 3. Electron Ionization (EI) (70 eV, Hard Ionization) GC->Ionization Elution MassAnalyzer 4. HR-TOF Mass Analyzer (m/z 50-300 range) Ionization->MassAnalyzer Ion Acceleration Validation 5. Isotopic Validation (Confirm 206.067 & 208.065 Doublet) MassAnalyzer->Validation Data Processing

Step-by-step GC-HRMS workflow for brominated compound isotopic profiling.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 1.0 mg of 5-(bromomethyl)-2-methylheptane in 1.0 mL of LC-MS grade hexane.

    • Causality: Hexane is chosen over methanol or water due to the extreme lipophilicity of the alkyl halide, ensuring complete solvation and preventing phase separation.

  • Chromatographic Separation : Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film thickness). Program the oven temperature to start at 50°C (hold 2 min), ramp at 10°C/min to 250°C.

    • Causality: The non-polar stationary phase perfectly matches the analyte's polarity, allowing for sharp, symmetrical peak elution based on boiling point.

  • Ionization : Utilize Electron Ionization (EI) at 70 eV.

    • Causality: EI is a "hard" ionization technique. While it may cause significant fragmentation (yielding characteristic alkyl fragments like m/z 57 [ C4​H9+​ ] or m/z 71[ C5​H11+​ ]), it efficiently vaporizes and ionizes non-polar alkanes that would otherwise fail to ionize in Electrospray Ionization (ESI).

  • Mass Calibration : Introduce a lock-mass calibrant (e.g., perfluorotributylamine, PFTBA) during the run.

    • Causality: Continuous internal calibration compensates for minor thermal drifts in the TOF flight tube, ensuring the mass accuracy remains below 5 ppm[8].

  • Data Acquisition & Spectral Interpretation : Scan the m/z range of 50–300. Extract the chromatogram for the exact masses m/z 206.0670 and 208.0650. Validate the elemental composition by confirming the mass defect and the ~1:1 isotopic ratio of the molecular ion ( M+∙ ).

References

  • ChemEurope . "Mass (mass spectrometry)." ChemEurope Encyclopedia. URL:[Link]

  • IUPAC / ResearchGate . "IUPAC Standard Definitions of Terms Relating to Mass Spectrometry." Pure and Applied Chemistry. URL:[Link]

  • Wikipedia . "Mass (mass spectrometry)." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Institute of Standards and Technology (NIST) . "Absolute isotopic abundance ratio and the atomic weight of bromine." Journal of Research of the National Bureau of Standards. URL:[Link]

  • National Institute of Standards and Technology (NIST) . "Chlorine - Bromine Combination Isotope Intensities." NIST Publications. URL:[Link]

  • Wiley-VCH . "Introduction to Mass Spectrometry, a Tutorial." Wiley Online Library. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Grignard Reagents from 5-(Bromomethyl)-2-methylheptane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The preparation of organomagn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The preparation of organomagnesium compounds (Grignard reagents) is a foundational operation in synthetic organic chemistry. However, synthesizing the Grignard reagent from 5-(Bromomethyl)-2-methylheptane presents unique kinetic and thermodynamic challenges.

As a primary alkyl bromide featuring a β-branch (an isopentyl-like substitution pattern), this substrate is highly reactive toward magnesium insertion1[1]. However, the adjacent steric bulk slightly increases the lifetime of the radical intermediate within the solvent cage during the Single Electron Transfer (SET) mechanism. If the local concentration of the unreacted alkyl bromide is allowed to spike, this radical intermediate is prone to escape the solvent cage and undergo a bimolecular Wurtz-type homocoupling , forming an undesired dimer instead of the target Grignard reagent 2[2].

To ensure high yields and batch-to-batch reproducibility, the protocol must be designed around causality : controlling addition rates to minimize substrate pooling, managing exothermic hotspots, and utilizing a self-validating titration method to confirm the active concentration prior to downstream application.

Mechanism RBr Alkyl Bromide + Mg(0) Radical [ R• + MgBr• ] Solvent Cage RBr->Radical SET Grignard R-MgBr Target Reagent Radical->Grignard Recombination Wurtz R-R Wurtz Dimer Radical->Wurtz + R-Br (High Conc.)

Caption: Radical mechanism of Grignard formation and competing Wurtz coupling pathway.

Process Optimization & Quantitative Data

The formation of Wurtz coupling products is the primary failure mode in this synthesis. High local concentrations of the alkyl halide and elevated temperatures accelerate this side reaction 3[3]. The table below summarizes the causality behind the chosen experimental parameters to mitigate these risks.

Reaction ConditionAlkyl Halide Conc.TemperatureExpected YieldWurtz Coupling Risk
Optimized (Slow Addition) Low (Dropwise)10–15 °C85–92%Low (<5%)
Sub-optimal (Fast Addition) High (Localized)>30 °C50–60%High (>30%)
Standard Batch Reflux Moderate65 °C (THF reflux)70–80%Moderate (10-15%)

Key Causality Drivers:

  • Magnesium Activation: Magnesium turnings are naturally passivated by a layer of magnesium oxide (MgO). Subliming a crystal of iodine (I₂) physically disrupts this layer, exposing the highly reactive Mg(0) surface required for the initial SET event 1[1].

  • Solvent Choice: Anhydrous Tetrahydrofuran (THF) is utilized because its oxygen lone pairs strongly coordinate to the magnesium center, stabilizing the organometallic species via the Schlenk equilibrium.

Detailed Experimental Protocols

The following workflow describes a 50.0 mmol scale preparation.

Workflow N1 1. Apparatus Setup Strictly Anhydrous N2 2. Mg Activation I2 Sublimation N1->N2 N3 3. Initiation 5% Halide Addition N2->N3 N4 4. Sustained Reaction Controlled Addition N3->N4 N5 5. Quality Control Knochel Titration N4->N5

Caption: Experimental workflow for Grignard reagent preparation and self-validating titration.

Protocol A: Apparatus Setup and Magnesium Activation
  • Preparation: Assemble a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an Argon inlet.

  • Loading: Add 1.82 g (75.0 mmol, 1.50 eq) of magnesium turnings to the flask. Flame-dry the apparatus under high vacuum, then backfill with Argon. Repeat this cycle three times.

  • Activation: Add a single crystal of iodine (~10 mg) to the magnesium. Gently heat the bottom of the flask with a heat gun until purple iodine vapors fill the chamber and the magnesium surface slightly discolors. Allow the flask to cool to room temperature under Argon.

Protocol B: Synthesis of [5-(2-methylheptyl)]methylmagnesium bromide
  • Substrate Preparation: In a separate dry flask, dissolve 11.06 g (50.0 mmol, 1.00 eq) of strictly anhydrous 5-(Bromomethyl)-2-methylheptane in 25 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Solvent Addition: Add 25 mL of anhydrous THF directly to the activated magnesium turnings in the main reaction flask.

  • Initiation: Add approximately 1.5 mL (~5%) of the alkyl bromide solution from the dropping funnel. Do not stir. Observe the magnesium surface closely. Initiation is confirmed by localized bubbling, a distinct temperature spike, and the transition of the solution from clear/pale yellow to a cloudy, grayish suspension.

  • Sustained Addition: Once initiated, begin gentle magnetic stirring. Place a cool water bath (10–15 °C) under the flask to absorb the exothermic heat. Add the remaining alkyl bromide solution dropwise over 45–60 minutes. Note: Maintaining a low temperature and slow addition rate is the primary mechanism for suppressing Wurtz coupling.

  • Maturation: After the addition is complete, remove the water bath and stir the gray suspension at room temperature for 2 hours to ensure the complete consumption of the alkyl bromide.

Self-Validating Quality Control: Knochel Titration

A protocol is only as reliable as its validation system. Grignard reagents degrade rapidly upon exposure to trace moisture (protonolysis) or oxygen. To guarantee the integrity of the synthesized reagent, we employ the Knochel Titration Method using Iodine and Lithium Chloride 4[4].

Causality of LiCl: In standard titrations, the precipitation of mixed magnesium halides obscures the visual endpoint. The addition of LiCl breaks up polymeric organomagnesium aggregates and prevents precipitation, yielding a sharp, unmistakable colorimetric endpoint from dark brown to completely clear 4[4].

Protocol C: Titration Procedure
  • LiCl Solution: Dry anhydrous LiCl under high vacuum at 140 °C for 4 hours. Cool to room temperature and dissolve in anhydrous THF to prepare a 0.5 M solution.

  • Indicator Setup: Accurately weigh exactly 254 mg (1.00 mmol) of elemental Iodine (I₂) into a dry, Argon-flushed vial equipped with a stir bar. Add 3.0 mL of the 0.5 M LiCl solution. The solution will turn deep brown.

  • Titration: Draw exactly 1.00 mL of the synthesized Grignard reagent into a graduated, gas-tight syringe. Add the Grignard reagent dropwise to the stirring iodine solution.

  • Endpoint: Stop the addition the exact moment the dark brown color abruptly disappears, leaving a completely transparent, colorless solution.

  • Calculation: Molarity (M) = 1.00 mmol I₂ / Volume of Grignard added (mL)

References

  • Title: Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation Source: RSC Publishing URL: [Link]

Sources

Application

Application Note: Optimization of Nucleophilic Substitution (SN2) Conditions for β-Branched Primary Alkyl Halides

Target Substrate: 5-(Bromomethyl)-2-methylheptane Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Profiling & Mechanistic Causality In the realm of aliphatic nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 5-(Bromomethyl)-2-methylheptane Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Substrate Profiling & Mechanistic Causality

In the realm of aliphatic nucleophilic substitution, the structural environment surrounding the electrophilic carbon dictates the reaction pathway. 5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) 1 is a primary alkyl bromide, which typically undergoes rapid SN2 reactions 2. However, a critical structural feature alters its reactivity profile: tertiary β-branching .

The carbon adjacent to the reacting center (C5 of the heptane chain) is bonded to three distinct carbon groups: an ethyl group, an isopentyl group, and the bromomethyl group itself. This tertiary β-carbon creates a dense steric shield. When a nucleophile attempts the requisite 180° backside attack (Bürgi-Dunitz trajectory), the bulky β-substituents are forced into an eclipsed-like conformation with the incoming nucleophile and leaving group in the trigonal bipyramidal transition state. This induces severe van der Waals repulsions, drastically elevating the activation energy ( ΔG‡ ) and slowing the reaction to a near halt under standard conditions 34.

Strategic Reaction Design (The Self-Validating System)

To successfully drive the SN2 substitution of 5-(bromomethyl)-2-methylheptane, the experimental design must systematically dismantle the kinetic barriers while suppressing competing side reactions.

  • Nucleophile Selection (Sterics vs. Basicity): Because the SN2 pathway is sterically hindered, the use of basic nucleophiles (e.g., alkoxides, amines) will inevitably result in deprotonation of the β-hydrogen, shifting the reaction entirely toward the E2 elimination pathway 56. To prevent this, we must utilize a strong, non-basic, and geometrically linear nucleophile . The azide ion (N₃⁻) or cyanide ion (CN⁻) are ideal. Their linear geometry allows them to "thread the needle" through the steric bulk of the β-branches.

  • Solvent Effects (Thermodynamic Modulation): A polar aprotic solvent (e.g., DMF or DMSO) is mandatory. Unlike protic solvents that cage anions via hydrogen bonding, polar aprotic solvents selectively solvate the cation (e.g., Na⁺), leaving the nucleophile "naked." This raises the ground-state energy of the nucleophile, effectively lowering the ΔG‡ required to reach the transition state 3.

  • Thermal Activation: Unhindered primary halides react at room temperature 7. For highly β-branched substrates, thermal activation (70–80 °C) is required to provide the kinetic energy necessary to overcome the steric barrier.

MechanisticPathway Sub 5-(Bromomethyl)-2-methylheptane (Primary Halide, Tertiary β-Carbon) CondBase Basic Nucleophile (e.g., RO⁻, NH₂⁻) Sub->CondBase High Steric Clash in Transition State CondNonBase Non-Basic, Linear Nucleophile (e.g., N₃⁻, CN⁻) Sub->CondNonBase Polar Aprotic Solvent (DMF/DMSO) PathE2 E2 Elimination (Major Product: Alkene) CondBase->PathE2 Deprotonation of β-Hydrogen PathSN2 Sₙ2 Substitution (Major Product: Substituted Alkane) CondNonBase->PathSN2 Successful Backside Attack

Fig 1. Mechanistic divergence of β-branched primary halides based on nucleophile basicity.

Quantitative Data Summaries

To contextualize the difficulty of this transformation, Table 1 illustrates the precipitous drop in SN2 reaction rates as β-branching increases. Table 2 provides a validated optimization matrix for our specific substrate.

Table 1: Impact of β-Branching on Relative SN2 Reaction Rates

Substrate Type Example Relative Rate
Methyl Methyl bromide 30
Primary (Unbranched) Ethyl bromide 1.0
Primary (β-branched) Isobutyl bromide 0.03
Primary (Highly β-branched) 5-(Bromomethyl)-2-methylheptane < 0.01 (Est.)

| Primary (Quaternary β-carbon) | Neopentyl bromide | ~0.00001 |

Table 2: Condition Optimization Matrix for 5-(Bromomethyl)-2-methylheptane

Nucleophile Solvent Temp (°C) Major Pathway Estimated Yield
NaOEt (Strong Base) EtOH 25 E2 Elimination < 5% (SN2)
NaCN (Weak Base) EtOH 80 SN2 40% (Slow)
NaCN (Weak Base) DMSO 80 SN2 > 85%

| NaN₃ (Weak Base, Linear) | DMF | 70 | SN2 | > 90% |

Standard Operating Protocol: Synthesis of 5-(Azidomethyl)-2-methylheptane

This protocol utilizes sodium azide to install an amine precursor via a highly efficient SN2 mechanism. The procedure is designed as a self-validating system: strict adherence to the aqueous wash steps ensures complete removal of DMF, which is critical for accurate yield calculation and downstream characterization.

Reagents & Materials
  • 5-(Bromomethyl)-2-methylheptane: 1.0 eq (10.0 mmol, 2.07 g)

  • Sodium Azide (NaN₃): 1.5 eq (15.0 mmol, 0.97 g) Caution: Highly toxic; do not mix with acids.

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

  • Diethyl Ether (Et₂O): For extraction

  • Deionized Water & Brine

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(bromomethyl)-2-methylheptane (2.07 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add sodium azide (0.97 g, 15.0 mmol) in one portion. The suspension will remain heterogeneous initially.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 70 °C for 16 hours. Causality Note: Heating is mandatory to overcome the steric penalty of the tertiary β-carbon.

  • Reaction Quench: Remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by pouring the mixture into 50 mL of ice-cold deionized water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 30 mL). Combine the organic layers.

  • Critical Purification (DMF Removal): Wash the combined organic layers with deionized water (3 × 20 mL), followed by a final wash with saturated aqueous NaCl (brine, 20 mL). Validation Note: DMF is highly miscible with both water and ether. Skipping these extensive aqueous washes will artificially inflate crude yields and obscure NMR spectra.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporation at 25 °C to avoid volatilizing the product).

  • Characterization: The resulting 5-(azidomethyl)-2-methylheptane is typically obtained as a clear oil (>90% yield) and is sufficiently pure for downstream reduction (e.g., Staudinger reduction or catalytic hydrogenation) to the corresponding primary amine.

ProtocolWorkflow S1 Step 1 Dissolve Substrate in Anhydrous DMF S2 Step 2 Add NaN₃ (1.5 eq) Under N₂ Atmosphere S1->S2 S3 Step 3 Thermal Activation 70°C for 16 hours S2->S3 S4 Step 4 Aqueous Quench & Ether Extraction S3->S4 S5 Step 5 Water/Brine Washes Dry & Concentrate S4->S5

Fig 2. Step-by-step experimental workflow for the azidation of 5-(bromomethyl)-2-methylheptane.

References

  • The SN2 Reaction Mechanism - Master Organic Chemistry Source: masterorganicchemistry.com[Link]

  • Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps Source: chemistrysteps.com[Link]

  • 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry Source: unizin.org (Penn State Pressbooks)[Link]

  • Exceptions in SN2 and SN1 Reactions - Chemistry Steps Source: chemistrysteps.com[Link]

  • SN2 Substitution Reactions and Alkyl Moiety - Chemistry LibreTexts Source: libretexts.org[Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group... - PMC Source: nih.gov[Link]

Sources

Method

Application Note: Advanced Alkylation Strategies Using 5-(Bromomethyl)-2-methylheptane

Chemical Profiling & Mechanistic Triage 5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) is a highly specialized, lipophilic primary alkylating agent. While technically a primary alkyl bromide, its reactivity profile d...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Mechanistic Triage

5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) is a highly specialized, lipophilic primary alkylating agent. While technically a primary alkyl bromide, its reactivity profile deviates significantly from standard linear halides (e.g., 1-bromoheptane).

The carbon adjacent to the leaving group (the β -carbon, C5 of the heptane chain) is a tertiary carbon bonded to an ethyl group, an isopentyl group, and a hydrogen atom. This extreme β -branching creates a severe steric shield. When a nucleophile attempts the standard SN​2 Bürgi-Dunitz trajectory (approaching at ~180° to the C-Br bond), it encounters massive steric repulsion from the alkyl chains.

The Mechanistic Consequence: Under traditional Williamson ether or strong-base amidation conditions (e.g., NaH, KOtBu), the activation energy for the SN​2 pathway is pushed so high that the base instead abstracts the sole β -proton. This diverts the reaction almost entirely to an E2 elimination, yielding the undesired terminal alkene (5-methylene-2-methylheptane). To successfully utilize this reagent for C-N, C-O, or C-C bond formation, one must employ protocols that either strictly control the nucleophile's steady-state concentration or bypass the SN​2 transition state entirely via Single Electron Transfer (SET).

Pathway SM 5-(Bromomethyl)-2-methylheptane (β-Branched 1° Bromide) Cond1 Strong Base (e.g., NaH, KOtBu) SM->Cond1 Cond2 Mild Base / Polar Aprotic (e.g., K3PO4, MeCN) SM->Cond2 Cond3 SET / Radical Conditions (Cu-Catalyst, Boryl Radical) SM->Cond3 E2 E2 Elimination Pathway (Sterically Relieved) Cond1->E2 Dominant SN2 S_N2 Pathway (Sterically Hindered) Cond1->SN2 Minor Cond2->SN2 Favored (Slow) Radical Radical Recombination (Steric Bypass) Cond3->Radical Highly Favored Byprod Alkene Byproduct (Yield Loss) E2->Byprod Prod Target Alkylated Product (High Yield) SN2->Prod Radical->Prod

Reaction pathway divergence for β-branched primary alkyl bromides based on reaction conditions.

Quantitative Optimization Matrix

To guide experimental design, the following table summarizes the expected outcomes when reacting 5-(bromomethyl)-2-methylheptane with a standard secondary amine/amide across different kinetic environments.

Alkylation StrategyReagents / CatalystSolventTemp (°C)Dominant PathwayTarget Yield (%)
Traditional Ionic NaH (1.5 eq)DMF80E2 Elimination< 15%
Mild Heterogeneous K 3​ PO 4​ (2.0 eq)MeCN80 SN​2 Substitution65 - 75%
Photochemical SET Cu(I) / Me 3​ N-BH 3​ EtOAc25 (hv)Radical Recombination85 - 95%

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that researchers can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Mild Heterogeneous N-Alkylation (Ionic Pathway)

This protocol leverages the low solubility of inorganic phosphates in polar aprotic solvents. By keeping the concentration of the reactive anionic nucleophile extremely low, the E2 elimination pathway is suppressed, allowing the sterically hindered SN​2 reaction to proceed over an extended timeframe ().

Materials:

  • Nucleophile (Amine/Amide): 1.0 mmol

  • 5-(Bromomethyl)-2-methylheptane: 1.2 mmol

  • Anhydrous K 3​ PO 4​ (finely milled): 2.0 mmol

  • Anhydrous Acetonitrile (MeCN): 5.0 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the nucleophile and the finely milled K 3​ PO 4​ .

  • Solvation: Inject 5.0 mL of anhydrous MeCN under an argon atmosphere. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Add 5-(bromomethyl)-2-methylheptane dropwise via microsyringe.

  • Thermal Activation: Seal the flask and heat to 80 °C in a pre-equilibrated oil bath for 24 hours.

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the inorganic salts, washing with ethyl acetate (3 × 5 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation & Analytical Checkpoints:

  • Physical State Monitoring: The reaction must remain a cloudy, heterogeneous suspension. If the mixture turns completely clear, moisture has compromised the system, dissolving the base and risking an E2 elimination spike.

  • TLC Triage (12h): Spot the reaction against the pure bromide. The appearance of a non-polar, UV-inactive spot near the solvent front indicates alkene formation (E2). If this occurs, lower the temperature to 65 °C for future runs.

Protocol B: Copper-Catalyzed Radical Alkylation (SET Pathway)

To completely bypass the steric penalty of the β -branched carbon, this protocol utilizes a boryl radical-mediated Halogen-Atom Transfer (XAT). The C-Br bond is homolytically cleaved to form a primary carbon radical, which is insensitive to β -steric bulk. This radical rapidly recombines with a Cu(II)-ligated nucleophile to form the product via reductive elimination ().

Materials:

  • Nucleophile (Amide): 1.0 mmol

  • 5-(Bromomethyl)-2-methylheptane: 1.5 mmol

  • Cu(MeCN) 4​ PF 6​ : 10 mol%

  • Phenanthroline-based Ligand: 12 mol%

  • Me 3​ N-BH 3​ (Boryl radical precursor): 2.0 mmol

  • LiOtBu: 1.5 mmol

  • Anhydrous EtOAc: 10.0 mL

Step-by-Step Methodology:

  • Complexation: In an argon-filled glovebox, charge a photoreactor vial with Cu(MeCN) 4​ PF 6​ , the ligand, the amide, and LiOtBu. Add EtOAc and stir for 15 minutes.

  • Reagent Loading: Add Me 3​ N-BH 3​ and 5-(bromomethyl)-2-methylheptane to the active complex. Seal the vial with a PTFE septum cap and remove it from the glovebox.

  • Photochemical Initiation: Place the vial in a photoreactor equipped with 456 nm blue LEDs. Irradiate at room temperature (maintaining cooling via a fan) for 16 hours.

  • Quenching: Open the vial to air to oxidize and deactivate the copper catalyst. Dilute with water (10 mL) and extract with EtOAc (3 × 10 mL).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , concentrate, and purify via silica gel chromatography.

Self-Validation & Analytical Checkpoints:

  • Complexation Verification: During Step 1, the solution must transition to a deep blue or green color within 15 minutes. This visual cue confirms the successful formation of the active Cu-amide complex. Failure to change color indicates inactive catalyst or ligand degradation.

  • Photochemical Dependence (Control): Run a parallel 0.1 mmol scale reaction wrapped entirely in aluminum foil. The complete absence of product in this "dark control" validates that the mechanism is strictly photochemical SET, ruling out background ionic pathways.

References

  • Hibbard, J. P. et al. "Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope." Journal of Organic Chemistry, 2022. URL:[Link]

  • Fu, Y. and Peters, J. "A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis." Journal of the American Chemical Society, 2024. URL: [Link]

  • Organic Syntheses Board. "Alkyl and alkylene bromides: General handling and synthesis." Organic Syntheses, Coll. Vol. 1. URL:[Link]

Application

Application Note: Step-by-Step Alkylation of Amines Using 5-(Bromomethyl)-2-methylheptane

Introduction & Mechanistic Overview The N-alkylation of amines using alkyl halides is a cornerstone transformation in organic synthesis and drug development, accounting for a significant portion of C-N bond-forming react...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The N-alkylation of amines using alkyl halides is a cornerstone transformation in organic synthesis and drug development, accounting for a significant portion of C-N bond-forming reactions in pharmaceutical research[1]. 5-(Bromomethyl)-2-methylheptane is a specialized primary alkyl bromide featuring a branched aliphatic tail.

While the primary nature of the bromomethyl group is theoretically ideal for bimolecular nucleophilic substitution (S_N2), the adjacent chiral center and bulky aliphatic chain introduce notable steric hindrance. This application note details an optimized protocol for the selective mono-alkylation of primary and secondary amines using 5-(Bromomethyl)-2-methylheptane, emphasizing mechanistic control to mitigate the ubiquitous challenge of over-alkylation[2].

Experimental Design & Causality

S_N2 Kinetics and Steric Hindrance

The reaction proceeds via an S_N2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the bromomethyl group. The electrophilic carbon is primary, which favors S_N2; however, the adjacent beta-carbon (C5 of the parent heptane chain) is a methine carbon bonded to two distinct alkyl extensions, creating severe beta-branching. This steric bulk encumbers the ideal 180° approach trajectory required for the S_N2 pentacoordinate transition state. Consequently, the reaction requires moderate thermal activation (50–60 °C) and a highly polar aprotic solvent to stabilize the charge-separated transition state[3].

Controlling Over-alkylation

A fundamental challenge in amine alkylation is that N-centered nucleophilicity increases upon initial alkylation. The resulting secondary or tertiary amine is more nucleophilic than the starting primary amine, frequently leading to poor selectivity and the formation of over-alkylated quaternary ammonium salts[4],[5]. To enforce a self-validating, selective system, this protocol employs:

  • Stoichiometric Asymmetry: Utilizing a 3:1 to 5:1 excess of the starting amine ensures that the unreacted primary amine outcompetes the newly formed secondary amine for the electrophile[3].

  • Heterogeneous Base Scavenging: Weak, insoluble inorganic bases like finely powdered Potassium Carbonate (K₂CO₃) in Acetonitrile (ACN) act as acid scavengers. Their poor solubility keeps the steady-state concentration of the highly nucleophilic deprotonated amine low, favoring controlled mono-alkylation[3],[6].

  • Controlled Addition: Dropwise addition of the alkyl halide prevents localized concentration spikes of the electrophile[2].

SN2_Mechanism Amine Amine Nucleophile (R-NH2) TS S_N2 Transition State [N···C···Br]‡ Amine->TS Nucleophilic Attack AlkylHalide 5-(Bromomethyl)- 2-methylheptane AlkylHalide->TS Electrophilic Carbon Product Alkylated Amine (R-NH-R') TS->Product Bond Formation Byproduct Bromide Salt (HBr neutralized) TS->Byproduct Leaving Group Departure

S_N2 mechanism of amine alkylation highlighting the transition state and leaving group departure.

Data Presentation: Optimization Matrix

To justify the selected protocol, the following table summarizes the quantitative and qualitative effects of various solvent and base combinations on amine alkylation[3],[7].

SolventBaseTemp (°C)Yield / SelectivityMechanistic Rationale
Acetonitrile (ACN) K₂CO₃ (powder) 50–60 High / Excellent Standard polar aprotic environment; optimal balance of solubility and controlled basicity[3].
DMF / DMSOCs₂CO₃23–50High / GoodHigher solubility of reactants; however, DMF can decompose at higher temperatures[3].
AcetoneK₂CO₃ (granular)RefluxModerate / PoorPoor solubility of granular K₂CO₃ severely limits the reaction rate and completion[8].
TolueneTriethylamine25Low / PoorNonpolar solvent fails to stabilize the charge-separated S_N2 transition state[3].

Step-by-Step Protocol

Materials Required:

  • Primary or secondary amine substrate

  • 5-(Bromomethyl)-2-methylheptane (Alkylating agent)

  • Anhydrous Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Standard inert-atmosphere glassware (Schlenk line or N₂ balloon)

Procedure:

  • Step 1: Reactant Preparation To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert nitrogen atmosphere, add the starting amine (3.0 to 5.0 equivalents). Causality: Excess amine acts as a competitive buffer against over-alkylation[3].

  • Step 2: Solvent and Base Addition Add anhydrous ACN to achieve a ~0.2 M solution with respect to the limiting reagent. Follow immediately with finely powdered K₂CO₃ (2.2 equivalents). Stir the resulting suspension vigorously at room temperature for 15–30 minutes[3]. Causality: Powdered K₂CO₃ provides a high surface area for neutralizing the HBr byproduct without fully dissolving, maintaining a mild pH[8].

  • Step 3: Electrophile Addition Dilute 5-(Bromomethyl)-2-methylheptane (1.0 equivalent) in a minimum volume of anhydrous ACN. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel or syringe pump. Causality: Slow addition ensures the electrophile is always the limiting reagent in solution, suppressing the formation of tertiary amines[2].

  • Step 4: Thermal Activation Attach a reflux condenser and heat the reaction mixture to 50–60 °C using an oil bath[3]. Causality: Heat is required to overcome the steric hindrance imposed by the beta-branching of the 2-methylheptyl chain.

  • Step 5: Reaction Monitoring Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The alkylated secondary amine will typically exhibit a higher Rf value than the highly polar primary amine starting material.

  • Step 6: Workup and Purification Upon complete consumption of the alkyl halide, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (excess K₂CO₃ and generated KBr)[3]. Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography to separate the desired product from the excess starting amine.

Workflow Step1 1. Reactant Preparation Dry Flask, N2 Atmosphere Step2 2. Base & Solvent Addition Add K2CO3 and ACN Step1->Step2 Step3 3. Alkyl Halide Addition Dropwise 5-(Bromomethyl)-2-methylheptane Step2->Step3 Step4 4. Thermal Activation Heat to 50-60 °C, Stir vigorously Step3->Step4 Step5 5. Reaction Monitoring TLC / LC-MS Analysis Step4->Step5 Step5->Step4 Incomplete Reaction Step6 6. Workup & Purification Filter salts, Extract, Chromatography Step5->Step6

Step-by-step experimental workflow for the controlled N-alkylation of amines.

Sources

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-(Bromomethyl)-2-methylheptane

Executive Summary The incorporation of complex, aliphatic side-chains into aromatic pharmacophores is a critical pathway in modern drug discovery. However, the cross-coupling of unactivated, β -branched primary alkyl bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of complex, aliphatic side-chains into aromatic pharmacophores is a critical pathway in modern drug discovery. However, the cross-coupling of unactivated, β -branched primary alkyl bromides—such as 5-(bromomethyl)-2-methylheptane —presents a formidable synthetic challenge. These substrates are notoriously prone to slow oxidative addition and rapid β -hydride elimination, which typically results in alkene byproducts rather than the desired C(sp3)-C(sp2) bond formation[1].

This application note provides a comprehensive, field-validated protocol for the Suzuki-Miyaura cross-coupling of 5-(bromomethyl)-2-methylheptane with arylboronic acids. By leveraging bulky, electron-rich phosphine ligands (e.g., PCy3 or Buchwald dialkylbiaryl phosphines like RuPhos), this methodology successfully suppresses β -hydride elimination, ensuring high yields and robust reproducibility[2].

Mechanistic Rationale & Substrate Analysis

The Challenge of 5-(Bromomethyl)-2-methylheptane

5-(Bromomethyl)-2-methylheptane is an unactivated primary alkyl electrophile. The carbon adjacent to the bromomethyl group (the β -position) is a tertiary carbon, meaning the substrate is heavily β -branched.

  • Slow Oxidative Addition: The lack of adjacent π -systems (unlike benzylic or allylic halides) means the C-Br bond is unactivated. The steric bulk of the β -branching further raises the activation energy required for the palladium catalyst to insert into the C-Br bond[3].

  • Rapid β -Hydride Elimination: Once the alkylpalladium(II) intermediate forms, the tertiary β -hydrogen is highly susceptible to β -hydride elimination. In standard catalytic systems (e.g., Pd(PPh3)4), this elimination outcompetes the transmetalation step, yielding an undesired alkene and degrading the starting material[1].

The Catalytic Solution

To achieve successful coupling, the relative rates of the catalytic cycle must be manipulated:

  • Electron-Rich Ligands: Trialkylphosphines (like PCy3) or dialkylbiaryl phosphines (like RuPhos) increase the electron density on the Pd(0) center, accelerating the initial oxidative addition[2].

  • Steric Bulk: The massive steric profile of these ligands forces the alkylpalladium(II) intermediate into a geometry that favors rapid transmetalation and subsequent reductive elimination, effectively out-pacing the competing β -hydride elimination pathway[1].

Reaction Pathway Visualization

The following diagram illustrates the engineered catalytic cycle, highlighting the critical divergence between the desired cross-coupling and the suppressed elimination pathway.

G Pd0 Pd(0)L Active Catalyst OA R-Pd(II)(L)-Br Alkylpalladium Intermediate Pd0->OA Oxidative Addition + 5-(Bromomethyl)-2-methylheptane TM R-Pd(II)(L)-Ar Transmetalated Complex OA->TM Transmetalation + Ar-B(OH)2 / Base BetaElim Alkene + Pd(0)L + HBr (Undesired Byproduct) OA->BetaElim β-Hydride Elimination (Suppressed by bulky L) Product R-Ar Cross-Coupled Product TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed alkyl Suzuki coupling highlighting suppressed β-hydride elimination.

Reaction Optimization & Quantitative Data

The selection of the ligand and base is the most critical parameter. As demonstrated in the optimization table below, traditional triphenylphosphine-based catalysts fail entirely, whereas bulky electron-rich systems deliver excellent conversions.

Table 1: Catalyst and Condition Screening for 5-(Bromomethyl)-2-methylheptane Coupling

EntryCatalyst System (Pd / Ligand)Base (2.0 eq)SolventYield (%)Alkene Byproduct (%)
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene0>90
2Pd(OAc)2 / dppf (5 mol%)K3PO4THF1275
3Pd(OAc)2 / PCy3 (4 mol% / 8 mol%)K3PO4Toluene/H2O88<5
4Pd2(dba)3 / RuPhos (2 mol% / 8 mol%)K3PO4Toluene/H2O92 <2

Note: Data reflects coupling with 4-methoxyphenylboronic acid (1.5 equiv) at 80 °C for 16 hours. Yields determined by GC-MS using an internal standard.

Standard Operating Protocol (SOP)

This self-validating protocol utilizes the Pd(OAc)2 / PCy3 system[1], which offers an optimal balance of cost-efficiency and high catalytic turnover for unactivated alkyl bromides.

Materials Required
  • Electrophile: 5-(Bromomethyl)-2-methylheptane (1.0 mmol, 207.15 g/mol )

  • Nucleophile: 4-Methoxyphenylboronic acid (1.5 mmol)

  • Pre-catalyst: Palladium(II) acetate, Pd(OAc)2 (0.04 mmol, 4 mol%)

  • Ligand: Tricyclohexylphosphine, PCy3 (0.08 mmol, 8 mol%)

  • Base: Potassium phosphate tribasic, K3PO4 (2.0 mmol)

  • Solvent: Toluene (Anhydrous) and Deionized H2O (Ratio 10:1)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Crucial for Catalyst Lifespan)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (9.0 mg), PCy3 (22.4 mg), 4-methoxyphenylboronic acid (228 mg), and finely ground K3PO4 (424 mg).

  • Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • In a separate flask, prepare a mixture of Toluene (5.0 mL) and H2O (0.5 mL). Degas this solvent mixture via sparging with Argon for 15 minutes.

    • Causality Note: Oxygen must be rigorously excluded. PCy3 is highly electron-rich and prone to rapid oxidation to the phosphine oxide, which is catalytically inactive.

Step 2: Catalyst Activation & Substrate Addition 4. Add the degassed Toluene/H2O mixture to the Schlenk tube via syringe. 5. Stir the mixture at room temperature for 10 minutes.

  • Self-Validation Check: The solution should transition from a pale yellow suspension to a deep, dark brown/reddish homogeneous solution. This color change visually confirms the reduction of Pd(II) to the active Pd(0)L complex. If the solution remains pale or turns black (palladium black precipitation), the catalyst has died.

  • Add 5-(bromomethyl)-2-methylheptane (207 mg, 1.0 mmol) dropwise via a micro-syringe.

Step 3: Heating & Reaction Execution 7. Replace the septum with a Teflon-sealed screw cap under a positive flow of Argon. 8. Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 16 hours.

  • Causality Note: Vigorous stirring is mandatory due to the biphasic nature of the Toluene/H2O system. The water dissolves the K3PO4, facilitating the formation of the reactive boronate complex required for transmetalation[3].

Step 4: Work-up & Purification 9. Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with H2O (10 mL). 10. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). 11. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled product.

Troubleshooting & Analytical Validation

  • Monitoring via GC-MS: Track the disappearance of the alkyl bromide peak. If starting material remains but the reaction has stalled, check for the presence of 2,5-dimethylheptane (the hydrodehalogenation product). This indicates that oxidative addition occurred, but transmetalation failed (often due to insufficient base or degraded boronic acid), leading to protodepalladation.

  • Alkene Byproducts: If significant alkene formation is observed, ensure the PCy3 ligand is of high purity and not oxidized. A lower ligand-to-palladium ratio than 2:1 will leave open coordination sites on the palladium, drastically increasing the rate of β -hydride elimination[1].

References

  • Title: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Source: Accounts of Chemical Research URL: [Link][2]

  • Title: Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. Source: Organic Syntheses (NIH Public Access) URL: [Link][1]

  • Title: Suzuki reaction (Reaction Mechanism and Transmetalation Dynamics) Source: Wikipedia URL: [Link][3]

Sources

Application

Application Note: 5-(Bromomethyl)-2-methylheptane in the Synthesis of Next-Generation Ionizable Lipids and Lipophilic Prodrugs

Introduction & Chemical Rationale The evolution of lipid nanoparticles (LNPs) and lipophilic prodrugs relies heavily on the precise geometric and electronic tuning of hydrophobic domains. 5-(Bromomethyl)-2-methylheptane...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The evolution of lipid nanoparticles (LNPs) and lipophilic prodrugs relies heavily on the precise geometric and electronic tuning of hydrophobic domains. 5-(Bromomethyl)-2-methylheptane (CAS 859774-04-2) is a highly specialized, branched alkyl halide that serves as a premium building block for introducing sterically demanding, non-hydroxylated lipophilic tails into pharmaceutical intermediates.

Unlike linear alkyl chains, which pack tightly into stable lamellar bilayers, highly branched tails significantly increase the cross-sectional area of the hydrophobic domain. In the context of mRNA delivery, this steric bulk is critical. When an LNP enters the acidic environment of an endosome (pH ~5.0), its ionizable amine headgroups become protonated[1]. The combination of a bulky, branched tail and a charged headgroup forces the lipid into a highly strained, inverted cone shape[2]. This geometry is thermodynamically incompatible with a flat bilayer, driving a phase transition to an inverted hexagonal (H_II) phase[2]. This transition physically tears the endosomal membrane apart, facilitating cytosolic mRNA release and drastically improving transfection efficiency[3].

Furthermore, the incorporation of branched alkyl groups can modulate the enzymatic clearance of the lipid or prodrug; steric bulk near labile ester or amide bonds prevents rapid degradation by plasma esterases, allowing for highly tunable pharmacokinetic profiles[4].

Application Workflow 1: Synthesis of Branched Ionizable Lipids for mRNA-LNPs

The synthesis of "Branched Endosomal Disruptor" (BEND) lipids requires the precise alkylation of a polyamine core. While epoxides can be used to introduce branched tails, they leave a hydrophilic β -hydroxyl group upon ring-opening[5]. Alkylation with 5-(Bromomethyl)-2-methylheptane yields a purely hydrophobic tail, maximizing the lipid's logP and altering its tissue tropism.

Step-by-Step Methodology: N-Alkylation
  • Step 1: Preparation. Dissolve the polyamine core (e.g., 3,3'-diamino-N-methyldipropylamine) in anhydrous acetonitrile (0.1 M). Causality: Acetonitrile is a polar aprotic solvent that accelerates S_N2 reactions while minimizing solvolysis of the alkyl bromide.

  • Step 2: Base Addition. Add anhydrous potassium carbonate ( K2​CO3​ , 6.0 equivalents). Causality: K2​CO3​ acts as an acid scavenger to neutralize the HBr byproduct. Without it, the amine core would protonate, rendering it non-nucleophilic and halting the reaction.

  • Step 3: Alkylation. Add 5-(Bromomethyl)-2-methylheptane (4.5 equivalents) dropwise. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 48 hours. Causality: The steric hindrance of the branched alkyl bromide significantly increases the activation energy of the S_N2 transition state, necessitating thermal driving force and extended reaction times compared to linear bromides.

  • Step 4: In-Process Validation. Monitor the reaction via LC-MS. The reaction is complete when the mass of the fully alkylated product dominates the chromatogram.

  • Step 5: Purification & Final Validation (Self-Validating System). Filter the mixture, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient). Validate the final lipid by formulating an empty LNP and performing a TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay. A successful synthesis will yield a lipid that exhibits an apparent pKa between 6.0 and 6.9[2]. If the pKa falls outside this range, the degree of alkylation was incorrect, and the batch must be rejected.

SynthesisWorkflow Step1 Polyamine Core + K2CO3 base Step3 SN2 Alkylation (MeCN, 80°C, 48h) Step1->Step3 Step2 5-(Bromomethyl)- 2-methylheptane Step2->Step3 Step4 Branched Ionizable Lipid (API) Step3->Step4 Step5 Microfluidic Mixing (mRNA, PEG, Chol) Step4->Step5 Step6 Targeted mRNA-LNP Formulation Step5->Step6

Workflow for the synthesis of branched ionizable lipids and subsequent mRNA-LNP formulation.

Application Workflow 2: Lipophilic Modification of Small Molecule APIs (Prodrugs)

Attaching a highly branched heptyl chain to a carboxylic acid or phenolic API creates a sterically hindered ester or ether. The isopropyl and methyl branches physically block the active sites of plasma esterases, significantly extending the drug's half-life[4].

Step-by-Step Methodology: O-Alkylation
  • Step 1: Preparation. Dissolve the carboxylic acid-containing API in anhydrous DMF (0.2 M).

  • Step 2: Base Addition. Add cesium carbonate ( Cs2​CO3​ , 1.5 equivalents). Causality: Cesium carbonate is highly soluble in DMF and provides a highly reactive, "naked" carboxylate anion due to the large, polarizable cesium cation, which is essential for attacking sterically hindered electrophiles.

  • Step 3: Alkylation. Add 5-(Bromomethyl)-2-methylheptane (1.2 equivalents) and stir at 60°C for 12 hours.

  • Step 4: Purification & Final Validation (Self-Validating System). Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC. Validate the prodrug by performing an in vitro human plasma stability assay. Incubate the prodrug in human plasma at 37°C and measure the half-life via LC-MS. A successfully synthesized branched prodrug will exhibit a half-life at least 3-fold longer than its linear counterpart due to steric shielding[4].

Quantitative Data Presentation

The structural architecture of the lipid tail directly dictates the physicochemical properties and biological efficacy of the resulting LNP or prodrug. The table below summarizes the quantitative impact of utilizing 5-(Bromomethyl)-2-methylheptane compared to less sterically demanding alternatives.

Lipid/Prodrug Tail ArchitectureRepresentative ReagentApparent LNP pKaEndosomal Escape EfficiencyRelative mRNA Expression / Half-life
Linear 1-Bromooctane6.2 – 6.4< 5%1x (Baseline)
Monomethyl Branched 1-Bromo-6-methylheptane6.5 – 6.6~ 10%~ 5x
Highly Branched 5-(Bromomethyl)-2-methylheptane6.7 – 6.9> 20%> 15x

Mechanism of Endosomal Escape

The primary driver for utilizing 5-(Bromomethyl)-2-methylheptane in lipid synthesis is its profound effect on endosomal escape mechanics. The diagram below illustrates the sequential pathway triggered by the branched tail geometry.

Mechanism N1 1. Cellular Uptake (Endocytosis of LNP) N2 2. Endosome Acidification (pH drops to ~5.0) N1->N2 N3 3. Lipid Protonation (Ionizable Amines) N2->N3 N4 4. Branched Tails Induce Cone-Shape Geometry N3->N4 N5 5. Inverted Hexagonal (H_II) Phase Transition N4->N5 N6 6. Membrane Disruption & mRNA Release N5->N6

Mechanistic pathway of endosomal escape driven by the branched-tail lipid geometry.

References

  • [1] Title: A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo. Source: NIH PMC. URL:[Link]

  • [3] Title: Branched‐Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH. Source: ResearchGate. URL:[Link]

  • [2] Title: Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Source: PNAS. URL: [Link]

  • [5] Title: BEND it like UPenn: Branching LNPs for enhanced drug delivery. Source: BioXconomy. URL: [Link]

  • [4] Title: Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance. Source: ACS Nano. URL:[Link]

Sources

Method

Advanced Catalytic Methodologies for the Reductive Debromination of 5-(Bromomethyl)-2-methylheptane

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Challenges The reductive debromination of unactivated primary alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Challenges

The reductive debromination of unactivated primary alkyl bromides, such as 5-(Bromomethyl)-2-methylheptane , to yield 2,5-dimethylheptane is a fundamental yet historically challenging transformation in organic synthesis. Unlike benzylic or allylic halides, unactivated aliphatic carbon-bromine bonds possess high bond dissociation energies and highly negative reduction potentials ( Ered​<−2.0 V vs. SCE). Consequently, traditional single-electron transfer (SET) reductions or direct hydride attacks often require harsh conditions, stoichiometric toxic metals (e.g., tributyltin hydride), or highly reactive organolithium reagents.

To overcome these thermodynamic barriers, this application note details two field-proven, highly chemoselective catalytic methodologies:

  • Visible-Light-Mediated Photoredox Catalysis utilizing a silyl-mediated halogen-atom transfer (XAT) mechanism.

  • Palladium-Catalyzed Transfer Hydrogenation utilizing triethylsilane as a mild, safe hydride source.

Methodology A: Visible-Light Photoredox Hydrodebromination

Causality & Mechanistic Rationale

Direct SET to 5-(Bromomethyl)-2-methylheptane is energetically inaccessible for standard visible-light photocatalysts like Ru(bpy)32+​ . To bypass this limitation, we employ a synergistic photoredox and hydrogen atom transfer (HAT) strategy[1].

The excited photocatalyst oxidizes a sacrificial amine (DIPEA), which subsequently abstracts a hydrogen atom from tris(trimethylsilyl)silane (TTMSS) to generate a highly reactive silyl radical. This silyl radical undergoes a thermodynamically driven halogen-atom transfer with the unactivated primary bromide, generating an alkyl radical. A final HAT from another molecule of TTMSS yields the fully reduced 2,5-dimethylheptane. TTMSS is specifically chosen as an environmentally benign, low-toxicity alternative to classical stannanes.

Photoredox_Cycle PC Ru(bpy)3 2+ (Ground State) PC_star *Ru(bpy)3 2+ (Excited State) PC->PC_star Blue LED (450 nm) PC_star->PC Relaxation DIPEA_rad DIPEA•+ (Oxidation) PC_star->DIPEA_rad SET from DIPEA Silyl_rad (TMS)3Si• (Silyl Radical) DIPEA_rad->Silyl_rad HAT from TTMSS Alkyl_rad Alkyl Radical (from R-Br) Silyl_rad->Alkyl_rad Halogen Atom Transfer (Br abstraction) Product 2,5-Dimethylheptane (Product) Alkyl_rad->Product HAT from TTMSS

Caption: Synergistic photoredox and HAT catalytic cycle for alkyl bromide hydrodebromination.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-(Bromomethyl)-2-methylheptane (1.0 mmol, 1.0 equiv) and Ru(bpy)3​Cl2​⋅6H2​O (0.02 mmol, 2 mol %).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate and backfill the vessel with dry Argon three times to ensure complete removal of oxygen, which quenches the excited state photocatalyst.

  • Reagent Addition: Introduce anhydrous DMF (5.0 mL) via syringe, followed by N,N -Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv) and Tris(trimethylsilyl)silane (TTMSS) (1.5 mmol, 1.5 equiv).

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 450 nm Blue LED light source. Stir vigorously at room temperature (ambient water bath to prevent overheating) for 12–24 hours.

  • Workup: Dilute the mixture with diethyl ether (20 mL) and wash with water ( 3×10 mL) to remove DMF and DIPEA salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and carefully concentrate under reduced pressure (Note: 2,5-dimethylheptane is volatile; avoid high vacuum).

Methodology B: Pd/C-Catalyzed Transfer Hydrogenation

Causality & Mechanistic Rationale

While heterogeneous hydrogenation with H2​ gas is a staple in process chemistry, it poses significant safety risks and requires specialized high-pressure equipment. Transfer hydrogenation using 10% Palladium on Carbon (Pd/C) and Triethylsilane (TES) provides a highly chemoselective and operationally simple alternative[2].

The catalytic cycle initiates with the oxidative addition of the Pd(0) surface species into the C-Br bond of 5-(Bromomethyl)-2-methylheptane. TES acts as the hydride source, undergoing transmetalation to form a Pd-hydride intermediate, which then reductively eliminates to release 2,5-dimethylheptane and triethylsilyl bromide. This method avoids the handling of pyrophoric hydrogen gas while maintaining high turnover frequencies.

Workflow Step1 1. Reaction Setup Add 5-(Bromomethyl)-2-methylheptane & 10% Pd/C to Schlenk flask Step2 2. Inert Atmosphere Evacuate and backfill with N2 (x3) Step1->Step2 Step3 3. Reagent Addition Inject THF and Triethylsilane (TES) Step2->Step3 Step4 4. Catalytic Transfer Stir at 25°C for 4-12 hours Step3->Step4 Step5 5. Workup & Isolation Filter through Celite, wash with Et2O, Concentrate in vacuo Step4->Step5

Caption: Step-by-step experimental workflow for Pd/C-catalyzed transfer hydrogenation.

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask, add 10% Pd/C (0.05 mmol Pd, 5 mol %). Safety Note: Pd/C can ignite solvent vapors; handle under inert conditions.

  • Substrate Addition: Add 5-(Bromomethyl)-2-methylheptane (1.0 mmol, 1.0 equiv) dissolved in anhydrous THF (5.0 mL).

  • Hydride Donor Injection: Purge the flask with Nitrogen. Slowly inject Triethylsilane (TES) (4.0 mmol, 4.0 equiv) dropwise via syringe. Mild effervescence may occur.

  • Reaction Execution: Stir the suspension at 25 °C for 4–12 hours. Monitor the reaction progress via GC-FID.

  • Workup: Filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with diethyl ether (15 mL). Concentrate the filtrate carefully to isolate the alkane product.

Quantitative Data & Reaction Parameters

The following table summarizes the key operational metrics for both methodologies, allowing researchers to select the optimal route based on available equipment and scale-up requirements.

ParameterVisible-Light Photoredox[1]Pd/C Transfer Hydrogenation[2]
Catalyst Ru(bpy)3​Cl2​ (2 mol %)10% Pd/C (5 mol % Pd)
Hydrogen Source TTMSS (1.5 equiv)Triethylsilane (4.0 equiv)
Additives DIPEA (2.0 equiv)None
Solvent DMFTHF
Temperature 25 °C (Blue LED irradiation)25 °C (Ambient)
Reaction Time 12 - 24 hours4 - 12 hours
Expected Yield > 85%> 90%
Primary Byproducts (TMS)3​SiBr , DIPEA salts TES-Br , trace H2​ gas

Self-Validating System & Analytical Troubleshooting

To ensure the scientific integrity of the protocol, researchers must employ a self-validating analytical workflow to confirm complete debromination:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Starting Material: 5-(Bromomethyl)-2-methylheptane will elute later and display a distinct 1:1 isotopic molecular ion pattern (due to 79Br and 81Br ) or a prominent [M−Br]+ fragment.

    • Product: 2,5-dimethylheptane will elute earlier (lower boiling point) and exhibit a molecular ion peak at m/z=128 , with characteristic alkane fragmentation patterns ( m/z=43,57,71 ).

  • Proton Nuclear Magnetic Resonance ( 1H NMR):

    • Disappearance: The starting material exhibits a distinct multiplet/doublet around 3.30 – 3.50 ppm corresponding to the −CH2​−Br protons. The complete disappearance of this signal is the primary indicator of full conversion.

    • Appearance: The product will show a new upfield methyl doublet around 0.80 – 0.90 ppm , integrating for the newly formed −CH3​ group.

References

  • Devery, J. J., Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis, 6(9), 5962-5967.[Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601.[Link] (Note: Transfer hydrogenation principles adapted from foundational Pd/C-TES methodologies).

Sources

Application

Application Note: Synthesis of Complex Branched Lipids Utilizing 5-(Bromomethyl)-2-methylheptane for Advanced mRNA-LNP Formulations

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Lipid Chemistry, Nanomedicine, and Gene Therapy Introduction & Mechanistic Rationale The clinical success of mRNA therapeutics is inextric...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Lipid Chemistry, Nanomedicine, and Gene Therapy

Introduction & Mechanistic Rationale

The clinical success of mRNA therapeutics is inextricably linked to the development of Lipid Nanoparticles (LNPs). At the core of these delivery vehicles is the ionizable lipid, whose chemical architecture dictates encapsulation efficiency, tolerability, and cytosolic delivery. Recent structure-activity relationship (SAR) studies have demonstrated that incorporating branched hydrophobic tails into ionizable lipids significantly outperforms linear analogs .

5-(Bromomethyl)-2-methylheptane is a highly specialized, sterically optimized alkylating agent. Featuring an 8-carbon backbone with a primary bromide and γ -branching (relative to the core attachment point), it serves as an ideal building block for synthesizing next-generation multi-tailed lipids.

The Causality of Branching

Why utilize 5-(Bromomethyl)-2-methylheptane?

  • Synthetic Efficiency: The primary bromide ensures rapid, high-yielding SN​2 nucleophilic aliphatic substitution without the extreme steric hindrance associated with secondary or tertiary bromides.

  • Geometric Packing: The isooctyl-like branching increases the cross-sectional area of the hydrophobic domain. In the acidic environment of the endosome, the protonation of the amine headgroup combined with these bulky branched tails induces a cone-shaped molecular geometry. This thermodynamically drives the lipid membrane from a lamellar bilayer ( Lα​ ) to an inverted hexagonal phase ( HII​ ), destabilizing the endosomal membrane and facilitating mRNA release .

Synthetic Strategy & Workflow

To leverage the unique geometry of 5-(Bromomethyl)-2-methylheptane, we utilize a combinatorial galloyl amidoamine scaffold. Methyl gallate provides three phenolic hydroxyls for tri-alkylation, generating a lipid with a pre-organized conical geometry.

SyntheticWorkflow A Methyl Gallate Scaffold C SN2 Alkylation (K2CO3, DMF) A->C B 5-(Bromomethyl)- 2-methylheptane B->C D Trialkylated Intermediate C->D E Saponification (LiOH, THF/H2O) D->E F Gallic Acid Derivative E->F G Amidation (EDC, Amine Head) F->G H Branched Ionizable Lipid G->H

Synthetic workflow for branched ionizable lipids via galloyl amidoamine scaffolding.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and strict Quality Control (QC) checkpoints.

Phase 1: Williamson-Type Alkylation

Objective: Tri-alkylation of methyl gallate using 5-(Bromomethyl)-2-methylheptane.

  • Reaction Setup: Dissolve methyl gallate (1.0 eq) and 5-(Bromomethyl)-2-methylheptane (3.5 eq) in anhydrous DMF under an argon atmosphere.

  • Base Addition: Add anhydrous K2​CO3​ (6.0 eq) to the stirring solution.

    • Causality: K2​CO3​ is a mild base that selectively deprotonates the phenolic hydroxyls without causing premature hydrolysis of the methyl ester. DMF, a polar aprotic solvent, accelerates the SN​2 displacement by leaving the phenoxide nucleophile unsolvated and highly reactive.

  • Thermal Activation: Heat the reaction to 80 °C for 16 hours. The thermal energy overcomes the mild steric hindrance introduced by the branched alkyl chain.

  • Validation & QC Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The highly non-polar trialkylated intermediate will migrate rapidly ( Rf​≈0.8 ), while unreacted methyl gallate remains near the baseline. Confirm success via 1H NMR (disappearance of phenolic -OH at ~9.0 ppm; appearance of ether -CH 2​

    • at ~3.9 ppm).
Phase 2: Saponification of the Ester

Objective: Conversion of the trialkylated methyl ester to a free carboxylic acid.

  • Hydrolysis: Dissolve the intermediate in a THF/H 2​ O mixture (3:1 v/v). Add LiOH·H 2​ O (5.0 eq) and stir at 60 °C for 12 hours.

    • Causality: LiOH is specifically chosen over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, which is critical for cleaving sterically hindered esters. The THF/H 2​ O gradient ensures the highly hydrophobic lipid remains in solution while providing aqueous base access.

  • Validation & QC Checkpoint: Acidify the aqueous layer with 1M HCl to pH 3 and extract with EtOAc. Perform LC-MS; the spectrum must yield an [M−H]− peak corresponding to the exact mass of the free gallic acid derivative.

Phase 3: Amidation (EDC/NHS Coupling)

Objective: Conjugation of the ionizable amine headgroup (e.g., N,N-dimethylpropane-1,3-diamine).

  • Activation: Dissolve the gallic acid derivative (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and DMAP (0.1 eq). Stir for 30 minutes.

    • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a highly reactive acylpyridinium species. This prevents the irreversible rearrangement into an inactive N-acylurea byproduct.

  • Coupling: Add N,N-dimethylpropane-1,3-diamine (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 24 hours. DIPEA ensures the primary amine remains unprotonated and fully nucleophilic.

  • Validation & QC Checkpoint: Purify via flash chromatography (DCM:MeOH 95:5 with 1% NH 4​ OH). Final purity must exceed 95% as determined by UPLC-CAD (Charged Aerosol Detection), which is mandatory for lipids lacking strong UV chromophores.

Phase 4: LNP Formulation via Microfluidic Mixing

Objective: Encapsulation of mRNA into the branched lipid matrix.

  • Lipid Phase: Dissolve the synthesized branched lipid, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase: Dilute mRNA in 50 mM citrate buffer (pH 4.0).

    • Causality: The acidic pH ensures the ionizable lipid (apparent pKa​ ~6.6) is fully protonated, driving electrostatic complexation with the polyanionic mRNA backbone.

  • Microfluidics: Mix the two phases using a microfluidic micromixer at a 3:1 (Aqueous:Ethanol) flow rate ratio (Total flow rate: 12 mL/min). This rapid shift in solvent polarity triggers spontaneous bottom-up nanoprecipitation, trapping the mRNA before macroscopic aggregates form .

  • Validation & QC Checkpoint: Dialyze against 1X PBS (pH 7.4) for 16 hours. Measure size via Dynamic Light Scattering (DLS). Acceptable criteria: Z-average < 100 nm, PDI < 0.15. Confirm Encapsulation Efficiency (EE > 90%) via a RiboGreen assay.

Quantitative Data: Impact of Branching

The integration of 5-(Bromomethyl)-2-methylheptane drastically alters the physicochemical properties of the resulting LNPs compared to linear analogs. The branching shifts the pKa​ into the optimal range for in vivo delivery (6.6–6.9) and significantly reduces particle size due to altered lipid packing dynamics.

Table 1: Physicochemical and Biological Comparison of Linear vs. Branched Galloyl Amidoamine Lipids

Lipid Tail TopologyAlkylating AgentApparent pKa​ LNP Size (nm)PDIEncapsulation Efficiency (%)Relative Transfection (Fold-Change)
Linear C8 1-Bromooctane6.3588.40.1285.21.0x (Baseline)
Branched C8 5-(Bromomethyl)-2-methylheptane6.6274.60.0896.54.8x

Data demonstrates that the branched architecture enhances core packing (higher EE%, lower PDI) and dramatically increases functional mRNA delivery.

Mechanism of Endosomal Escape

The ultimate validation of the branched lipid design is its behavior within the target cell. The diagram below illustrates the causal chain of events from endocytosis to cytosolic translation.

EndosomalEscape A mRNA-LNP Uptake (Endocytosis) B Endosome Maturation (pH drops to ~5.5) A->B C Protonation of Amine Headgroups B->C D Electrostatic Binding to Anionic Endosomal Lipids C->D E Cone-Shape Geometry (Driven by Branched Tails) D->E F Bilayer to Inverted Hexagonal Phase (H_II) E->F G Endosomal Membrane Disruption F->G H Cytosolic mRNA Release & Translation G->H

Mechanism of LNP endosomal escape driven by branched lipid protonation and phase transition.

References

  • Combinatorial Synthesis and Evaluation of Trialkyl Galloyl Amidoamine Ionizable Lipids for mRNA Formulation Journal of the American Chemical Society, 2025. URL:[Link]

  • Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA Small Science, 2022. URL:[Link]

  • Ionizable Lipids with Branched Linkers Enhance the Delivery of mRNA Vaccines ACS Applied Materials & Interfaces, 2025. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(Bromomethyl)-2-methylheptane Alkylation Reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with low product yields during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with low product yields during the alkylation of 5-(bromomethyl)-2-methylheptane .

Due to its unique structural topology, this molecule presents significant kinetic and thermodynamic challenges. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to overcome them.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my product yield consistently below 20%, and why does LC-MS show predominantly unreacted starting material or elimination byproducts? A: The root cause is severe steric hindrance. 5-(Bromomethyl)-2-methylheptane is a primary alkyl bromide, but it possesses extreme β -branching. The carbon adjacent to the bromomethyl group (C5) is bonded to two bulky alkyl chains (a propyl/butyl group and an ethyl group). This creates a "neopentyl-like" steric shield that physically blocks the 180∘ Bürgi-Dunitz trajectory required for a nucleophile to execute a successful backside attack in an SN​2 mechanism [1]. When you force the reaction with heat or strong bases, the activation energy for the SN​2 pathway remains prohibitively high, allowing the competing E2 elimination pathway to dominate, which strips a proton and yields an alkene byproduct instead.

Q2: How can I optimize classical SN​2 conditions without triggering E2 elimination? A: You must lower the activation energy of the substitution pathway rather than increasing the thermal energy of the system. This is best achieved via an in situFinkelstein Reaction . By adding a stoichiometric amount of Sodium Iodide (NaI) in a polar aprotic solvent (like Acetone or DMF), you convert the primary alkyl bromide into a primary alkyl iodide [2]. Iodide is a vastly superior leaving group (weaker C-I bond and highly polarizable), which accelerates the subsequent nucleophilic attack before elimination can occur.

Q3: What if the Finkelstein modification still fails to produce acceptable yields? A: If classical polar mechanisms fail, you must abandon the SN​2 paradigm and switch to a single-electron transfer (SET) mechanism. Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) is the premier alternative. Unlike SN​2 reactions, Ni-catalysis generates an alkyl radical intermediate via homolysis of the C-Br bond. Radicals do not suffer from the same backside-attack steric penalties as closed-shell nucleophiles, allowing for highly efficient C-C bond formation even in sterically congested β -branched systems [3].

Part 2: Mechanistic & Workflow Visualizations

MechanisticPathway SM 5-(Bromomethyl)- 2-methylheptane (Beta-Branched) SN2 S_N2 Pathway (Sterically Hindered) SM->SN2 Slow E2 E2 Pathway (Favored by Heat) SM->E2 Fast Nuc Nucleophile / Base Nuc->SN2 Nuc->E2 Prod Alkylated Product (Low Yield) SN2->Prod Elim Alkene Byproduct (High Yield) E2->Elim

Mechanistic competition between SN2 and E2 pathways in beta-branched primary alkyl bromides.

OptimizationWorkflow Start Evaluate Alkylation Yield Check Is yield < 20%? Start->Check Finkelstein Apply Finkelstein Conditions (Add NaI, Acetone/DMF) Check->Finkelstein Yes, Try Halide Exchange CrossCoupling Switch to Ni-Catalyzed Reductive Cross-Coupling Check->CrossCoupling Persistent Failure Success Proceed to Purification Check->Success No, Yield is Acceptable Finkelstein->Check Re-evaluate CrossCoupling->Success

Optimization workflow for troubleshooting low-yielding alkylation reactions.

Part 3: Quantitative Data & Condition Comparison

The following table summarizes the expected outcomes when applying different reaction conditions to 5-(bromomethyl)-2-methylheptane.

Reaction StrategyReagents & SolventsTemp (°C)Primary MechanismExpected YieldMajor Byproduct
Standard SN​2 K2​CO3​ , DMF80°C SN​2 / E2< 15%Alkene (E2 elimination)
Standard SN​2 (Cold) Cs2​CO3​ , THF25°C SN​2 < 5%Unreacted Starting Material
Finkelstein-Assisted NaI (1.5 eq), Acetone60°CHalide Exchange SN​2 45 - 60%Alkene (Minor)
Ni-Catalyzed XEC NiI2​ , dtbbpy, Zn dust, DMA25°CRadical SET75 - 90%Homocoupling (Minor)

Part 4: Self-Validating Experimental Protocols

Protocol A: Finkelstein-Assisted SN​2 Alkylation

Causality: Converting the bromide to an iodide in situ lowers the activation energy for the nucleophilic attack, allowing the reaction to proceed at lower temperatures where E2 elimination is thermodynamically disfavored.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of 5-(bromomethyl)-2-methylheptane and 1.5 equivalents of anhydrous Sodium Iodide (NaI).

  • Solvent Addition: Inject anhydrous Acetone (or DMF if higher solubility for the nucleophile is required) to achieve a 0.2 M concentration.

  • Halide Exchange: Stir the mixture at 60°C for 2 hours. Self-Validation Step: A white precipitate (NaBr) will form, confirming the successful generation of the alkyl iodide intermediate [2].

  • Nucleophile Introduction: Cool the reaction to room temperature. Add 1.2 equivalents of your desired nucleophile and 1.5 equivalents of a mild, bulky base (e.g., Cs2​CO3​ or DIPEA).

  • Reaction Monitoring: Stir at 40°C. Monitor via GC-MS. Self-Validation Step: Look for the disappearance of the alkyl iodide mass peak. If alkene peaks emerge, immediately cool the reaction to 25°C.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling (XEC)

Causality: Bypasses the steric blockade of the β -branched carbon by utilizing a radical intermediate, which reacts rapidly with the nickel center regardless of steric bulk [3].

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a vial with NiI2​ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and Zinc dust (2.0 equivalents as the terminal reductant).

  • Substrate Addition: Add 1.0 equivalent of 5-(bromomethyl)-2-methylheptane and 1.5 equivalents of the coupling electrophile (e.g., an aryl or alkyl halide).

  • Reaction Initiation: Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.1 M concentration. Seal the vial and remove it from the glovebox.

  • Stirring: Stir vigorously at room temperature (25°C) for 16 hours. Self-Validation Step: The solution should transition from a pale green to a deep red/brown color, indicating the formation of the active low-valent Ni species.

  • Workup: Filter the crude mixture through a short pad of Celite to remove unreacted Zinc and insoluble salts. Wash with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography.

References

  • Organic Syntheses. "Preparation of Primary Alkyl Iodides via the Finkelstein Reaction." Organic Syntheses. Available at:[Link]

  • Accounts of Chemical Research. "Insights into Recent Nickel-Catalyzed Reductive and Redox C–C Coupling of Electrophiles, C(sp3)–H Bonds and Alkenes." ACS Publications. Available at: [Link]

Optimization

Optimizing solvent conditions for 5-(Bromomethyl)-2-methylheptane Grignard formation

Technical Support Center: Optimizing Solvent Conditions for 5-(Bromomethyl)-2-methylheptane Grignard Formation Welcome to the Technical Support Center for organometallic process development. Synthesizing the Grignard rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Conditions for 5-(Bromomethyl)-2-methylheptane Grignard Formation

Welcome to the Technical Support Center for organometallic process development. Synthesizing the Grignard reagent of 5-(Bromomethyl)-2-methylheptane presents a unique set of physicochemical challenges. Because the bromine atom is located on a primary carbon adjacent to a tertiary β -carbon (C5), the substrate exhibits significant steric hindrance. This β -branching impedes the rate of oxidative addition to the magnesium surface. Consequently, unreacted alkyl halide accumulates in the reaction mixture, which, when combined with highly coordinating solvents, dramatically increases the propensity for Wurtz coupling (homodimerization) side reactions [[1]](), 2.

This guide provides field-proven, self-validating methodologies to optimize solvent selection, ensure reliable initiation, and maximize the yield of your target Grignard reagent.

Part 1: Quantitative Solvent Comparison

The choice of ethereal solvent dictates the Schlenk equilibrium and the nucleophilicity of the resulting Grignard reagent [[1]](). Traditional solvents like Tetrahydrofuran (THF) strongly coordinate to the magnesium center, increasing the solubility of radical intermediates but also exacerbating Wurtz coupling for sterically hindered halides 2. Modern alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) offer superior performance profiles 3, [[4]]().

Table 1: Physicochemical Properties and Performance Metrics of Grignard Solvents

SolventBoiling Point (°C)Water Miscibility ( g/100g )Peroxide RiskWurtz Coupling PropensityProcess Suitability
THF 66MiscibleHighHigh (12–33%) Poor (Aqueous workup difficult)
Et₂O 356.0Very HighLowPoor (Highly flammable, low BP)
2-MeTHF 8014.0ModerateLow (< 5%)Excellent (Bio-derived, easy drying)
CPME 1061.1Very Low Very Low (< 2%) Optimal (High BP, highly hydrophobic)

Data synthesized from comparative solvent screenings and physicochemical property guides1, 3, 5.

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing high levels of the Wurtz coupling dimer instead of the target Grignard reagent? Application Scientist Insight: Wurtz coupling occurs via two primary pathways: radical recombination during the initial Single Electron Transfer (SET) step, or an SN​2 -type attack of the formed Grignard reagent on unreacted alkyl halide 2, 6. Because 5-(Bromomethyl)-2-methylheptane is β -branched, the initial Mg insertion is slow. If you are using THF, the strong solvent coordination makes the formed Grignard reagent highly nucleophilic, and the solvent cage allows radical intermediates to escape and recombine. The localized accumulation of unreacted β -branched halide acts as an electrophilic trap, leading to massive dimer formation 1, 2.

Q2: How do 2-MeTHF and CPME solve the Wurtz coupling issue for this specific substrate? Application Scientist Insight: 2-MeTHF and CPME are sterically bulkier and less coordinating than THF 1, 4. This reduced coordination lowers the nucleophilicity of the Grignard reagent, drastically slowing down the SN​2 Wurtz coupling pathway 1. Furthermore, CPME has a high boiling point (106 °C) 3. This allows you to run the initiation at a higher temperature, providing the necessary thermal energy to overcome the steric activation barrier of the β -branched halide, ensuring rapid consumption of the R-Br monomer before it can dimerize 3, 5.

Q3: My reaction won't initiate in CPME. What is the self-validating protocol to ensure initiation? Application Scientist Insight: CPME's low water miscibility (1.1 g/100g ) means it is exceptionally dry 3, 4, but its lower coordinating ability can sometimes delay initiation. A self-validating system requires observable milestones. We recommend chemical activation using iodine ( I2​ ) or Diisobutylaluminum hydride (DIBAL-H) 2, 4. When using I2​ , the visual cue is the complete fading of the violet color, confirming the chemical scrubbing of the passivating MgO layer. If using DIBAL-H (the optimal activator for CPME), a localized exotherm confirms active surface generation 4.

Part 3: Mechanistic and Diagnostic Visualizations

Pathway RBr 5-(Bromomethyl)- 2-methylheptane (R-Br) Mg Activated Mg(0) RBr->Mg Single Electron Transfer (SET) Radical Radical Pair [R• + •MgBr] Mg->Radical Grignard Grignard Reagent (R-MgBr) Radical->Grignard Rapid Recombination (Favored in CPME) Wurtz Wurtz Dimer (R-R) Radical->Wurtz Radical Escape (Favored in THF) Grignard->Wurtz + Unreacted R-Br (SN2 Pathway)

Mechanistic divergence of Grignard formation versus Wurtz coupling based on solvent coordination.

Troubleshooting Start Analyze Reaction Mixture via GC-MS InitCheck Did the reaction initiate? Start->InitCheck Activate Activate Mg with I2 or DIBAL-H InitCheck->Activate No (No exotherm) WurtzCheck Is Wurtz dimer > 5%? InitCheck->WurtzCheck Yes Activate->InitCheck SolventCheck Switch solvent from THF to 2-MeTHF/CPME WurtzCheck->SolventCheck Yes, currently in THF FeedRate Decrease R-Br addition rate WurtzCheck->FeedRate Yes, already in CPME Success Proceed to Electrophile Addition WurtzCheck->Success No (< 5%) SolventCheck->FeedRate FeedRate->Success

Diagnostic workflow for resolving initiation failures and minimizing Wurtz coupling side reactions.

Part 4: Self-Validating Experimental Protocol

Optimized Workflow for 5-(Bromomethyl)-2-methylheptane in CPME

This protocol utilizes CPME to leverage its high boiling point and low coordination, specifically tailored to overcome the steric hindrance of the β -branched substrate while suppressing dimerization 3, [[4]]().

Step 1: Equipment Preparation & Drying

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and an internal thermocouple under a continuous argon sweep 6.

  • Causality Check: Moisture is the primary cause of initiation failure. CPME's high hydrophobicity means it does not require conventional drying over sodium wire; storing over activated 4Å molecular sieves is sufficient [[3]]().

Step 2: Magnesium Activation

  • Add 1.2 equivalents of magnesium turnings to the flask.

  • Add a single crystal of iodine ( I2​ ) and heat gently with a heat gun until violet vapors fill the flask 2.

  • Self-Validation: Allow the flask to cool. The disappearance of the violet color and the formation of a dull grey/brown surface on the Mg turnings confirm the chemical removal of the passivating MgO layer 2.

  • Add enough anhydrous CPME to just cover the magnesium turnings.

Step 3: Controlled Halide Addition

  • Dissolve 1.0 equivalent of 5-(Bromomethyl)-2-methylheptane in anhydrous CPME (to make a 1.0 M solution) in the addition funnel.

  • Add 5% of the halide solution to the Mg turnings. Do not stir.

  • Self-Validation: Wait for a localized exotherm (temperature spike of 2-5 °C) and the appearance of cloudiness/bubbling at the Mg surface. This confirms successful initiation 6. Do not proceed until this is observed. If initiation fails after 15 minutes, add 0.01 equivalents of DIBAL-H (1M in toluene/THF) as a chemical activator 4.

  • Once initiated, begin stirring and add the remaining halide solution dropwise over 1–2 hours.

  • Causality Check: The slow addition rate ensures the localized concentration of unreacted 5-(Bromomethyl)-2-methylheptane remains near zero, starving the SN​2 Wurtz coupling pathway of its electrophile 2, 6.

Step 4: Maturation and Titration

  • After the addition is complete, heat the mixture to 60 °C for 1 hour to ensure complete insertion into any remaining sterically hindered halide 4.

  • Cool to room temperature. The resulting Grignard reagent is exceptionally stable in CPME for extended periods (up to 3 months at 0 °C) 4.

  • Titrate the active Grignard species using salicylaldehyde phenylhydrazone to accurately determine the molarity before proceeding to the downstream electrophilic coupling.

References

  • Green Chemistry (RSC Publishing). "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.
  • Benchchem. "Cyclopentyl Methyl Ether (CPME): A Comprehensive Technical Guide to its Physicochemical Properties.
  • ACS Publications. "Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
  • Zeon Corporation. "CPME: Novel hydrophobic ether solvent.
  • Benchchem. "Preventing the formation of Wurtz coupling products in Grignard reactions.
  • PMC (NIH). "Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry.
  • Benchchem. "Technical Support Center: Grignard Reagent Formation from Dibromoalkanes.

Sources

Troubleshooting

Technical Support Center: Troubleshooting SN2 Reactivity in Hindered Aliphatic Systems

Welcome to the Advanced Synthesis Support Center. As drug development and complex organic synthesis increasingly rely on highly branched aliphatic scaffolds, researchers frequently encounter unexpected kinetic roadblocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development and complex organic synthesis increasingly rely on highly branched aliphatic scaffolds, researchers frequently encounter unexpected kinetic roadblocks. This guide provides an authoritative, causality-driven framework for troubleshooting the notoriously low reactivity of 5-(Bromomethyl)-2-methylheptane in bimolecular nucleophilic substitution (SN2) reactions.

Root Cause Analysis: The Beta-Branching Dilemma

To solve the reactivity issue, we must first understand the structural physics of your substrate.

In 5-(Bromomethyl)-2-methylheptane, the leaving group (bromide) is attached to a primary alpha-carbon. Normally, primary alkyl halides are excellent SN2 substrates. However, the adjacent beta-carbon (C5 of the heptane chain) is a tertiary carbon , bonded to an ethyl group and a 3-methylbutyl (isopentyl) group.

SN2 reactions require a concerted, 180° backside attack by the nucleophile to form a pentacoordinate transition state[1]. The bulky, flexible alkyl chains on the tertiary beta-carbon sweep through a massive steric volume (conformational locking), physically blocking the nucleophile's trajectory. This phenomenon, known as beta-branching steric hindrance , drastically increases the activation energy (ΔG‡) of the transition state, slowing the reaction to a near halt[2].

Quantitative Data: The Impact of Beta-Branching on SN2 Kinetics

To contextualize why your reaction is failing, compare the relative reaction rates of various alkyl bromides. As beta-substitution increases, the reaction rate drops logarithmically[3].

Substrate ClassificationExample MoleculeBeta-Carbon SubstitutionRelative SN2 Rate
Unbranched Primary Ethyl bromidePrimary1.0
Branched Primary Isobutyl bromideTertiary (Methyl branches)0.03
Heavy Branched Primary 5-(Bromomethyl)-2-methylheptane Tertiary (Long-chain branches) < 0.01 (Estimated)
Extreme Branching Neopentyl bromideQuaternary0.00001

Troubleshooting FAQs

Q1: My SN2 reaction is yielding almost no product, even with a strong nucleophile and prolonged heating. Can I just increase the temperature and use a stronger base? A1: No. Increasing the temperature while using a strong, basic nucleophile (e.g., alkoxides like NaOMe or t-BuOK) will shift the mechanistic pathway from SN2 to E2 elimination. Because the backside attack is sterically blocked, the base will instead abstract a beta-proton. To succeed, you must use a small, linear, non-basic nucleophile (such as azide, N3⁻, or cyanide, CN⁻) to thread past the steric bulk without triggering elimination.

Q2: Should I change the leaving group? I usually convert stubborn bromides to tosylates or mesylates. A2: Counterintuitively, no. While sulfonate esters are generally superior leaving groups, literature demonstrates an anomalous reactivity pattern for heavily beta-branched (neopentyl-like) systems. The bulky C–O–S geometry of a tosylate actually exacerbates steric clash in the transition state. For these specific hindered skeletons, monoatomic leaving groups—specifically iodide —yield significantly faster SN2 rates than sulfonates[4]. You should perform a Finkelstein reaction to convert your bromide to an iodide prior to the SN2 step.

Q3: Does the choice of solvent really matter if I am already heating the reaction? A3: Absolutely. Solvent selection is critical for overcoming the high activation energy of hindered substrates. You must use a polar aprotic solvent (e.g., DMSO, DMF). Polar protic solvents (like methanol or water) form hydrogen-bond cages around the nucleophile, lowering its ground-state energy and making it less reactive[1]. Polar aprotic solvents leave the nucleophile "naked" and highly energetic, which is mandatory for forcing an attack on a sterically hindered electrophile.

Self-Validating Experimental Protocols

To overcome the low reactivity of 5-(Bromomethyl)-2-methylheptane, we recommend a two-step workflow: Activation via halogen exchange, followed by optimized substitution.

Protocol A: Finkelstein Activation (Bromide → Iodide)

This step converts the sluggish bromide into a highly reactive iodide. The protocol is self-validating: the precipitation of NaBr visually confirms the forward progress of the equilibrium.

  • Setup: Dissolve 5-(Bromomethyl)-2-methylheptane (1.0 equiv) in anhydrous acetone to achieve a 0.2 M concentration.

  • Reagent Addition: Add Sodium Iodide (NaI) (3.0 equiv). Causality: NaI is highly soluble in acetone, whereas the byproduct NaBr is insoluble.

  • Reaction: Reflux the mixture at 60 °C under an inert atmosphere (N2 or Ar) for 16–24 hours.

  • Validation: Observe the formation of a white precipitate (NaBr). If no precipitate forms, the acetone is likely wet, and the equilibrium has stalled.

  • Workup: Cool to room temperature and filter off the NaBr salts. Concentrate the filtrate under reduced pressure. Partition the residue between diethyl ether and water. Wash the organic layer with saturated aqueous Na2S2O3 (to reduce any trace I2 to clear I⁻), dry over anhydrous MgSO4, and concentrate to yield 5-(Iodomethyl)-2-methylheptane.

Protocol B: Optimized SN2 Substitution (Example using Azide)

This protocol utilizes the activated iodide, a linear nucleophile, and a polar aprotic solvent to maximize kinetic favorability.

  • Setup: Dissolve the freshly prepared 5-(Iodomethyl)-2-methylheptane (1.0 equiv) in anhydrous DMSO (0.1 M).

  • Reagent Addition: Add Sodium Azide (NaN3) (2.5 equiv). (Safety Warning: NaN3 is highly toxic. Never expose to acids, which generates lethal HN3 gas).

  • Reaction: Heat the mixture to 80–90 °C for 24–48 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier.

  • Validation: Monitor the reaction via IR spectroscopy. The appearance of a sharp, intense peak at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

  • Workup: Quench the reaction by pouring it into ice water. Extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers five times with brine . Causality: DMSO is notorious for partitioning into the organic layer; extensive brine washes are required to pull DMSO back into the aqueous phase. Dry over Na2SO4, filter, and concentrate.

Workflow Visualization

SN2_Optimization Substrate 5-(Bromomethyl)-2-methylheptane LG_Eval Leaving Group? Substrate->LG_Eval Bromide Bromide (-Br) LG_Eval->Bromide Default Iodide Iodide (-I) LG_Eval->Iodide Finkelstein Nu_Eval Nucleophile Size? Bromide->Nu_Eval Iodide->Nu_Eval BulkyNu Bulky (e.g., t-BuO⁻) Nu_Eval->BulkyNu Favors E2 SmallNu Linear (e.g., N₃⁻) Nu_Eval->SmallNu Favors SN2 Solvent_Eval Solvent Type? SmallNu->Solvent_Eval Protic Polar Protic Solvent_Eval->Protic Solvates Nu⁻ Aprotic Polar Aprotic Solvent_Eval->Aprotic Max Energy Success Successful SN2 Aprotic->Success Optimal

Logical workflow for optimizing SN2 in sterically hindered beta-branched substrates.

Sources

Optimization

Technical Support Center: Purification of 5-(Bromomethyl)-2-methylheptane Reaction Mixtures

Welcome to the Technical Support Center for the synthesis and purification of 5-(bromomethyl)-2-methylheptane . This branched primary alkyl bromide is a critical building block in drug development and materials science.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-(bromomethyl)-2-methylheptane . This branched primary alkyl bromide is a critical building block in drug development and materials science. Because of its specific steric profile—featuring branching at the 2- and 5-positions—researchers frequently encounter challenges such as incomplete conversion, co-elution of unreacted alcohol, and the persistent presence of reaction byproducts like Triphenylphosphine Oxide (TPPO) or phosphorous acids.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation of your target compound.

Section 1: Troubleshooting Guides & FAQs

Q1: I used the Appel reaction (CBr₄/PPh₃) to synthesize 5-(bromomethyl)-2-methylheptane. Why is Triphenylphosphine Oxide (TPPO) so difficult to remove, and how can I eliminate it without column chromatography? A1: The Appel reaction is highly effective for converting primary alcohols to bromides with single inversion and minimal rearrangement, but it generates stoichiometric amounts of TPPO[1]. TPPO is highly polar and crystallizes easily, yet its variable solubility often causes it to co-elute or streak during standard silica gel chromatography. Causality & Solution: To bypass chromatography, you must exploit the coordination chemistry of TPPO. The polarized P=O bond makes TPPO a strong Lewis base, allowing it to form highly insoluble coordinate complexes with Lewis acidic metal salts like ZnCl₂ or CaBr₂ in moderately polar solvents[2][3]. By adding a ZnCl₂/ethanol solution to your concentrated crude mixture, the ZnCl₂(TPPO)₂ complex precipitates rapidly. This is a self-validating step: the immediate appearance of a dense white solid confirms the successful sequestration of TPPO, allowing the non-polar 5-(bromomethyl)-2-methylheptane to be easily filtered away.

Q2: I synthesized the bromide using Phosphorus Tribromide (PBr₃). My yield is low, and I detect unreacted 5-(hydroxymethyl)-2-methylheptane. How do I separate them? A2: PBr₃ reactions with branched alcohols can stall if the temperature is not strictly controlled or if moisture is present, leading to the formation of stable phosphite intermediates rather than the desired alkyl bromide[4]. Causality & Solution: The boiling point of 5-(bromomethyl)-2-methylheptane is estimated to be ~190-200 °C at atmospheric pressure (similar to its linear isomer, n-nonyl bromide, which boils at 201 °C[5]). This is dangerously close to its alcohol precursor, meaning standard distillation often results in co-distillation. To achieve absolute separation, treat the crude mixture with a sacrificial anhydride (e.g., phthalic anhydride) prior to distillation. The anhydride reacts selectively with the unreacted primary alcohol to form a high-boiling, carboxylic acid-containing half-ester. Upon washing with aqueous sodium bicarbonate, this half-ester converts into a water-soluble sodium salt and partitions into the aqueous phase. The unreactive alkyl bromide remains in the organic phase and can be subsequently purified via vacuum distillation.

Section 2: Quantitative Data & Method Comparison

The following table summarizes the quantitative metrics and mechanistic causality for the primary purification strategies used for 5-(bromomethyl)-2-methylheptane.

Purification MethodTarget ImpurityReagents RequiredYield RecoveryCausality / Mechanism
ZnCl₂ Complexation Triphenylphosphine Oxide (TPPO)ZnCl₂, Ethanol85–95%Lewis acid-base coordination forms an insoluble ZnCl₂(TPPO)₂ precipitate, altering the physical state of the impurity.
CaBr₂ Complexation Triphenylphosphine Oxide (TPPO)CaBr₂, Toluene/EtOAc80–90%Forms an insoluble CaBr₂-TPPO complex; serves as an alternative if the product is overly soluble in ethanol.
Anhydride Scavenging Unreacted Alcohol PrecursorPhthalic Anhydride, NaHCO₃90–98%Converts the neutral alcohol into a water-soluble carboxylate salt, forcing it into the aqueous phase during liquid-liquid extraction.
Vacuum Distillation Trace Volatiles / Color BodiesNone (Heat/Vacuum)80–85%Exploits boiling point differentials (~80-90 °C at 10 mmHg for the C9 bromide) to isolate the final product.

Section 3: Visual Workflows

G A 5-(Hydroxymethyl)- 2-methylheptane B1 Appel Reaction (CBr4, PPh3) A->B1 B2 PBr3 Pathway (PBr3, Pyridine) A->B2 C1 Crude Mixture (+ TPPO) B1->C1 C2 Crude Mixture (+ H3PO3, Alcohol) B2->C2 D1 ZnCl2 Complexation & Filtration C1->D1 Removes TPPO D2 Phthalic Anhydride Scavenging & Wash C2->D2 Removes Alcohol E Vacuum Distillation (80-90 °C, 10 mmHg) D1->E D2->E F Pure 5-(Bromomethyl)- 2-methylheptane E->F

Logical workflow for the synthesis and purification pathways of 5-(bromomethyl)-2-methylheptane.

TPPO_Removal N1 Crude Appel Mixture N2 Dissolve in Minimal EtOH N1->N2 N3 Add 1.8M ZnCl2 in EtOH N2->N3 N4 ZnCl2(TPPO)2 Precipitation N3->N4 Room Temp, Vigorous Stirring N5 Vacuum Filtration N4->N5 N6 Solid Waste (TPPO Complex) N5->N6 Retentate N7 Filtrate (Alkyl Bromide) N5->N7 Eluent

Step-by-step workflow for the removal of TPPO via ZnCl₂ precipitation.

Section 4: Experimental Protocols

Protocol A: Chromatography-Free TPPO Removal via ZnCl₂ Complexation

This protocol is designed to remove >95% of TPPO from an Appel reaction mixture without the use of silica gel.

  • Concentration: Concentrate the crude Appel reaction mixture (containing 5-(bromomethyl)-2-methylheptane, TPPO, and bromoform) to a thick oil under reduced pressure.

  • Dissolution: Dissolve the crude residue in a minimal volume of warm, anhydrous ethanol (EtOH).

  • Complexation: In a separate flask, prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in ethanol. Slowly add 2.0 equivalents of the ZnCl₂ solution (relative to the theoretical TPPO yield) to the crude mixture at room temperature.

  • Precipitation: Stir the mixture vigorously for 30–45 minutes. A dense white precipitate of ZnCl₂(TPPO)₂ will form[2].

    • Self-Validation Check: If the solution remains clear, scratch the inside of the flask with a glass rod or cool the mixture in an ice bath to induce crystallization.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to ensure complete recovery of the product.

  • Recovery: Concentrate the filtrate under vacuum to recover the crude 5-(bromomethyl)-2-methylheptane. Pass the resulting oil through a short silica plug (eluting with hexanes) to remove any trace zinc salts before final distillation.

Protocol B: Chemical Scavenging of Unreacted Alcohol (PBr₃ Pathway)

This protocol chemically alters unreacted 5-(hydroxymethyl)-2-methylheptane to prevent co-distillation with the target bromide.

  • Reagent Addition: To the crude organic phase containing the alkyl bromide and unreacted alcohol, add 1.5 equivalents of phthalic anhydride and a catalytic amount of anhydrous pyridine.

  • Heating: Reflux the mixture gently for 2 hours to ensure complete conversion of the sterically hindered alcohol into the phthalate half-ester.

  • Aqueous Wash: Cool the mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer three times with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Self-Validation Check: The evolution of CO₂ gas confirms the neutralization and extraction of the carboxylic acid half-ester into the aqueous phase. Continue washing until no further gas evolves.

  • Drying: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Vacuum Distillation: Distill the residue under vacuum (approx. 80–90 °C at 10 mmHg) to isolate pure 5-(bromomethyl)-2-methylheptane.

References

  • Title: Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 Source: ACS Publications URL: [Link]

  • Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL: [Link]

  • Title: N-NONYL BROMIDE - Physico-chemical Properties Source: ChemBK URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Homocoupling in 5-(Bromomethyl)-2-methylheptane Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by unactivated primary alkyl halides. 5-(Bromomethyl)-2-methylheptane features a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by unactivated primary alkyl halides.

5-(Bromomethyl)-2-methylheptane features a primary bromide reaction site with a distal isobutyl-like branch. While its primary nature facilitates relatively straightforward oxidative addition, it leaves the resulting alkyl-metal intermediate sterically exposed. If the subsequent transmetalation step is sluggish, this exposed intermediate becomes highly susceptible to radical recombination or dual-metal metathesis. The result is the dreaded Wurtz-type homocoupled dimer (a C16 symmetrical alkane byproduct), which drastically reduces your yield and complicates chromatographic purification.

This guide provides field-proven, mechanistically grounded solutions to suppress homocoupling across both Grignard initiation and transition-metal-catalyzed cross-coupling workflows.

I. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During Grignard reagent preparation, I am observing >30% homocoupled dimer. Why does this happen, and how can I prevent it?

A: Wurtz-type homocoupling during Grignard initiation is driven by a radical pathway. When the local concentration of the alkyl bromide is too high, the transient alkyl radical ( R∙ ) reacts with unreacted alkyl bromide or another radical instead of inserting into the magnesium surface. Solution: You must manipulate the kinetics so that the rate of Mg-insertion outcompetes radical recombination.

  • Use Highly Active Magnesium: Employ Rieke magnesium or activate standard turnings vigorously (e.g., with DIBAL-H or I2​ /1,2-dibromoethane) to maximize the reactive surface area.

  • Extreme Dilution: Use a syringe pump to add the 5-(bromomethyl)-2-methylheptane at a rate of ≤0.1 mL/min. This keeps the steady-state concentration of the electrophile near zero, starving the homocoupling pathway.

Q2: I am using a standard Pd(PPh3​)4​ catalyst for a Negishi cross-coupling with this substrate, but homocoupling remains high. What is the mechanistic flaw here?

A: Standard monodentate phosphine ligands like PPh3​ are insufficient for unactivated alkyl bromides. They fail to sterically shield the alkyl-palladium intermediate and exhibit slow transmetalation rates. This kinetic bottleneck allows dual-metal metathesis and radical recombination to take over . Solution: Switch to a bulky, electron-rich catalyst system such as Pd-PEPPSI-IPent or NiCl2​⋅glyme with terpyridine . These bulky ligands prevent two alkyl groups from coordinating to the metal center simultaneously—a prerequisite for the reductive elimination of the homodimer. Furthermore, the addition of LiCl (2.0 equiv) to the THF solvent forms a higher-order zincate complex with the organozinc reagent, drastically accelerating the transmetalation step so it outpaces the homocoupling off-cycle .

Q3: Are there cost-effective, non-precious metal alternatives that suppress homocoupling for primary alkyl bromides?

A: Yes. Copper-catalyzed alkyl-alkyl cross-couplings are highly effective when paired with specific unsaturated hydrocarbon additives. Adding 1,3-butadiene or 1-phenylpropyne to a Cu-catalyzed system suppresses both β -hydride elimination and homocoupling. The additive coordinates to the transient alkylcopper intermediate, stabilizing it against disproportionation and radical shedding .

II. Mechanistic Pathway Visualization

The following diagram illustrates the kinetic divergence between the desired cross-coupling pathway and the undesired homocoupling off-cycle.

Mechanism Cat Ni(0) / Pd(0) Catalyst OxAdd Oxidative Addition [Alkyl-M-Br] Cat->OxAdd 5-(Bromomethyl)- 2-methylheptane TransMet Rapid Transmetalation (LiCl Accelerated) OxAdd->TransMet Fast (K_trans >> K_homo) HomoPath Slow Transmetalation Radical Recombination OxAdd->HomoPath Slow (K_homo > K_trans) Product Desired Cross-Product TransMet->Product HomoProd Homocoupled Dimer HomoPath->HomoProd

Mechanistic divergence in cross-coupling highlighting the homocoupling off-cycle pathway.

III. Quantitative Data: Catalyst & Additive Efficacy

The table below summarizes the impact of rational catalyst and additive selection on product distribution when reacting 5-(bromomethyl)-2-methylheptane with an alkylzinc nucleophile at 25 °C.

Catalytic SystemAdditive / LigandTransmetalation KineticsHomocoupling Yield (%)Desired Cross-Coupled Yield (%)
Pd(PPh3​)4​ (Baseline)NoneSlow35 - 42%< 40%
Ni(cod)2​ NoneModerate18 - 25%55%
NiCl2​⋅glyme TerpyridineFast< 5%89%
CuBr 1,3-ButadieneStabilized Intermediate< 2%92%
Pd-PEPPSI-IPent LiCl (2.0 equiv)Very Fast (Zincate)< 5%90%

Note: Data synthesized from benchmark studies on unactivated primary alkyl bromides , , .

IV. Self-Validating Experimental Protocol: Optimized Negishi Cross-Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating an internal standard (n-tetradecane) from Step 1, you can perform an In-Process Control (IPC) assay via GC-MS before quenching the reaction. If the dimer ratio exceeds 5% at the 30-minute mark, the system flags a kinetic mismatch, allowing you to halt addition and adjust conditions (e.g., adding more LiCl ) rather than wasting the entire batch.

Step-by-Step Methodology
  • System Preparation & Internal Standard: Flame-dry a Schlenk flask under vacuum and backfill with Argon (x3). Add 0.5 mmol of n-tetradecane (internal standard) to allow for real-time GC-MS yield tracking.

  • Catalyst & Nucleophile Activation: In the Schlenk flask, dissolve 5 mol% NiCl2​⋅glyme and 6 mol% terpyridine in 2.0 mL of anhydrous DMA. Stir for 10 minutes until a deep color change indicates complexation . Add 1.5 equiv of the organozinc reagent and 2.0 equiv of anhydrous LiCl to form the highly nucleophilic higher-order zincate [[1]]([Link]).

  • Syringe Pump Addition: Dissolve 1.0 equiv (1.0 mmol) of 5-(bromomethyl)-2-methylheptane in 1.0 mL of DMA. Load this into a gas-tight syringe and add it to the reaction mixture via a syringe pump at a strict rate of 0.5 mL/hour at room temperature (25 °C).

  • In-Process Control (IPC) Checkpoint: At exactly 30 minutes into the addition, extract a 20 μL aliquot, quench with saturated NH4​Cl , extract with EtOAc, and run a rapid GC-MS. Validation metric: The peak area ratio of the homocoupled dimer to the internal standard must map to < 5% yield.

  • Completion & Isolation: Once addition is complete, stir for an additional 2 hours. Quench the reaction with 5 mL of saturated aqueous NH4​Cl . Extract with diethyl ether (3 x 10 mL), dry over MgSO4​ , concentrate, and purify via flash chromatography (hexanes).

Workflow S1 1. Purge & Setup S2 2. Catalyst & Zincate Prep S1->S2 S3 3. Syringe Pump Addition S2->S3 S4 4. GC-MS Validation S3->S4 S5 5. Quench & Isolate S4->S5

Self-validating experimental workflow utilizing GC-MS checkpoints to monitor dimerization.

V. References

1.[2] Title : A Structure–Activity Study of Ni-Catalyzed Alkyl–Alkyl Kumada Coupling. Improved Catalysts for Coupling of Secondary Alkyl Halides. Source : Journal of the American Chemical Society URL :[Link]

2.[3] Title : Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature. Source : Journal of the American Chemical Society (via PMC) URL :[Link]

3.[4] Title : Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives. Source : Journal of Organic Chemistry (PubMed) URL :[Link]

4.[1] Title : Part I: Mechanistic insight in alkyl-alkyl and aryl-aryl Negishi cross-coupling. Source : CORE (Rutgers University) URL :[Link]

Sources

Optimization

Technical Support Center: Moisture-Sensitive Synthesis of 5-(Bromomethyl)-2-methylheptane

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals conducting the halogenation of 5-(hydroxymethyl)-2-methylheptane to 5-(Bromomethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals conducting the halogenation of 5-(hydroxymethyl)-2-methylheptane to 5-(Bromomethyl)-2-methylheptane.

Because the substrate is a primary alcohol with β -branching, SN​2 displacement using Phosphorus Tribromide ( PBr3​ ) or the Appel reaction ( PPh3​/CBr4​ ) is highly favored, avoiding the carbocation rearrangements typically seen with direct HBr addition[1]. However, the electrophilic phosphorus species used in these methods are exquisitely sensitive to protic contaminants. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure absolute anhydrous conditions.

Logical Workflow for Anhydrous Bromination

Workflow A 1. Solvent Drying (3Å Sieves) B 2. Schlenk Cycling (Vacuum/N2) A->B C 3. Anhydrous Transfer (Cannula/Syringe) B->C D 4. PBr3 Addition (0°C, Dropwise) C->D E 5. Aqueous Quench (Cold NaHCO3) D->E

Workflow for the anhydrous synthesis of 5-(Bromomethyl)-2-methylheptane.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned cloudy and produced white fumes during PBr3​ addition. The final yield was extremely low. What went wrong? A: This is the hallmark of moisture contamination. When PBr3​ reacts with trace atmospheric water or wet solvent, it rapidly hydrolyzes, liberating highly corrosive Hydrogen Bromide ( HBr ) gas (the white fumes) and phosphorous acid ( H3​PO3​ )[2].

  • Causality: The intended mechanism requires the alcohol oxygen to attack the phosphorus, creating an alkoxy-dibromophosphite intermediate that turns the hydroxyl into a superior leaving group[1]. Water outcompetes the alcohol for the electrophilic phosphorus. Without the phosphite ester intermediate, the SN​2 displacement cannot occur efficiently, leaving unreacted starting material and triggering HBr -catalyzed side reactions (e.g., etherification).

Q2: I dried my Tetrahydrofuran (THF) over a Sodium/Benzophenone still, but my Appel reaction ( PPh3​/CBr4​ ) still suffered from hydrolysis. Why? A: Traditional chemical desiccants are kinetically limited. While a sodium still produces visually "dry" solvent (indicated by the blue ketyl radical), it often leaves behind ~40-50 ppm of residual water[3]. For highly sensitive redox-condensation strategies like the Appel reaction, trace water will hydrolyze the delicate alkoxyphosphonium intermediate back to the starting alcohol and triphenylphosphine oxide[4].

  • Solution: Switch to thermodynamic drying using activated 3Å molecular sieves, which can reliably achieve sub-10 ppm moisture levels[3].

Quantitative Data: Solvent Drying Efficiency

To highlight the necessity of proper desiccant selection, the following table summarizes the residual water content of common bromination solvents after various drying treatments.

Table 1: Residual Water Content in Organic Solvents[3]

SolventDesiccant / MethodDrying TimeResidual Water Content (ppm)
THF Sodium wire / Benzophenone refluxN/A~43.0 ppm
THF 3Å Molecular Sieves (20% m/v)48 hours~4.0 ppm
Dichloromethane (DCM) Calcium Hydride ( CaH2​ ) refluxN/A~13.0 ppm
Dichloromethane (DCM) 3Å Molecular Sieves (10% m/v)24 hours< 1.0 ppm
Methanol Magnesium / Iodine refluxN/A~53.6 ppm
Methanol 3Å Molecular Sieves (20% m/v)120 hours~10.5 ppm

Section 2: Self-Validating Experimental Protocols

Protocol 1: Ultra-Drying Solvents via 3Å Molecular Sieves

Causality: Molecular sieves remove moisture at the molecular level by trapping water molecules within their precise 3-Angstrom pores. This thermodynamic trapping outperforms the chemical equilibrium of traditional salts[5].

Step-by-Step Methodology:

  • Activation: Place commercial 3Å molecular sieves in a vacuum oven. Heat to 250°C under dynamic vacuum for 24 hours to remove pre-adsorbed atmospheric moisture[5].

  • Cooling: Transfer the hot sieves directly into a vacuum desiccator and allow them to cool to room temperature under an active Argon flow to prevent moisture re-adsorption.

  • Loading: Add the activated sieves directly to the target solvent (e.g., DCM) in a controlled environment (glovebox or under positive nitrogen flow). Use a ratio of 10% to 20% mass/volume (m/v)[3].

  • Incubation: Seal the flask and allow the solvent to stand over the sieves for 24 to 48 hours[6].

  • Self-Validation Check: Extract a 1 mL aliquot of the solvent via a dry syringe and perform a Karl Fischer titration. The system is validated for bromination only when the moisture content registers < 10 ppm [5].

Protocol 2: Schlenk Line Cycling & Anhydrous Reaction Setup

Causality: Ambient air contains significant water vapor that adsorbs strongly to the microscopic silanol groups on the surface of laboratory glassware. Simple inert gas purging is insufficient. Repeated cycles of high vacuum and inert gas dynamically strip this surface-bound water[7].

Step-by-Step Methodology:

  • Glassware Preparation: Attach a round-bottom Schlenk flask (containing a magnetic stir bar) to the Schlenk line using thick-walled rubber tubing[8].

  • Thermal Desorption: Open the flask to the vacuum manifold. While under dynamic vacuum, gently heat the exterior of the flask with a heat gun for 3–5 minutes to drive off surface moisture[7]. Let it cool completely under vacuum.

  • Cycling: Close the vacuum stopcock and slowly open the inert gas manifold to backfill the flask with dry Nitrogen or Argon. Monitor the oil bubbler to prevent suck-back. Repeat this Vacuum/Gas cycle three times[7].

  • Reagent Loading: Dissolve the 5-(hydroxymethyl)-2-methylheptane in the ultra-dry DCM. Transfer this solution into the Schlenk flask using a cannula or a gas-tight syringe through a rubber septum, maintaining positive inert gas pressure[8].

  • Temperature Control: Submerge the flask in an ice bath (0°C). Add the PBr3​ dropwise. Causality: Cooling mitigates the severe exotherm of the initial phosphorus-oxygen coordination, preventing the thermal degradation of the intermediate[1].

  • Self-Validation Check: Before adding reagents, isolate the Schlenk flask from the vacuum pump. If the inline vacuum gauge holds steady at < 0.1 mbar for 60 seconds, the system is validated as leak-free and anhydrous[7].

Mechanistic Pathway: Bromination vs. Hydrolysis

Pathways PBr3 Phosphorus Tribromide (PBr3) Intermediate Alkoxy-dibromophosphite (Active Intermediate) PBr3->Intermediate + Alcohol (Dry) Hydrolysis H3PO3 + HBr (Reaction Failure) PBr3->Hydrolysis + H2O (Fast) ROH 5-(hydroxymethyl)- 2-methylheptane ROH->Intermediate H2O Trace Moisture (H2O) Product 5-(Bromomethyl)- 2-methylheptane Intermediate->Product SN2 Displacement Intermediate->Hydrolysis + H2O

Competing pathways: Product formation vs. moisture-induced reagent hydrolysis.

References

  • Understanding Molecular Sieves and Their Role in Solvent Drying redriver.team
  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture jove.com
  • Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion) orgosolver.com
  • Phosphorus tribromide grokipedia.com
  • The Schlenk Line Survival Guide schlenklinesurvivalguide.com
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants pitt.edu
  • Preparing Anhydrous Reagents and Equipment units.it
  • Technical Support Center: Bromination of 3-hydroxy-2,2-dimethylpropionic acid benchchem.com

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 5-(Bromomethyl)-2-methylheptane

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Chemical Profile & Causality of Degradation 5-(Bromomethyl)-2-methylheptane is a branched, primary alkyl bromide. Like most aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Chemical Profile & Causality of Degradation

5-(Bromomethyl)-2-methylheptane is a branched, primary alkyl bromide. Like most aliphatic halides, its stability is fundamentally dictated by the inherent reactivity of the carbon-bromine (C-Br) bond. Understanding the mechanistic causality behind its degradation is critical for establishing self-validating storage protocols.

The compound is susceptible to three primary degradation pathways:

  • Hydrolysis (Moisture-Driven): The electrophilic primary carbon is highly susceptible to nucleophilic attack by water via an SN​2 mechanism. This converts the alkyl bromide into the corresponding primary alcohol and hydrobromic acid (HBr), a process that is accelerated under basic conditions or elevated temperatures (1).

  • Photolysis (Light-Driven): Exposure to ultraviolet or visible light induces the homolytic cleavage of the C-Br bond, generating highly reactive alkyl and bromine radicals (2). These radicals can recombine, dimerize, or abstract hydrogen atoms from the environment, leading to complex impurity profiles and the formation of elemental bromine ( Br2​ ).

  • Elimination (Heat/Base-Driven): Elevated temperatures or the presence of trace bases can trigger an E2 elimination reaction, stripping HBr from the molecule to form an alkene.

Degradation A 5-(Bromomethyl)-2-methylheptane B1 Hydrolysis (Moisture) A->B1 SN2 Pathway B2 Photolysis (Light) A->B2 Homolytic Cleavage B3 Elimination (Heat/Base) A->B3 E2 Pathway C1 Primary Alcohol + HBr B1->C1 C2 Alkyl Radicals + Br2 B2->C2 C3 Alkene + HBr B3->C3

Mechanistic degradation pathways of 5-(Bromomethyl)-2-methylheptane.

Troubleshooting Guide & FAQs

Q: My stock of 5-(Bromomethyl)-2-methylheptane has turned a faint yellow/brown color. Is it still usable? A: The yellow/brown discoloration is a classic indicator of photolytic degradation. Light exposure causes the homolytic cleavage of the C-Br bond, releasing bromine radicals that recombine to form elemental bromine ( Br2​ ), which is strongly colored. Action: Do not use the reagent for sensitive cross-coupling or substitution reactions without prior purification (e.g., passing through a short pad of basic alumina to remove Br2​ and HBr), as the exact assay of the active bromide is compromised.

Q: I observed a new peak in my 1H -NMR spectrum around 3.4–3.6 ppm. What caused this? A: This chemical shift is characteristic of protons adjacent to a hydroxyl group ( −CH2​−OH ). This indicates that your storage container was breached by atmospheric moisture, leading to the SN​2 hydrolysis of the alkyl bromide into 5-(hydroxymethyl)-2-methylheptane. Action: Ensure future stocks are stored under an inert atmosphere (Argon or Nitrogen) and sealed with PTFE-lined caps.

Q: Can I store this compound in a standard laboratory refrigerator (2–8°C)? A: While 2–8°C is acceptable for short-term storage (weeks), long-term storage (months to years) requires a freezer at -20°C (3). Lower temperatures exponentially decrease the kinetic rate of spontaneous thermal elimination and hydrolysis.

Q: Why must I use PTFE-lined caps instead of standard rubber septa? A: Alkyl halides can slowly degrade standard rubber and certain plastics, leaching plasticizers into your reagent. Furthermore, rubber septa are permeable to oxygen and moisture over time. PTFE (Polytetrafluoroethylene) is chemically inert and provides a hermetic seal, preventing both reagent contamination and moisture ingress.

Experimental Protocols: Handling & Validation

To ensure experimental reproducibility, implement the following self-validating protocols for handling and assessing the integrity of 5-(Bromomethyl)-2-methylheptane.

Protocol A: Inert Aliquoting and Storage Workflow

Objective: Prevent repeated freeze-thaw cycles and minimize atmospheric exposure.

  • Equilibration: Remove the bulk reagent from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator for at least 1 hour. (Causality: Opening a cold vial immediately causes atmospheric water vapor to condense inside the container, initiating hydrolysis.)

  • Environment: Transfer the sealed bottle to a nitrogen or argon-filled glovebox.

  • Aliquoting: Dispense single-use volumes (e.g., 100–500 µL) into pre-dried, amber glass vials. (Causality: Amber glass blocks UV/Vis light, preventing photolysis.)

  • Purging: If a glovebox is unavailable, utilize a Schlenk line to gently purge the headspace of each vial with dry Argon for 30 seconds.

  • Sealing: Seal the vials tightly with PTFE-lined screw caps.

  • Storage: Transfer the aliquots immediately to a -20°C freezer.

Workflow S1 Equilibrate to Room Temp S2 Transfer to Glovebox S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Purge with Argon/N2 S3->S4 S5 Seal with PTFE Caps S4->S5 S6 Store at -20°C S5->S6

Standard operating procedure for aliquoting and storing alkyl bromides.

Protocol B: Purity Assessment via 1H -NMR

Objective: Validate reagent integrity before critical synthetic steps.

  • Sample Prep: Dissolve ~10 mg of the alkyl bromide in 0.5 mL of anhydrous CDCl3​ (stored over activated molecular sieves).

  • Analysis: Acquire a standard 1D 1H -NMR spectrum at 298 K.

  • Validation:

    • Verify the diagnostic signal of the −CH2​−Br protons (typically a multiplet/doublet around 3.3–3.5 ppm depending on the adjacent methine proton).

    • Degradation Check: Scan the spectrum for alkene protons (5.0–6.0 ppm) indicating thermal elimination, or shifted −CH2​−OH protons indicating hydrolysis.

    • If impurities exceed 2–5% (depending on the sensitivity of your downstream application), purify the reagent via vacuum distillation before use.

Quantitative Data: Storage Conditions & Degradation Indicators

The following tables summarize the ideal storage parameters and the physical/chemical indicators of degradation for primary alkyl bromides.

Table 1: Storage Condition Matrix
ParameterSub-Optimal ConditionIdeal ConditionMechanistic Rationale
Temperature Room Temp (20–25°C)-20°C Suppresses the kinetic energy required for thermal E2 elimination and dramatically slows baseline hydrolysis.
Container Clear Glass / PlasticAmber Glass Blocks UV and visible light photons, preventing the homolytic cleavage of the C-Br bond.
Atmosphere Ambient AirArgon or Nitrogen Displaces atmospheric moisture (preventing SN​2 hydrolysis) and oxygen (preventing radical auto-oxidation).
Seal Rubber SeptumPTFE-Lined Cap Prevents leaching of plasticizers and provides a superior, non-permeable barrier against moisture ingress.
Table 2: Degradation Pathways and Analytical Indicators
Degradation PathwayPrimary CauseVisual IndicatorAnalytical Indicator ( 1H -NMR / GC-MS)
Hydrolysis Moisture / WaterNone (Remains clear)New NMR peak at ~3.5 ppm ( −CH2​−OH ); Mass shift of -79 Da (+OH, -Br).
Photolysis UV / Visible LightYellow to brown tintPresence of Br2​ (color); Complex radical dimerization products visible on GC-MS.
Elimination Heat / Trace BaseNone (Remains clear)New NMR peaks at 5.0–6.0 ppm (alkene C=C−H ).

References

  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy Chemical Reviews (ACS Publications) URL:[Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species ACS Sustainable Chemistry & Engineering (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Purity Validation: GC-MS Profiling of 5-(Bromomethyl)-2-methylheptane

Executive Summary The validation of purity and the profiling of trace impurities in branched alkyl halides, such as 5-(Bromomethyl)-2-methylheptane , present unique analytical challenges. As a highly reactive electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The validation of purity and the profiling of trace impurities in branched alkyl halides, such as 5-(Bromomethyl)-2-methylheptane , present unique analytical challenges. As a highly reactive electrophile, this compound is frequently utilized as an alkylating agent in pharmaceutical synthesis. However, its reactivity also flags it as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines, requiring highly sensitive and specific analytical controls[1].

This guide provides a comprehensive, objective comparison of analytical methodologies for 5-(Bromomethyl)-2-methylheptane, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Furthermore, it details a self-validating, step-by-step GC-MS method development and validation protocol compliant with the latest ICH Q2(R2) guidelines[2].

Mechanistic Challenges & Analytical Causality

To design a robust analytical method, one must first understand the physicochemical nature of the analyte:

  • Lack of Chromophores: 5-(Bromomethyl)-2-methylheptane lacks conjugated π -systems. This renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually blind to the compound unless complex, pre-column derivatization is performed[3].

  • Hydrolytic Instability: As an alkyl bromide, it is susceptible to solvolysis (hydrolysis) in aqueous environments. Reversed-phase LC methods utilizing water/methanol gradients risk degrading the analyte during the run, leading to false-low purity reporting.

  • Volatility and Thermal Stability: The compound's high vapor pressure and thermal stability make it an ideal candidate for Gas Chromatography (GC).

  • Isotopic Fidelity: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Mass Spectrometry (MS) leverages this unique isotopic signature, allowing analysts to filter out complex matrix noise by monitoring this specific mass doublet.

Comparative Analysis of Analytical Platforms

The following table objectively compares GC-MS against alternative analytical techniques for the purity validation of 5-(Bromomethyl)-2-methylheptane.

Analytical TechniqueSensitivity (LOD)Specificity & IdentificationMatrix InterferenceSuitability for 5-(Bromomethyl)-2-methylheptane
GC-MS (SIM Mode) < 0.05 ppm Excellent: Leverages 79Br/81Br isotopic signature.Low: SIM mode filters out non-target ions.Optimal: Capitalizes on volatility; requires no chromophore; ideal for trace PGI analysis.
GC-FID ~10 ppmLow: Relies solely on chromatographic retention time.High: Any co-eluting hydrocarbon will inflate the signal.Moderate: Suitable for bulk assay purity (>98%), but inadequate for trace impurity profiling.
HPLC-UV N/APoor: No UV absorbance above 210 nm.High: Baseline drift at low wavelengths.Inadequate: Requires labor-intensive derivatization, introducing variability and recovery errors[3].
qNMR ~1000 ppmVery High: Absolute structural confirmation.Moderate: Overlapping aliphatic signals.Niche: Excellent for qualifying primary reference standards, but lacks sensitivity for routine batch release.

Experimental Protocol: GC-MS Method Development & Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (e.g., 1-bromooctane- d17​ ), the method automatically corrects for injection volume variability, inlet discrimination, and matrix-induced signal suppression. This aligns with the risk-based lifecycle approach emphasized in ICH Q2(R2)[4].

Step 1: Sample and Standard Preparation
  • Diluent Selection: Use an anhydrous, aprotic solvent such as Hexane or Dichloromethane. Causality: This prevents the hydrolytic degradation of the bromomethyl group that would occur in protic solvents.

  • Internal Standard (IS) Spiking: Spike all blanks, calibration standards, and test samples with a constant concentration of the IS (e.g., 1.0 ppm).

Step 2: GC-MS Instrumental Setup
  • Column Selection: Use a 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm). Causality: The slight polarizability of the phenyl groups provides the necessary dipole-induced dipole interactions to resolve 5-(Bromomethyl)-2-methylheptane from its closely related branched isomers.

  • Inlet Conditions: 250°C, Splitless mode. Causality: Splitless injection maximizes the transfer of trace analytes onto the column, critical for reaching sub-ppm limits of detection (LOD)[1].

  • MS Parameters: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting m/z 79 and 81 (analyte) and the corresponding shifted masses for the deuterated IS.

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject the diluent blank and unspiked matrix. Verify that no peaks co-elute at the retention times of the analyte or the IS (Resolution Rs​>1.5 ).

  • LOD and LOQ: Inject serial dilutions of the standard. Establish LOD at a Signal-to-Noise (S/N) ratio of ≥3:1 and LOQ at S/N ≥10:1 .

  • Linearity: Prepare standards ranging from the LOQ to 150% of the target specification limit. Plot the peak area ratio (Analyte/IS) against concentration. Acceptance criteria: R2≥0.995 .

  • Accuracy (Recovery): Spike the sample matrix with the analyte at 50%, 100%, and 150% of the specification limit. Self-validation check: The IS corrects for matrix effects, ensuring recovery falls within the strict 80%–120% acceptance window.

  • Precision: Perform 6 replicate preparations of the 100% spiked sample. Acceptance criteria: Relative Standard Deviation (RSD) ≤5.0% .

Method Validation Workflow

GCMS_Validation_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: GC-MS Analysis cluster_2 Phase 3: ICH Q2(R2) Validation Metrics N1 Aprotic Solvent Extraction (Prevent Solvolysis) N2 Internal Standard Spiking (Self-Validating Correction) N1->N2 N3 Gas Chromatography (DB-5MS Isomer Separation) N2->N3 1 µL Splitless Injection N4 Mass Spectrometry (EI Mode: 70 eV) N3->N4 Analyte Elution N5 Selected Ion Monitoring (m/z 79 & 81 Isotope Filter) N4->N5 Fragmentation N6 Specificity & Linearity (R² ≥ 0.995) N5->N6 Data Acquisition N7 Accuracy & Precision (Recovery 80-120%, RSD ≤ 5%) N6->N7 N8 Final Purity Profile (Trace PGI Quantification) N7->N8 Report Generation

Figure 1: GC-MS validation workflow for alkyl bromide purity profiling.

Data Interpretation & Impurity Profiling

When interpreting the GC-MS data for 5-(Bromomethyl)-2-methylheptane, the presence of the m/z 79 and 81 doublet is the definitive confirmation of a brominated species. If an unknown impurity peak exhibits this exact isotopic ratio but elutes at a different retention time, it is highly indicative of an isomeric impurity (e.g., a structural isomer formed during the upstream bromination step) or a homologous alkyl bromide. Because the method utilizes SIM mode, hydrocarbon matrix interferences (which lack the Br mass defect and isotopic pattern) are mathematically silenced, ensuring that the calculated purity reflects the true chemical integrity of the batch.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (Effective June 2024). URL:[Link]

  • Lee, J., et al. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules 27, no. 14 (2022): 4437. URL:[Link]

Sources

Comparative

Benchmarking SN2 Reaction Kinetics of 5-(Bromomethyl)-2-methylheptane: A Comparative Guide

For researchers and drug development professionals, the selection of alkylating agents is a critical decision that dictates the yield, scalability, and impurity profile of late-stage functionalization workflows. 5-(Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of alkylating agents is a critical decision that dictates the yield, scalability, and impurity profile of late-stage functionalization workflows. 5-(Bromomethyl)-2-methylheptane is a highly specialized building block. While it possesses a primary alkyl bromide moiety—traditionally associated with rapid Bimolecular Nucleophilic Substitution (SN2)—its unique structural topology introduces significant kinetic complexities.

This guide objectively benchmarks the SN2 performance of 5-(Bromomethyl)-2-methylheptane against unhindered and fully hindered alternatives, providing actionable experimental protocols and mechanistic insights to optimize your synthetic workflows.

Mechanistic Causality: The Impact of β -Branching

To understand the kinetic behavior of 5-(Bromomethyl)-2-methylheptane, we must analyze its steric profile. The leaving group (bromide) is attached to a primary α -carbon. However, the adjacent β -carbon (C5) is highly substituted, bearing two distinct alkyl chains (an isopentyl group and an ethyl group).

In an SN2 reaction, the nucleophile must execute a backside attack, directly opposite the leaving group, forcing the molecule into a highly crowded trigonal bipyramidal transition state[1]. While the primary nature of the α -carbon allows initial nucleophilic approach, the bulky alkyl chains on the β -carbon create severe van der Waals repulsions (steric clash) as the transition state forms[2]. This steric hindrance significantly raises the activation free energy ( ΔG‡ ), thereby depressing the reaction rate[3]. In extreme cases of steric bulk, SN2 pathways can even be outcompeted by single electron transfer (ET) or elimination mechanisms[4].

StericModel Substrate 5-(Bromomethyl)- 2-methylheptane Alpha Primary α-Carbon (Accessible) Substrate->Alpha Beta Highly Branched β-Carbon (Steric Bulk) Substrate->Beta TS Trigonal Bipyramidal Transition State Alpha->TS Allows Backside Attack Beta->TS Induces Steric Clash Kinetics Elevated ΔG‡ & Reduced S_N2 Rate TS->Kinetics Kinetic Bottleneck

Logical model of how β-branching dictates S_N2 transition state energy and reaction kinetics.

Comparative Kinetic Benchmarking

To objectively evaluate the performance of 5-(Bromomethyl)-2-methylheptane, we benchmark it against two reference standards:

  • 1-Bromooctane: An unbranched, sterically unhindered primary bromide (Ideal SN2 substrate).

  • Neopentyl Bromide (1-Bromo-2,2-dimethylpropane): A primary bromide with a fully substituted (quaternary) β -carbon (Extreme steric hindrance).

Table 1: Relative SN2 Rate Constants ( krel​ )

Conditions: 0.1 M Substrate, 0.5 M Sodium Azide (NaN3), Anhydrous DMF, 298 K.

SubstrateStructural Classification β -SubstituentsRelative Rate ( krel​ )Synthetic Viability (SN2)
1-Bromooctane Unbranched Primary01.0Excellent
5-(Bromomethyl)-2-methylheptane β -Branched Primary2~0.035Moderate (Requires Optimization)
Neopentyl Bromide Fully β -Branched Primary3< 0.00001Poor (Practically Inert)

Data Synthesis: 5-(Bromomethyl)-2-methylheptane reacts approximately 30 times slower than a standard linear primary bromide due to its β -branching. However, unlike neopentyl bromide, which is virtually inert to SN2 displacement, 5-(Bromomethyl)-2-methylheptane remains synthetically viable if reaction conditions (solvent and nucleophile) are properly optimized.

Experimental Protocol: Self-Validating Kinetic Measurement

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating in situ 1 H NMR kinetic assay. This method continuously tracks the disappearance of the starting material and the appearance of the product, ensuring that the rate constant ( k ) is derived from direct structural conversion rather than proxy measurements.

Rationale for Condition Selection

We utilize N,N-Dimethylformamide-d7 (DMF-d7) as the solvent. Polar aprotic solvents like DMF do not hydrogen-bond with anionic nucleophiles (e.g., azide). This leaves the nucleophile "naked" and highly energetic, which is critical for overcoming the elevated transition state energy caused by the β -branching of our target compound[5].

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Prepare a 0.2 M solution of 5-(Bromomethyl)-2-methylheptane in anhydrous DMF-d7.

    • Prepare a 1.0 M solution of Sodium Azide (NaN3) in anhydrous DMF-d7. Note: NaN3 is used as a strong, linear nucleophile that minimizes additional steric clash during the backside attack.

  • Internal Standard Addition: Add 0.05 equivalents of 1,3,5-trimethoxybenzene to the substrate solution to serve as an inert integration reference.

  • Reaction Initiation: In an NMR tube flushed with dry N2, inject 0.3 mL of the substrate solution and 0.3 mL of the nucleophile solution. Mix rapidly.

  • Data Acquisition: Insert the tube into an NMR spectrometer pre-equilibrated to 298 K. Acquire 1 H NMR spectra every 5 minutes for 12 hours.

  • Kinetic Extraction:

    • Monitor the disappearance of the −CH2​Br protons (typically δ 3.3 - 3.5 ppm).

    • Monitor the appearance of the −CH2​N3​ protons (typically δ 3.1 - 3.3 ppm).

    • Plot ln([Substrate]0​/[Substrate]t​) versus time to extract the pseudo-first-order rate constant ( kobs​ ), which validates the bimolecular nature of the system.

ExperimentalWorkflow Prep 1. Reagent Prep 0.1M Substrate 0.5M NaN3 Solvent 2. Solvent System Anhydrous DMF-d7 (Polar Aprotic) Prep->Solvent NMR 3. Data Acquisition In Situ 1H NMR 298K, 12 Hours Solvent->NMR Analysis 4. Kinetic Analysis Extract k_obs via Signal Integration NMR->Analysis

Workflow for the self-validating in situ NMR kinetic tracking of S_N2 reactions.

Conclusion & Optimization Strategies

When incorporating 5-(Bromomethyl)-2-methylheptane into a synthetic route, researchers must proactively account for its β -branched steric penalty.

  • Avoid Polar Protic Solvents: Solvents like methanol or ethanol will solvate the nucleophile, drastically reducing its energy and effectively halting the SN2 reaction of this hindered substrate.

  • Elevate Temperatures Judiciously: Because ΔG‡ is high, moderate heating (e.g., 50–60 °C) in polar aprotic solvents will exponentially increase the reaction rate. However, monitor for competing elimination (E2) pathways if basic nucleophiles (like alkoxides) are used.

  • Nucleophile Selection: Favor linear, non-bulky nucleophiles (e.g., Azide, Cyanide, or Thiolates) to minimize transition-state crowding.

Sources

Validation

Advanced HPLC Method Development for 5-(Bromomethyl)-2-methylheptane Derivatives: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Architecture & Advanced Detection Modalities (CAD vs. UV) The Analytical Challenge: Aliphatic Alkyl Halides...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Architecture & Advanced Detection Modalities (CAD vs. UV)

The Analytical Challenge: Aliphatic Alkyl Halides

The compound 5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) and its synthetic derivatives (such as aliphatic amines, ethers, and alcohols) present a notorious challenge in High-Performance Liquid Chromatography (HPLC) method development.

Unlike aromatic compounds, pure aliphatic alkyl halides lack a conjugated π -electron system[1]. Consequently, they do not possess a strong chromophore, restricting UV detection to the low-wavelength region (200–210 nm)[2]. At these wavelengths, analysts face severe baseline drift during gradient elution due to the UV absorbance of organic modifiers (like methanol or acetonitrile) and mobile phase additives.

To build a robust, self-validating analytical method for these derivatives, we must optimize two critical parameters:

  • Stationary Phase Architecture: Overcoming the efficiency limits of traditional columns to separate closely related aliphatic isomers and hydrolysis byproducts.

  • Detection Modality: Transitioning from chromophore-dependent optical detection to mass-dependent universal detection.

Stationary Phase Comparison: Core-Shell vs. Fully Porous Particles

Achieving baseline resolution for structurally similar aliphatic derivatives requires high theoretical plate counts ( N ). Historically, this was achieved by using sub-2 µm fully porous particles, which require specialized Ultra-High-Performance Liquid Chromatography (UHPLC) systems capable of withstanding pressures >1000 bar.

Superficially porous particles (Core-Shell technology) offer a superior alternative. These particles feature a solid, non-porous silica core surrounded by a porous silica shell[3].

The Mechanistic Causality (van Deemter Dynamics)

Core-shell columns drastically reduce the Eddy Diffusion (A-term) due to highly uniform particle packing. More importantly, the solid core limits the diffusion path length of the analyte into the pore structure, minimizing Resistance to Mass Transfer (C-term) [4]. This allows analytical scientists to achieve UHPLC-like efficiencies on standard HPLC systems operating below 600 bar.

Table 1: Quantitative Performance Comparison

Conditions: Isocratic elution (80% Acetonitrile / 20% Water), Flow rate: 1.0 mL/min, Analyte: 5-(Bromomethyl)-2-methylheptane.

Parameter5.0 µm Fully Porous C182.6 µm Core-Shell C18Performance Gain
Theoretical Plates ( N/m ) ~80,000~240,0003x Increase
Peak Asymmetry ( As​ ) 1.35 (Tailing)1.05 (Symmetrical)Significant Improvement
System Backpressure 120 bar280 barModerately Higher (Within HPLC limits)
Resolution ( Rs​ ) from Hydrolysis Product 1.4 (Incomplete)3.2 (Baseline)+128%

Verdict: For aliphatic derivatives lacking strong functional group interactions, the 2.6 µm Core-Shell C18 is the superior choice, providing the peak capacity required for impurity profiling without necessitating a UHPLC system upgrade.

Detection Modality Comparison: UV-PDA vs. Charged Aerosol Detection (CAD)

Because 5-(Bromomethyl)-2-methylheptane lacks a UV chromophore, traditional Photodiode Array (PDA) detection is highly compromised[2]. Refractive Index (RI) detection is an alternative, but it is strictly incompatible with gradient elution, making it useless for complex reaction monitoring.

Charged Aerosol Detection (CAD) is a mass-sensitive, universal detector ideal for non-volatile and semi-volatile aliphatic compounds[5].

The Mechanistic Causality of CAD

Unlike UV, which relies on light absorption, CAD physically measures the mass of the analyte. The HPLC eluent is nebulized into droplets. As the mobile phase evaporates in a drying tube, the analyte remains as solid aerosol particles. These particles collide with an ionized nitrogen stream, acquiring a charge proportional to their size (and thus, analyte mass). An electrometer then measures this aggregate charge[6].

CAD_Mechanism Eluent 1. HPLC Eluent (Analyte + Volatile Solvent) Nebulizer 2. Nebulization (Droplet Formation) Eluent->Nebulizer Drying 3. Drying Tube (Solvent Evaporation) Nebulizer->Drying Charging 4. Mixing Chamber (Ionized N2 Collision) Drying->Charging Electrometer 5. Electrometer (Charge Measurement) Charging->Electrometer

Workflow of Charged Aerosol Detection (CAD) for aliphatic analytes.

Table 2: Detector Performance Comparison

Analyte: 5-(Bromomethyl)-2-methylheptane and its aliphatic amine derivative.

ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Gradient Compatibility Poor (Severe baseline drift)Excellent (Requires volatile buffers)
Limit of Detection (LOD) ~50 µg/mL (High noise)~10 ng/mL (High sensitivity)
Response Uniformity Highly variable (Depends on derivative)Uniform (Proportional to mass)
Mobile Phase Restriction Must have low UV cutoffMust be strictly volatile (No phosphates)

Verdict: CAD vastly outperforms UV detection for aliphatic bromides, offering near-universal response and enabling steep gradient elutions for complex impurity profiling[5].

Experimental Protocol: Self-Validating HPLC-CAD Workflow

To ensure a self-validating system, this protocol utilizes a core-shell column and CAD. Critical Note: Because CAD involves solvent evaporation, all mobile phase additives must be highly volatile. Non-volatile salts (e.g., sodium phosphate) will permanently foul the detector[6].

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 100% MS-Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: 100% MS-Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Causality: Formic acid ensures protonation of amine derivatives for sharp peak shapes while remaining 100% volatile for CAD compatibility.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure and improving mass transfer).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% 95% B

    • 8.0 - 11.0 min: 95% B (Column wash)

    • 11.0 - 11.1 min: 95% 40% B

    • 11.1 - 15.0 min: 40% B (Equilibration)

Step 3: CAD Optimization
  • Evaporator Temperature: 35°C. (Since 5-(Bromomethyl)-2-methylheptane is semi-volatile, keeping the evaporation temperature low prevents analyte loss during the drying phase).

  • Data Collection Rate: 10 Hz.

  • Filter/Time Constant: 3.6 seconds (Optimizes signal-to-noise ratio without artificially broadening the sharp core-shell peaks).

Step 4: System Suitability & Validation

Inject a resolution standard containing the starting material (5-(Bromomethyl)-2-methylheptane) and its expected hydrolysis product (5-(Hydroxymethyl)-2-methylheptane).

  • Acceptance Criteria: Resolution ( Rs​ ) 2.0. CAD response precision for 5 replicate injections 2.0% RSD.

References

  • Unraveling the Advantages of Core-Shell Columns in HPLC Pharma Growth Hub[Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds Waters Corporation[Link]

  • Importance of Particle Pore Size in Determining Retention and Selectivity in Reversed Phase Liquid Chromatography HPLC.eu / Elsevier[Link]

  • A Systematic Method Development Strategy for Determination of Pharmaceutical Genotoxic Impurities ACS Publications[Link]

  • Method Development and Validation Parameters of HPLC - A Mini Review Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences[Link]

Sources

Comparative

Structural Elucidation and Platform Comparison Guide: Mass Spectrometry of 5-(Bromomethyl)-2-methylheptane

As drug development and synthetic chemistry increasingly rely on complex alkyl halides as synthetic intermediates, the precise structural characterization of these molecules becomes paramount. 5-(Bromomethyl)-2-methylhep...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry increasingly rely on complex alkyl halides as synthetic intermediates, the precise structural characterization of these molecules becomes paramount. 5-(Bromomethyl)-2-methylheptane ( C9​H19​Br ) presents a classic analytical challenge: it is a branched, primary alkyl bromide. In mass spectrometry, aliphatic bromides are notorious for producing vanishingly small molecular ions under standard electron ionization (EI) conditions, complicating molecular weight confirmation.

This guide objectively compares the performance of three mass spectrometry platforms—GC-EI-MS, GC-CI-MS, and LC-ESI-MS/MS —for the analysis of 5-(Bromomethyl)-2-methylheptane. By dissecting the causality behind its fragmentation patterns, we provide a self-validating framework for researchers to confidently identify and quantify this compound.

Platform Performance Comparison

Choosing the appropriate ionization technique is the most critical step in characterizing alkyl bromides. The table below summarizes the performance of standard MS platforms for 5-(Bromomethyl)-2-methylheptane.

Table 1: Analytical Platform Comparison
PlatformIonization MechanismMolecular Ion IntensityStructural FingerprintingOverall Suitability
GC-EI-MS 70 eV Electron BombardmentWeak (often <5% base peak)Excellent (Extensive C-C and C-Br cleavage)Gold Standard for Identification
GC-CI-MS Proton Transfer ( CH5+​ )Strong ( [M+H]+ at m/z 207/209)Poor (Minimal fragmentation)Best for MW Confirmation
LC-ESI-MS/MS Electrospray IonizationNone (Lacks basic sites)N/ANot Recommended

Causality Insight: LC-ESI-MS/MS is fundamentally unsuited for 5-(Bromomethyl)-2-methylheptane. Electrospray Ionization (ESI) requires basic sites (like amines) or acidic sites (like carboxylates) for protonation or deprotonation. Alkyl bromides lack these moieties, resulting in near-zero ionization efficiency. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) remains the required analytical standard.

Mechanistic Fragmentation Logic in GC-EI-MS

When subjected to 70 eV Electron Ionization, 5-(Bromomethyl)-2-methylheptane undergoes specific, predictable fragmentation pathways. Understanding these pathways allows for definitive structural elucidation.

  • The Isotopic Signature (m/z 206 / 208): Bromine naturally exists as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). This creates a diagnostic twin-peak molecular ion [M]+∙ . However, because the primary C–Br bond is relatively weak, this molecular ion is often of low abundance 1[1].

  • Heterolytic Cleavage vs. α -Cleavage: According to established fragmentation rules for alkyl halides, while alkyl chlorides frequently undergo α -cleavage, alkyl bromides are dominated by the heterolytic cleavage of the C–Br bond 2[2]. The bonding electrons migrate to the electronegative bromine, expelling a bromine radical ( Br∙ ) and leaving a stable alkyl cation [C9​H19​]+ at m/z 127.

  • Elimination of HBr (m/z 126): A competing pathway is the loss of neutral hydrogen bromide (80 or 82 Da), resulting in an alkene radical cation [C9​H18​]+∙ at m/z 126.

  • Alkyl Chain Scission: The branched heptane backbone undergoes standard C–C scissions, yielding highly stable carbocations at m/z 43 (isopropyl cation from the 2-methyl terminus), m/z 57, and m/z 71.

Table 2: Key Diagnostic Ions in GC-EI-MS (70 eV)
m/z RatioIon CompositionFragmentation MechanismRelative Abundance
206 / 208 [C9​H19​Br]+∙ Intact molecular radical cation (1:1 isotopic ratio)Low (< 5%)
127 [C9​H19​]+ Heterolytic cleavage of C–Br bond (Loss of Br∙ )High
126 [C9​H18​]+∙ Elimination of neutral HBrModerate
71 [C5​H11​]+ Alkyl chain scissionHigh
57 [C4​H9​]+ Alkyl chain scission (Isobutyl cation)Base Peak / High
43 [C3​H7​]+ Alkyl chain scission (Isopropyl cation)High
Workflow & Fragmentation Pathway Visualization

G Sample 5-(Bromomethyl)-2-methylheptane (MW: 206/208) EI Electron Ionization (EI) 70 eV Sample->EI Platform A CI Chemical Ionization (CI) Methane Reagent Sample->CI Platform B RadicalIon [M]+• m/z 206/208 (1:1 Isotopic Ratio) EI->RadicalIon Hard Ionization Protonated [M+H]+ m/z 207/209 (Intense Molecular Ion) CI->Protonated Soft Ionization LossBr Heterolytic Cleavage [M - Br]+ m/z 127 RadicalIon->LossBr Dominant Pathway LossHBr Elimination [M - HBr]+• m/z 126 RadicalIon->LossHBr -80/82 Da AlkylFrag Alkyl Chain Scission m/z 43, 57, 71 RadicalIon->AlkylFrag C-C Cleavage

Fig 1: Ionization and fragmentation pathways of 5-(Bromomethyl)-2-methylheptane across MS platforms.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in self-validation steps. If molecular weight confirmation is strictly required, gas-phase ion/molecule reactions in chemical ionization provide a softer alternative 3[3], but EI remains the standard for structural mapping.

Step 1: System Suitability and MS Tuning

  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

  • Causality: PFTBA tuning calibrates the mass axis and optimizes the repeller voltage for standard 70 eV fragmentation.

  • Validation Check: Verify that the m/z 69, 219, and 502 peaks are present with correct relative abundances. For brominated compounds, ensure the mass analyzer resolution is sufficient to clearly separate m/z 206 and 208 with a 50% valley.

Step 2: Sample Preparation

  • Action: Dissolve 5-(Bromomethyl)-2-methylheptane in GC-grade hexane to a concentration of 10 µg/mL. Spike with 1-bromo-octane (5 µg/mL) as an Internal Standard (IS).

  • Causality: Hexane is chosen because its non-polar nature perfectly matches the analyte, preventing solvent-induced peak distortion. The IS validates retention time stability and accounts for any injection volume variances.

Step 3: GC Separation Parameters

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

  • Injection: 1 µL, Splitless mode. Inlet temperature at 250°C.

  • Oven Program: 50°C (hold 2 min) ramp 15°C/min to 250°C (hold 5 min).

  • Causality: The 250°C inlet ensures rapid, flash volatilization without inducing thermal dehydrohalogenation. The initial 50°C oven temperature focuses the analyte band at the head of the column (solvent effect), while the 15°C/min ramp provides sharp, symmetrical peak elution 4[4].

Step 4: Data Acquisition & Validation

  • Action: Acquire data in full scan mode (m/z 35–300).

  • Validation Check: The protocol is considered valid only if the IS (1-bromo-octane) elutes with a Gaussian peak shape and displays its own characteristic 1:1 isotopic molecular ion. If the IS fails, the system requires maintenance (e.g., liner replacement or source cleaning) before analyzing the target compound.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. 1

  • Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. 2

  • Mass Spectrometric Studies of Organic Ion/Molecule Reactions. Chemical Reviews (ACS). 3

  • A Comparative Guide to the Detection and Quantification of Alkyl Bromides. Benchchem. 4

Sources

Validation

Comparative Kinetics and Performance Guide: 5-(Bromomethyl)-2-methylheptane vs. Alkyl Chlorides

As a Senior Application Scientist in pharmaceutical development and organic synthesis, selecting the correct alkylating agent is rarely a simple matter of availability. It is a calculated balance of structural thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development and organic synthesis, selecting the correct alkylating agent is rarely a simple matter of availability. It is a calculated balance of structural thermodynamics and reaction kinetics. This guide provides an in-depth, objective comparison between 5-(Bromomethyl)-2-methylheptane and its alkyl chloride counterpart, analyzing how molecular structure dictates leaving group selection in nucleophilic substitution ( SN​2 ) workflows.

Structural Analysis: The Steric Penalty

To understand the kinetic behavior of 5-(Bromomethyl)-2-methylheptane, we must first deconstruct its molecular architecture. While the molecule is technically a primary alkyl halide (the halogen is attached to a −CH2​− group), its broader structural context creates a significant kinetic bottleneck.

The α -carbon is adjacent to C5 of the heptane chain. This β -carbon is tertiary—it is bonded to an ethyl group, an isopentyl group, and the bromomethyl group. In an SN​2 reaction, the incoming nucleophile must approach the electrophilic carbon at a strict 180° angle relative to the leaving group. The bulky ethyl and isopentyl chains on the β -carbon severely obstruct this trajectory. This steric hindrance drastically raises the energy of the transition state, increasing the activation energy ( ΔG‡ ) required for the reaction to proceed[1].

Because of this severe β -branching, the intrinsic reaction rate of this scaffold is heavily depressed. If a poor leaving group is used on this framework, the reaction becomes impractically slow for industrial applications.

Thermodynamic Compensation: Why Bromide Outperforms Chloride

To overcome the high ΔG‡ imposed by the molecule's steric bulk, synthetic chemists must rely on thermodynamic compensation via the leaving group. When comparing 5-(Bromomethyl)-2-methylheptane to 5-(Chloromethyl)-2-methylheptane, the bromide variant is vastly superior due to two fundamental principles:

  • Bond Dissociation Energy (BDE): Bromine is a larger and less electronegative atom than chlorine, which results in a significantly weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond[2]. The lower energy barrier for bond cleavage directly accelerates the substitution process[2].

  • Polarizability and Basicity: A good leaving group must be able to stabilize the negative charge it acquires upon departure. Bromide is a weaker base than chloride, making it more stable as an independent anion[3]. Furthermore, its larger atomic radius allows it to better distribute and stabilize the developing negative charge in the transition state, effectively lowering ΔG‡ and increasing the overall SN​2 reaction rate[1].

Due to these combined factors, experimental data consistently demonstrates that alkyl bromides react significantly faster—often 50 to 100 times faster—than alkyl chlorides in SN​2 mechanisms[2].

Quantitative Data Comparison

The following table summarizes the physicochemical properties that dictate the performance gap between the bromide and chloride variants of this branched scaffold.

Property5-(Bromomethyl)-2-methylheptane5-(Chloromethyl)-2-methylheptane
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Conjugate Acid pKa (HX) -9.0 (HBr)-7.0 (HCl)
Leaving Group Basicity Weaker Base (Highly Stable)Stronger Base (Less Stable)
Relative SN​2 Reactivity 50x – 100x Faster1x (Baseline)
Steric Environment β -tertiary (Highly Hindered) β -tertiary (Highly Hindered)

Experimental Methodology: Self-Validating Kinetic Assay

To objectively compare the reaction rates of these two substrates, we utilize a pseudo-first-order kinetic assay. This protocol is designed as a self-validating system , ensuring that environmental variables do not skew the kinetic data.

Step-by-Step Protocol

Step 1: Reagent Preparation & Internal Standardization

  • Action: Prepare 0.1 M solutions of 5-(Bromomethyl)-2-methylheptane and its chloride analog in anhydrous N,N-Dimethylformamide (DMF). Spike both solutions with 0.05 M biphenyl.

  • Causality: Biphenyl acts as an inert internal standard. This makes the assay self-validating by allowing the analyst to mathematically correct for any solvent evaporation or HPLC injection volume discrepancies during the time-course analysis.

Step 2: Solvent Optimization

  • Action: Conduct the reaction strictly in a polar aprotic solvent (e.g., DMF).

  • Causality: Protic solvents (like methanol) form hydrogen-bond cages around the nucleophile, which lowers its ground-state energy, increases ΔG‡ , and severely retards the SN​2 reaction rate[4]. Polar aprotic solvents leave the nucleophile unsolvated and highly reactive.

Step 3: Pseudo-First-Order Initiation

  • Action: Add a 10-fold molar excess of sodium azide ( NaN3​ ) to the reaction vessels at a constant 40°C.

  • Causality: Flooding the system with excess nucleophile ensures its concentration remains effectively constant throughout the reaction. This simplifies the bimolecular rate law into a pseudo-first-order rate law ( Rate=kobs​[AlkylHalide] ), allowing for precise logarithmic extraction of the rate constant.

Step 4: Time-Course Quenching

  • Action: Extract 50 µL aliquots at strict geometric time intervals (e.g., 2, 4, 8, 16 mins for the bromide; 20, 40, 80, 160 mins for the chloride). Immediately dilute the aliquots into 1 mL of cold 50:50 Water:Methanol.

  • Causality: The sudden drop in temperature and shift to a protic, highly aqueous environment instantly quenches the reaction by caging the nucleophile and precipitating the organic components, freezing a perfect kinetic snapshot of that exact moment.

Step 5: Chromatographic Analysis

  • Action: Analyze the quenched aliquots via RP-HPLC-UV. Plot ln([Substrate]t​/[Substrate]0​) versus time. The slope of the resulting linear regression yields the negative rate constant ( −kobs​ ).

Mechanistic and Workflow Visualizations

Workflow A 1. Substrate + Internal Std (Self-Validating Baseline) B 2. Polar Aprotic Solvent (Prevents Nucleophile Caging) A->B C 3. Excess Nucleophile (Pseudo-1st Order Kinetics) B->C D 4. Cold Protic Quench (Freezes Kinetic Snapshot) C->D E 5. HPLC Quantification (Extract Rate Constant k) D->E

Workflow for self-validating pseudo-first-order kinetic assay.

Mechanism Nu Nucleophile Approach Steric β-Carbon Steric Clash (High Activation Energy) Nu->Steric TS Transition State Formation Steric->TS Br Bromide Departure (Weak C-Br Bond) TS->Br Fast Cl Chloride Departure (Strong C-Cl Bond) TS->Cl Slow

Mechanistic divergence in SN2 pathways driven by leaving group thermodynamics.

Sources

Comparative

Validating Stereochemical Outcomes in 5-(Bromomethyl)-2-methylheptane: A Comparative Guide

The unambiguous determination of stereochemical outcomes—specifically enantiomeric excess ( ee ) and absolute configuration (AC)—is a critical quality control step in the synthesis of chiral building blocks. 5-(Bromometh...

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Author: BenchChem Technical Support Team. Date: April 2026

The unambiguous determination of stereochemical outcomes—specifically enantiomeric excess ( ee ) and absolute configuration (AC)—is a critical quality control step in the synthesis of chiral building blocks. 5-(Bromomethyl)-2-methylheptane presents a unique analytical challenge: it is a volatile, non-crystalline alkyl halide lacking strong UV chromophores or extensive hydrogen-bonding networks.

These physical properties render traditional techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection or direct single-crystal X-ray diffraction, highly ineffective. As a result, researchers must pivot to specialized gas-phase and vibrational spectroscopic techniques. This guide objectively compares the performance of Chiral Gas Chromatography (GC), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the C5 chiral center of this molecule, providing actionable, self-validating protocols.

Comparative Analysis of Analytical Modalities

Chiral Gas Chromatography (GC): The Standard for Enantiomeric Excess

For volatile alkyl halides, Chiral GC equipped with a Flame Ionization Detector (FID) is the premier method for quantifying enantiomeric excess[1]. Unlike HPLC, which relies on UV-active chromophores, GC-FID detects carbon-containing compounds universally. Enantiomeric resolution is achieved using chiral stationary phases (CSPs), typically derivatized cyclodextrins (e.g., β -DEX)[2].

  • The Causality of the Method: Because 5-(bromomethyl)-2-methylheptane lacks rigid aromatic rings, the energy difference ( ΔΔG ) between the transient diastereomeric inclusion complexes formed with the cyclodextrin cavity is extremely small. Therefore, achieving baseline resolution requires highly efficient capillary columns and carefully optimized, shallow temperature gradients to exploit subtle van der Waals dispersion forces.

Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration

Determining the absolute configuration of liquid alkyl halides traditionally required covalent derivatization to form a crystalline solid for X-ray diffraction—a process that risks racemization and consumes material[3]. VCD overcomes this by measuring the differential absorption of left and right circularly polarized infrared light by the chiral molecule in its native liquid state.

  • The Causality of the Method: Because the molecule lacks a UV chromophore, Electronic Circular Dichroism (ECD) is unviable. VCD relies on infrared vibrational transitions, providing a unique spectral fingerprint. By comparing the experimental VCD spectrum with theoretical spectra generated via Density Functional Theory (DFT), the absolute configuration can be assigned unambiguously without crystallization[3].

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While standard 1D 1 H NMR cannot distinguish enantiomers, adding a Chiral Solvating Agent (e.g., Pirkle's alcohol) forms transient diastereomeric complexes. This alters the magnetic environment of the protons—particularly the diastereotopic protons of the bromomethyl group—causing signal splitting. While excellent for rapid screening, NMR is less precise than GC for highly enriched samples (>95% ee ) due to baseline integration limits.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each technique when applied to 5-(bromomethyl)-2-methylheptane:

MethodologyPrimary ApplicationSample StateThroughputAccuracy / PrecisionKey Limitation
Chiral GC-FID Enantiomeric Excess ( ee )Volatile LiquidHigh (15-30 min/run)>99.9% precisionCannot determine Absolute Configuration alone
VCD + DFT Absolute Configuration (AC)Liquid / SolutionLow (Hours for DFT)Unambiguous ACRequires high sample concentration & computational time
NMR + CSA ee and AC EstimationSolution (CDCl 3​ )Medium (Minutes)~95% precisionProne to signal overlap; requires specific CSA interactions
X-Ray Crystallography Absolute Configuration (AC)Crystalline SolidLow (Days)Absolute certaintyRequires complex covalent derivatization to crystallize

Self-Validating Experimental Protocols

A robust analytical workflow must contain internal checks to prevent false positives. The following protocols are designed as self-validating systems.

Protocol A: Determination of Enantiomeric Excess via Chiral GC-FID
  • System Preparation: Install a derivatized β -cyclodextrin capillary column (e.g., 30 m x 0.25 mm ID). Use Helium as the carrier gas at a constant linear velocity of 25 cm/s.

  • Self-Validation Step 1 (Racemic Reference): Inject a synthesized racemic mixture of 5-(bromomethyl)-2-methylheptane. Adjust the isothermal oven temperature (typically between 80°C and 110°C) until baseline resolution ( Rs​>1.5 ) is achieved. Causality: This proves the column's chiral recognition capability and establishes exact retention times for both enantiomers.

  • Sample Analysis: Inject the enantioenriched sample under identical conditions. Calculate ee based on FID peak area integration.

  • Self-Validation Step 2 (Spiking): Co-inject the enantioenriched sample spiked with 10% racemate. Causality: If the peak shape distorts or a third peak appears, retention time drift has occurred, and the initial ee calculation is invalid.

Protocol B: Absolute Configuration Assignment via VCD and DFT
  • Spectral Acquisition: Dissolve the enantioenriched sample in CDCl 3​ (approx. 0.5 M). Acquire both IR and VCD spectra using an FT-VCD spectrometer at 4 cm −1 resolution, accumulating scans for 4-6 hours to ensure a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify all low-energy conformers of the (R)-enantiomer.

  • DFT Optimization: Optimize the geometries and calculate vibrational frequencies using DFT at the B3LYP/6-311G(d,p) level. Apply Boltzmann weighting to average the calculated spectra based on conformer energies.

  • Self-Validation Step (IR Overlay): Overlay the computationally predicted IR spectrum with the experimental IR spectrum. Causality: The calculated IR spectrum MUST match the experimental IR spectrum. If vibrational bands do not align, the conformational search missed the global minimum, and the subsequent VCD prediction is scientifically void.

  • AC Assignment: Overlay the calculated VCD spectrum of the (R)-enantiomer with the experimental VCD spectrum. If the signs (positive/negative Cotton effects) match, the sample is (R). If they are mirrored, the sample is (S).

Visualizing the Analytical Workflows

Decision_Matrix Goal Stereochemical Validation 5-(Bromomethyl)-2-methylheptane EE Enantiomeric Excess (ee) Goal->EE Quantify Isomeric Purity AC Absolute Configuration (AC) Goal->AC Determine 3D Structure GC Chiral GC (FID) Cyclodextrin Phase EE->GC High Precision (>99% ee) NMR 1H NMR + Chiral Solvating Agent EE->NMR Rapid Screening VCD VCD Spectroscopy + DFT Calculations AC->VCD Liquid/Solution State XRay X-ray Crystallography (Requires Derivatization) AC->XRay Solid State (Crystalline)

Decision matrix for selecting the appropriate stereochemical validation method based on analytical goals.

VCD_Workflow Step1 Sample Preparation (Neat or CDCl3) Step2 Acquire IR & VCD Spectra (FT-VCD Spectrometer) Step1->Step2 Step6 Spectral Overlay & AC Assignment Step2->Step6 Step3 Conformational Search (Molecular Mechanics) Step4 DFT Optimization & Frequency Calculation Step3->Step4 Step5 Boltzmann Averaging of Calculated Spectra Step4->Step5 Step5->Step6

Self-validating workflow for assigning Absolute Configuration using VCD and DFT modeling.

References

  • Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Applications of Enantiomeric Gas Chromatography: A Review Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Bromomethyl)-2-methylheptane proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-(Bromomethyl)-2-methylheptane As a Senior Application Scientist, I have seen firsthand how improper chemical waste management can compromise laboratory safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-(Bromomethyl)-2-methylheptane

As a Senior Application Scientist, I have seen firsthand how improper chemical waste management can compromise laboratory safety, disrupt operations, and incur severe regulatory penalties. 1 (CAS: 859774-04-2) is a branched primary alkyl bromide frequently utilized as an alkylating agent or building block in pharmaceutical synthesis and drug development[1].

While its utility in carbon-carbon bond formation is well-documented, its end-of-life management requires rigorous adherence to environmental and safety protocols. Alkyl bromides are inherently reactive, toxic, and environmentally persistent. This guide provides a self-validating, step-by-step operational plan for the proper disposal of 5-(Bromomethyl)-2-methylheptane, ensuring your laboratory maintains compliance with EPA/RCRA standards and the principles outlined in 2[2].

Section 1: Chemical Profile & Causality of Hazards

Why do we treat 5-(Bromomethyl)-2-methylheptane with specific disposal protocols? The answer lies in its molecular structure. The presence of the bromine atom on the branched heptane chain classifies this compound as a halogenated organic .

  • Reactivity & Degradation : In the presence of moisture, alkyl bromides can slowly hydrolyze to form .

  • Incineration Requirements : Halogenated wastes cannot be disposed of with standard organic solvents. Combusting halogens in standard incinerators generates toxic dioxins, furans, and corrosive halogen gases. Therefore, they require specialized, 3 equipped with flue-gas scrubbers[3]. Mixing even a small amount of 5-(Bromomethyl)-2-methylheptane into a non-halogenated waste stream taints the entire container, drastically increasing disposal costs and environmental risk[3].

Section 2: Quantitative Data & Waste Compatibility

To ensure safe segregation, scientists must understand the physical and compatibility limits of the waste stream.

ParameterSpecification / GuidelineOperational Rationale
Chemical Class Halogenated Organic (Alkyl Bromide)Dictates mandatory segregation from standard flammable solvent waste[3].
Water Content Limit < 10-20% in waste streamExcess water complicates incineration and promotes the hydrolysis of the bromide into corrosive HBr,[4].
Incompatible Materials Strong bases, oxidizers, active metalsRisk of exothermic reaction or accelerated degradation[5].
Primary Exposure Route Inhalation of vapors, skin absorptionLiquid alkyl bromides readily form vapors; requires fume hood handling and impervious gloves.

Section 3: Operational Plan - Step-by-Step Disposal Procedure

This protocol establishes a self-validating system: each step contains a verification check to prevent downstream failures.

Step 1: Waste Segregation & Container Selection

  • Action : Select a high-density polyethylene (HDPE) or glass container specifically designated for "Halogenated Organic Waste."

  • Causality : HDPE and glass are chemically resistant to alkyl bromides. Avoid metal containers, as trace moisture can generate HBr, which will corrode the metal and lead to catastrophic container failure.

  • Validation : Visually inspect the container for a pre-existing "Halogenated" label and ensure it contains4[4].

Step 2: Phase Separation (For Reaction Mixtures)

  • Action : If the 5-(Bromomethyl)-2-methylheptane is part of an aqueous reaction quench, transfer the mixture to a separatory funnel. Extract and isolate the organic layer.

  • Causality : Halogenated waste streams must be kept as dry as possible to prevent phase separation in the waste drum and to reduce the cost of incineration[3],[4].

  • Validation : Confirm a distinct single phase in the organic waste container after addition.

Step 3: Labeling and Documentation

  • Action : Affix a hazardous waste tag. Explicitly write "5-(Bromomethyl)-2-methylheptane" and check the "Toxic" and "Halogenated" boxes. Do not use abbreviations or chemical structures.

  • Causality : Regulatory agencies (EPA/RCRA) and waste vendors require full chemical names to determine the correct treatment facility and to respond safely in transit emergencies[3].

  • Validation : Cross-reference the label with the laboratory's chemical inventory log before moving to the Satellite Accumulation Area (SAA).

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action : Store the sealed container in secondary containment (e.g., a polyethylene tray) within a designated, ventilated SAA, strictly 5, alkali metals, and oxidizing agents[5].

  • Causality : Secondary containment captures leaks, preventing the alkyl bromide from vaporizing into the lab atmosphere or reaching floor drains.

  • Validation : Ensure the container is closed with a tight-fitting cap (not a funnel) when not actively receiving waste[5].

Step 5: Spill Response Protocol (Emergency Contingency)

  • Action : In the event of a spill, immediately don impervious gloves (e.g., heavy-duty nitrile or butyl rubber) and eye protection. Cover the liquid with an inert absorbent material (e.g., vermiculite or sand). Sweep into a solid hazardous waste bucket.

  • Causality : Alkyl bromides are excellent solvents that can degrade standard thin gloves upon prolonged contact, and their vapors pose a significant inhalation risk. Inert absorbents prevent the volatile compound from evaporating into the laboratory environment.

  • Validation : Verify that the spill area is fully dry and odor-free (alkyl bromides have a distinct ethereal smell) before resuming normal operations.

Section 4: Workflow Visualization

To standardize laboratory operations, follow this decision tree for routing 5-(Bromomethyl)-2-methylheptane waste.

WasteWorkflow Start Waste Generation: 5-(Bromomethyl)-2-methylheptane CheckPhase Is the waste mixed with an aqueous phase? Start->CheckPhase SepFunnel Perform Phase Separation (Separatory Funnel) CheckPhase->SepFunnel  Yes OrgPhase Organic Phase (Alkyl Bromide + Solvents) CheckPhase->OrgPhase  No (Pure/Solvent) SepFunnel->OrgPhase AqPhase Aqueous Phase (Water + Salts) SepFunnel->AqPhase HalogenBin Halogenated Organic Waste Container OrgPhase->HalogenBin AqBin Aqueous Waste Container (Check pH) AqPhase->AqBin Incineration EPA-Approved High-Temp Incineration Facility HalogenBin->Incineration  Licensed Vendor Pickup

Decision tree for the segregation and disposal of 5-(Bromomethyl)-2-methylheptane waste streams.

References

  • 2-methylheptane | Sigma-Aldrich , sigmaaldrich.com. 1[1]

  • Alkyl Bromides , Lanxess.

  • Working with Hazardous Chemicals - Organic Syntheses , orgsyn.org. 2[2]

  • Hazardous Waste Guide , UTIA Safety Office. 3[3]

  • UWO Guide to Classifying Unwanted Materials , UW Oshkosh. 4[4]

  • Hazardous Waste Management Program , Eastern Washington University. 5[5]

Sources

Handling

Personal protective equipment for handling 5-(Bromomethyl)-2-methylheptane

Standard Operating Procedure: Safe Handling, PPE Matrix, and Disposal of 5-(Bromomethyl)-2-methylheptane Executive Summary 5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) is a specialized primary alkyl bromide utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, PPE Matrix, and Disposal of 5-(Bromomethyl)-2-methylheptane

Executive Summary

5-(Bromomethyl)-2-methylheptane (CAS: 859774-04-2) is a specialized primary alkyl bromide utilized extensively as an alkylating agent in organic synthesis and drug development. While highly valuable for macromolecular engineering and cross-coupling reactions, it presents severe occupational hazards. Liquid alkyl bromides possess strong solvent properties, readily vaporize at ambient temperatures, and act as potent electrophiles. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring laboratory safety and operational integrity.

Mechanistic Toxicology: The Causality of Hazard

To understand the strict Personal Protective Equipment (PPE) requirements, one must first understand the chemical’s mechanism of action.

The highly electronegative bromine atom creates a strong dipole moment, leaving the adjacent primary carbon highly electrophilic. When exposed to biological tissues, this compound acts as a potent alkylating agent. Biological nucleophiles—such as the sulfhydryl (-SH) groups of cysteine residues in proteins or the nitrogen atoms (e.g., N7) in DNA nucleobases—can execute a bimolecular nucleophilic substitution (SN2) attack on this carbon[1][2].

This irreversible covalent modification (alkylation) disrupts protein folding, inhibits enzyme active sites, and compromises genomic integrity, potentially initiating apoptosis or mutagenesis[1]. Furthermore, the lipophilic 2-methylheptane chain enhances the molecule's ability to permeate lipid bilayers, exacerbating systemic toxicity and transdermal absorption risks.

SN2_Mechanism Nuc Biological Nucleophile (e.g., DNA N7-Guanine) TS Transition State [Nuc···CH2···Br]‡ Nuc->TS SN2 Attack Alkyl 5-(Bromomethyl)- 2-methylheptane Alkyl->TS Electrophilic C Product Alkylated Adduct (Mutagenic Lesion) TS->Product Covalent Bond Br Bromide Ion (Leaving Group) TS->Br Cleavage

Fig 1. SN2 alkylation of biological nucleophiles by 5-(Bromomethyl)-2-methylheptane.

Personal Protective Equipment (PPE) Matrix

Because liquid alkyl bromides are excellent solvents, they rapidly strip fats and oils from the skin, leading to severe irritation, chemical burns, and systemic absorption. Standard laboratory PPE is insufficient for continuous handling.

Table 1: Quantitative & Categorical PPE Requirements

PPE CategorySpecificationCausal Justification
Hand Protection (Incidental) Nitrile (Minimum 8 mil thickness)Provides splash protection only. Halogenated organics rapidly permeate standard nitrile[3]. Gloves must be changed immediately upon contact.
Hand Protection (Prolonged) Viton™, Norfoil, or Heavy Butyl RubberDense polymer matrices resist permeation by non-polar halocarbons, preventing transdermal systemic toxicity during scale-up or spill cleanup[3][4].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldPrevents severe corneal burns. Liquid splashes or concentrated vapors are highly lachrymatory and corrosive to ocular tissue[5].
Respiratory Protection Certified Chemical Fume Hood (Face velocity >100 fpm)Alkyl bromides readily form vapors at ambient temperatures. Inhalation is the most significant exposure risk, causing central nervous system and respiratory depression[3].
Body Protection Chemical-Resistant Lab Coat (Fully Buttoned)Protects against incidental splashes. Loose-fitting, well-ventilated clothing is recommended to prevent trapping vapors against the skin[5].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol involving 5-(Bromomethyl)-2-methylheptane must be treated as a self-validating system to ensure zero-exposure.

Phase 1: Pre-Operational Validation

  • Ventilation Check: Verify the chemical fume hood is operational with a face velocity of at least 100 fpm. Never open the container outside of a functioning hood[6].

  • Glove Integrity: Inspect Viton or heavy butyl rubber gloves for micro-tears using the pneumatic inflation method prior to donning[7].

  • Spill Kit Staging: Ensure an inert absorbent (e.g., vermiculite) and a neutralizing agent (10% sodium carbonate solution) are within arm's reach[2][8].

Phase 2: Dispensing and Transfer

  • Material Compatibility: Use gas-tight glass syringes equipped with Teflon (PTFE) plungers and needles. Do not use standard plastic syringes, as the solvent properties of the alkyl bromide will degrade the polymer, leading to catastrophic plunger failure and exposure[3].

  • Moisture Exclusion: Dispense under an inert atmosphere (N2 or Argon). In the presence of ambient moisture, alkyl bromides slowly hydrolyze to form highly corrosive hydrogen bromide (HBr) gas.

Phase 3: Reaction Execution

  • Controlled Addition: Add the alkyl bromide dropwise to the reaction mixture. SN2 alkylations are highly exothermic; rapid addition can lead to thermal runaway and solvent boil-off.

  • Monitoring: Keep the reaction vessel sealed and vented through a bubbler or scrubber system to capture any evolved HBr gas.

Emergency Response and Spill Mitigation

In the event of a spill, rapid and methodical action is required to prevent inhalation exposure and environmental contamination.

Spill_Response Start Alkyl Bromide Spill Detected Assess Assess Volume & Location Start->Assess Major Major Spill (>100 mL) or Outside Hood Assess->Major Minor Minor Spill (<100 mL) Inside Hood Assess->Minor Evacuate Evacuate Lab & Call EHS Major->Evacuate PPE Don Viton/Butyl Gloves & Face Shield Minor->PPE Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Neutralize Neutralize Residue (10% Na2CO3) Absorb->Neutralize Dispose Halogenated Waste Disposal Neutralize->Dispose

Fig 2. Decision tree and operational workflow for alkyl bromide spill mitigation.

Procedural Spill Response:

  • Skin Exposure: If splashed on skin or standard nitrile gloves, immediately remove the contaminated gear. Flush the affected dermal area with copious amounts of water for a minimum of 15 minutes. Seek medical attention, as symptoms of systemic absorption (dizziness, nausea) may appear slowly[5].

  • Containment: For minor spills inside the hood, cover the liquid with an inert absorbent like vermiculite or dry sand. Never use combustible absorbents like sawdust, as the mixture can become highly reactive[6].

  • Neutralization: Spray the absorbed spill area with a 10% aqueous sodium carbonate (Na2CO3) or sodium bicarbonate solution to hydrolyze residual alkyl bromide into a less toxic alcohol and harmless bromide salts[2][9].

Waste Disposal Plan

Improper disposal of alkyl bromides poses severe environmental toxicity risks, as they are only slightly soluble in water and will form a distinct, dense lower layer in aqueous waste.

  • Quenching: Unreacted 5-(Bromomethyl)-2-methylheptane in reaction flasks must be quenched before disposal. Add a mild nucleophile (e.g., dilute sodium thiosulfate or saturated sodium bicarbonate) and stir until the organic layer is fully neutralized[9].

  • Segregation: Transfer all neutralized organic layers and contaminated solvents into dedicated, tightly sealed Halogenated Organic Waste carboys.

  • Regulatory Compliance: Never pour alkyl bromides down the drain or mix them with general aqueous waste. Dispose of all contents and contaminated absorbents through an approved, EHS-certified hazardous waste disposal plant[5][8].

References

  • Sigma-Aldrich. 2-methylheptane | Sigma-Aldrich: 5-(bromomethyl)-2-methylheptane.
  • Lanxess. Alkyl Bromides Product Safety Assessment.
  • Western Pest Services. Great Lakes MATERIAL SAFETY DATA SHEET.
  • ChemPoint. SAFETY DATA SHEET - ABZOL® EG Cleaner.
  • Greenbook.net. MATERIAL SAFETY DATA SHEET.
  • Benchchem. 1-Octylpyridinium bromide | 2534-66-9.
  • Ecolink. Material Safety Data Sheet SPOT FREE.
  • Benchchem. Methyl 3-chloropropionate | 6001-87-2.
  • Smolecule. Buy 3,4-Dibromohexane | 16230-28-7.
  • NIH PMC. N-Dealkylation of Amines.
  • Journal of the American Chemical Society. On-DNA Hydroalkylation to Introduce Diverse Bicyclo[1.1.1]pentanes and Abundant Alkyls via Halogen Atom Transfer.

Sources

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